MerTK-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H26N8O4 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
6-[1-[6-(2-hydroxy-2-methylpropoxy)-1,3-benzoxazol-2-yl]azetidin-3-yl]-3-[(1-methylpyrazol-4-yl)amino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C23H26N8O4/c1-23(2,33)12-34-15-4-5-16-18(6-15)35-22(29-16)31-9-13(10-31)17-8-25-21(19(28-17)20(24)32)27-14-7-26-30(3)11-14/h4-8,11,13,33H,9-10,12H2,1-3H3,(H2,24,32)(H,25,27) |
InChI Key |
RVQUYXMISPBXLS-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
MerTK-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of MerTK-IN-1, a representative small molecule inhibitor of the MER proto-oncogene, tyrosine kinase (MerTK). For the purpose of this guide, we will focus on the well-characterized and potent MerTK inhibitor, UNC2025, as a surrogate for this compound, due to the extensive availability of public data for this compound. UNC2025 is a first-in-class, orally bioavailable dual inhibitor of MerTK and FMS-like tyrosine kinase 3 (FLT3).[1][2]
MerTK is a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases.[3] Under normal physiological conditions, MerTK is involved in processes such as the clearance of apoptotic cells (efferocytosis) and the suppression of inflammation.[4] However, aberrant expression and activation of MerTK have been implicated in the pathogenesis of various cancers, where it promotes tumor cell survival, proliferation, and resistance to therapy.[5][6] This makes MerTK an attractive target for cancer drug development.
Biochemical and Cellular Potency of UNC2025
UNC2025 is an ATP-competitive inhibitor that demonstrates potent activity against MerTK in both biochemical and cellular assays.[7] Its inhibitory activity is summarized in the tables below.
| Biochemical Assay Data | |
| Target | IC50 (nM) |
| MerTK | 0.74[8] |
| FLT3 | 0.8[8] |
| Axl | 122[1] |
| Tyro3 | Not specified |
| Target | Ki (nM) |
| MerTK | 0.16[1] |
| Axl | 13.3[1] |
| Cellular Assay Data | |
| Cell Line | Assay |
| 697 (B-ALL) | Mer Phosphorylation |
| Molm-14 (AML) | Flt3 Phosphorylation |
| 32D-Mer Chimera | Mer Phosphorylation |
| 32D-Axl Chimera | Axl Phosphorylation |
| 32D-Tyro3 Chimera | Tyro3 Phosphorylation |
Kinase Selectivity Profile
UNC2025 exhibits a high degree of selectivity for MerTK and FLT3 over other kinases, including the closely related TAM family members Axl and Tyro3. A kinome-wide screen of over 300 kinases revealed that only a small fraction were inhibited by more than 50% at concentrations significantly higher than the MerTK IC50.[1] This selectivity is crucial for minimizing off-target effects and associated toxicities.
| Kinase Selectivity of UNC2025 | |
| Kinase | Selectivity Fold (vs. MerTK) |
| Axl | >45[1] |
| Tyro3 | >100[2] |
Mechanism of Action: Inhibition of Downstream Signaling
MerTK activation, typically initiated by its ligands Gas6 or Protein S, leads to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain.[9] This creates docking sites for adaptor proteins, triggering multiple downstream pro-survival and anti-apoptotic signaling cascades.[6][10] Key pathways activated by MerTK include the PI3K/AKT, MAPK/ERK, and STAT6 pathways.[1][5]
UNC2025 exerts its therapeutic effect by binding to the ATP-binding pocket of the MerTK kinase domain, thereby preventing its autophosphorylation and subsequent activation. This blockade of MerTK signaling leads to the inhibition of downstream effector proteins.[11] Treatment of MerTK-expressing cancer cells with UNC2025 results in a dose-dependent decrease in the phosphorylation of MerTK itself, as well as key downstream signaling nodes such as AKT, ERK1/2, and STAT6.[1]
References
- 1. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Focus on Molecules: MERTK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of MERTK induces in vivo retinal degeneration: a multimodal imaging ocular safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 11. The small molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of MerTK-IN-1 (UNC2025): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mer tyrosine kinase (MerTK) has emerged as a compelling therapeutic target in oncology and immunology. Its aberrant expression and activation are implicated in the pathogenesis of numerous cancers, where it promotes survival, proliferation, and chemoresistance.[1] MerTK-IN-1, also known as UNC2025, is a potent and orally bioavailable dual inhibitor of MerTK and Fms-like tyrosine kinase 3 (FLT3).[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development. We present detailed experimental protocols, collated quantitative data, and visual representations of key pathways and processes to facilitate a deeper understanding of this important chemical probe and potential therapeutic agent.
Introduction to MerTK
MerTK is a member of the TYRO3, AXL, and Mer (TAM) family of receptor tyrosine kinases.[1] Physiologically, MerTK plays a crucial role in efferocytosis (the clearance of apoptotic cells) and the dampening of inflammatory responses.[4] In the context of cancer, ectopic or overexpression of MerTK can lead to the activation of several pro-oncogenic signaling pathways, including those involving MAPK, PI3K, and STAT.[5][6] This activation contributes to increased proliferation, enhanced cell survival, and resistance to apoptosis.[6][7] Consequently, the inhibition of MerTK represents a promising strategy for cancer therapy.[6]
The MerTK Signaling Pathway
Upon binding of its ligands, such as Gas6 or Protein S, MerTK undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[5][8] This phosphorylation creates docking sites for various downstream signaling molecules, initiating a cascade of events that ultimately regulate cellular processes like survival, migration, and proliferation.[5][7]
References
- 1. Crystal Structure of the Kinase Domain of MerTK in Complex with AZD7762 Provides Clues for Structure-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. MerTK signaling in macrophages promotes the synthesis of inflammation resolution mediators by suppressing CaMKII activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
The Function of MerTK-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MerTK (Mer Tyrosine Kinase) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. It plays a crucial role in regulating immune responses, particularly through the process of efferocytosis—the clearance of apoptotic cells. Dysregulation of MerTK signaling is implicated in various pathologies, including cancer, autoimmune diseases, and retinal degeneration. In oncology, MerTK overexpression is associated with tumor progression, metastasis, and resistance to therapy, making it a compelling target for therapeutic intervention. MerTK-IN-1 (also known as UNC2025) is a potent and selective small molecule inhibitor of MerTK, developed as a tool for both basic research and potential therapeutic applications. This document provides an in-depth technical overview of the function, mechanism of action, and experimental evaluation of this compound.
Core Function and Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the Mer tyrosine kinase. By binding to the ATP-binding pocket of the MerTK kinase domain, it prevents the phosphorylation of MerTK and subsequently blocks its downstream signaling cascades. This inhibition leads to several key cellular effects:
-
Inhibition of Pro-survival Signaling: MerTK activation promotes cell survival through pathways such as PI3K/Akt and MAPK/ERK. This compound effectively blocks the phosphorylation of Akt and ERK1/2, thereby inhibiting these pro-survival signals.[1]
-
Induction of Apoptosis: By blocking pro-survival pathways, this compound induces apoptosis in cancer cells that are dependent on MerTK signaling for their survival.[1]
-
Inhibition of Efferocytosis: MerTK is a key receptor on phagocytes, such as macrophages, for the recognition and engulfment of apoptotic cells. Inhibition of MerTK by this compound can block this process. This is particularly relevant in the tumor microenvironment, where efferocytosis by tumor-associated macrophages can lead to an immunosuppressive milieu.
-
Modulation of the Tumor Microenvironment: By inhibiting MerTK on immune cells, this compound can alter the tumor microenvironment from an immunosuppressive to an immunostimulatory state. This includes reducing the M2 polarization of macrophages and decreasing the expression of immune checkpoint proteins like PD-L1.
Quantitative Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (UNC2025)
| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |
| MerTK | Enzymatic | 0.74 | 0.16 | [1][2] |
| MerTK | Cell-based (697) | 2.7 | - | [1][2] |
| Flt3 | Enzymatic | 0.8 | - | [2] |
| Flt3 | Cell-based (Molm-14) | 14 | - | [2] |
| Axl | Cell-based | 122 | 13.3 | [1][2] |
| Tyro3 | Cell-based | 301 | - | [2] |
Table 2: Kinase Selectivity Profile of this compound (UNC2025)
A screening of 305 kinases revealed that at a concentration of 100 nM (>100-fold the MerTK IC50), only 66 kinases were inhibited by more than 50%.[1]
| Kinase | IC50 (nM) |
| FLT3 | 0.35 |
| MER | 0.46 |
| AXL | 1.65 |
| TRKA | 1.67 |
| TRKC | 4.38 |
| QIK | 5.75 |
| TYRO3 | 5.83 |
| SLK | 6.14 |
| NuAK1 | 7.97 |
| KIT | 8.18 |
| Met | 364 |
Data from MedchemExpress, sourced from primary literature.
Table 3: In Vivo Pharmacokinetic Properties of this compound (UNC2025) in Mice
| Parameter | Value | Reference(s) |
| Dosing Route | Oral (p.o.) | [1] |
| Bioavailability | 100% | [1] |
| Half-life (t1/2) | 3.8 hours | [1] |
| Clearance | Low | [1] |
| In vivo Efficacy | Dose-dependent tumor reduction | [1] |
Experimental Protocols
Western Blot Analysis of MerTK Phosphorylation and Downstream Signaling
Objective: To determine the effect of this compound on the phosphorylation of MerTK and its downstream targets (e.g., STAT6, AKT, ERK1/2) in leukemia cells.
Methodology:
-
Cell Culture and Treatment: Culture human leukemia cell lines (e.g., 697 B-ALL, Kasumi-1 AML) in appropriate media. Treat cells with varying concentrations of this compound (UNC2025) or vehicle (DMSO) for 1 hour.[1]
-
Phosphatase Inhibition: To stabilize phosphorylated proteins, add a phosphatase inhibitor cocktail (e.g., pervanadate) to the cell cultures for the final 3-10 minutes of incubation.[1]
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Immunoprecipitation (for MerTK): For detecting phosphorylated MerTK, immunoprecipitate MerTK from the cell lysates using an anti-MerTK antibody.
-
SDS-PAGE and Western Blotting: Separate the protein lysates or immunoprecipitates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against phospho-MerTK, total MerTK, phospho-STAT6, total STAT6, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2. Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software to determine the relative levels of phosphorylated proteins.
Apoptosis Assay by Flow Cytometry
Objective: To assess the induction of apoptosis in cancer cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., leukemia or NSCLC cell lines) and treat with various concentrations of this compound or vehicle for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Staining: Wash the cells with PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Colony Formation Assay
Objective: To evaluate the effect of this compound on the clonogenic survival and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Prepare a single-cell suspension of cancer cells (e.g., NSCLC cell lines) and seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: Allow the cells to adhere overnight, and then treat them with different concentrations of this compound or vehicle.
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 1-2 weeks), replacing the media with fresh media containing the inhibitor every 3-4 days.
-
Colony Staining: After the incubation period, wash the wells with PBS, fix the colonies with methanol, and stain them with crystal violet solution.
-
Colony Counting: Count the number of colonies (typically defined as clusters of >50 cells) in each well.
-
Quantification: The results can be expressed as a percentage of the number of colonies in the vehicle-treated control.
In Vitro Efferocytosis Assay
Objective: To measure the ability of phagocytic cells to engulf apoptotic cells and the inhibitory effect of this compound on this process.
Methodology:
-
Preparation of Apoptotic Cells: Induce apoptosis in a chosen cell line (e.g., Jurkat cells) by UV irradiation or treatment with an apoptosis-inducing agent. Label the apoptotic cells with a pH-sensitive fluorescent dye (e.g., pHrodo Red) that fluoresces brightly in the acidic environment of the phagosome.
-
Phagocyte Culture and Treatment: Plate phagocytic cells (e.g., primary macrophages or a macrophage cell line) in a 96-well plate. Pre-incubate the phagocytes with this compound or vehicle for at least 1 hour.
-
Co-incubation: Add the labeled apoptotic cells to the phagocyte culture.
-
Real-time Imaging: Monitor the engulfment of apoptotic cells in real-time using a live-cell imaging system (e.g., IncuCyte). The increase in red fluorescence intensity corresponds to the uptake of apoptotic cells.
-
Data Analysis: Quantify the red fluorescence intensity over time to determine the rate and extent of efferocytosis. Compare the results between this compound-treated and vehicle-treated cells.
In Vivo Leukemia Xenograft Model
Objective: To assess the anti-tumor efficacy of this compound in a murine model of leukemia.
Methodology:
-
Cell Inoculation: Inoculate immunodeficient mice (e.g., NOD/SCID/gamma) with a human leukemia cell line (e.g., 697 cells) via tail vein injection.[1]
-
Treatment: Once the disease is established (as determined by bioluminescence imaging or other markers), randomize the mice into treatment and control groups. Administer this compound (e.g., 50-75 mg/kg) or vehicle orally once daily.[1]
-
Monitoring: Monitor the tumor burden regularly using methods such as bioluminescence imaging or flow cytometry analysis of peripheral blood for human CD45+ cells.[1]
-
Endpoint Analysis: At the end of the study, or when humane endpoints are reached, harvest tissues such as bone marrow and spleen to determine the extent of leukemic infiltration.
-
Survival Analysis: Monitor a separate cohort of mice for survival to determine the effect of this compound on overall survival.
Visualizations
MerTK Signaling Pathway and Inhibition by this compound
Caption: MerTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound In Vitro
Caption: Workflow for the in vitro evaluation of this compound.
Logical Relationship of MerTK Inhibition to Anti-Tumor Effects
Caption: Logical flow from MerTK inhibition to anti-tumor outcomes.
References
Dual MerTK/Axl Inhibition: A Technical Guide to MerTK-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The receptor tyrosine kinases (RTKs) MerTK and Axl are key players in cancer progression, promoting cell survival, proliferation, metastasis, and therapeutic resistance. Their simultaneous inhibition presents a promising strategy to overcome the intrinsic and adaptive resistance mechanisms often observed with single-agent therapies. This technical guide focuses on the concept of dual MerTK/Axl inhibition, using the well-characterized MerTK inhibitor UNC2025 and the Axl inhibitor R428 as a model system to represent the activity of a dual inhibitor, herein referred to as MerTK-IN-1 . This document provides a comprehensive overview of the preclinical data, detailed experimental methodologies, and the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data for the dual inhibition of MerTK and Axl using UNC2025 and R428, respectively. This combination serves as a proxy for a dedicated dual inhibitor like this compound.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference Cell Line |
| UNC2025 | MerTK | 0.74 | 2.7 | 697 B-ALL |
| Axl | 122 | - | - | |
| R428 | Axl | 14 | - | - |
| MerTK | >700 | - | - |
Table 1: Biochemical and Cellular Potency of UNC2025 and R428. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase activity.
| Cell Line | Cancer Type | Assay | Treatment | Observed Effect |
| 697 | B-cell Acute Lymphoblastic Leukemia | Phospho-MerTK Western Blot | UNC2025 | Potent, dose-dependent decrease in MERTK phosphorylation[1][2] |
| Kasumi-1 | Acute Myeloid Leukemia | Phospho-MerTK Western Blot | UNC2025 | Potent, dose-dependent decrease in MERTK phosphorylation[1] |
| UM-SCC1 | Head and Neck Squamous Cell Carcinoma | Cell Viability | UNC2025 + R428 | Synergistic inhibition of cell proliferation[3] |
| MDAMB231 | Triple-Negative Breast Cancer | Cell Viability | UNC2025 + R428 | Synergistic inhibition of cell proliferation[3] |
| H1299 | Non-Small Cell Lung Cancer | Colony Formation | UNC2025 + R428 | Significant decrease in colony formation |
| Various Leukemia Patient Samples | Acute Leukemia | Cell Viability | UNC2025 | IC50 values ranging from 9.0 nM to >10µM[1] |
Table 2: Cellular Activity of MerTK and Axl Inhibitors. This table highlights the effects of single and combined inhibitor treatments on various cancer cell lines.
| Xenograft Model | Treatment | Dose & Schedule | Key Findings |
| 697 B-ALL Orthotopic | UNC2025 | 75 mg/kg, daily, p.o. | Delayed disease progression and prolonged survival[1] |
| Patient-Derived AML Orthotopic | UNC2025 | 75 mg/kg, daily, p.o. | Induced disease regression and prolonged survival[1] |
| UM-SCC1 Subcutaneous | UNC2025 + R428 | 50 mg/kg each, twice daily, p.o. | Significantly decreased tumor volume compared to single agents[3] |
| MDAMB231 Subcutaneous | UNC2025 + R428 | 50 mg/kg each, twice daily, p.o. | Significantly decreased tumor volume compared to single agents[3] |
Table 3: In Vivo Efficacy of MerTK and Axl Inhibitors. This table summarizes the anti-tumor effects of the inhibitors in preclinical mouse models.
Signaling Pathways
The signaling cascades initiated by MerTK and Axl are critical for their oncogenic functions. The following diagrams illustrate these pathways and the rationale for dual inhibition.
Caption: MerTK and Axl Signaling Pathways and Points of Inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize dual MerTK/Axl inhibitors.
Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the biochemical potency (IC50) of an inhibitor against purified MerTK and Axl kinases.
Materials:
-
Purified recombinant human MerTK and Axl kinase domains (e.g., from Thermo Fisher Scientific).
-
LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific).
-
Alexa Fluor™ 647-labeled Kinase Tracer (specific for the kinase family).
-
Test inhibitor (e.g., UNC2025, R428) serially diluted in DMSO.
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Procedure:
-
Prepare a 2X solution of the kinase and Eu-anti-GST antibody in Assay Buffer.
-
Prepare a 2X solution of the Alexa Fluor™ 647-labeled tracer in Assay Buffer.
-
In a 384-well plate, add 5 µL of the 2X kinase/antibody solution to each well.
-
Add 2.5 µL of the serially diluted test inhibitor or DMSO vehicle control.
-
Add 2.5 µL of the 2X tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value using a four-parameter logistic fit.
Cellular Phospho-Kinase Assay (Western Blot)
Objective: To assess the ability of an inhibitor to block MerTK and Axl phosphorylation in a cellular context.
Materials:
-
Cancer cell line expressing MerTK and/or Axl (e.g., 697, Kasumi-1, UM-SCC1, MDAMB231).
-
Cell culture medium and supplements.
-
Test inhibitor (e.g., UNC2025, R428).
-
Pervanadate solution (freshly prepared by mixing equal volumes of 2 mM sodium orthovanadate and 2 mM hydrogen peroxide).
-
Lysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1% Triton X-100, 10% glycerol, 1 mM EDTA, with freshly added protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-MerTK, anti-total-MerTK, anti-phospho-Axl, anti-total-Axl, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test inhibitor or DMSO for 1-4 hours.
-
For robust detection of MerTK phosphorylation, add pervanadate solution to the culture medium for 3-5 minutes prior to lysis.[4]
-
Wash cells with ice-cold PBS and lyse with Lysis Buffer.
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize phospho-protein levels to total protein levels.
Caption: Western Blot Workflow for Phospho-Kinase Analysis.
Cell Viability Assay (MTT Assay)
Objective: To measure the effect of the inhibitor on cell proliferation and viability.
Materials:
-
Cancer cell line of interest.
-
96-well cell culture plates.
-
Test inhibitor (e.g., UNC2025, R428) serially diluted in culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test inhibitor or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice).
-
Cancer cell line for implantation (e.g., UM-SCC1, MDAMB231).
-
Matrigel (optional, for subcutaneous injection).
-
Test inhibitor (e.g., UNC2025, R428) formulated for oral gavage.
-
Vehicle control (e.g., 0.5% hydroxypropyl methylcellulose with 0.1% Tween 80 in water).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
Subcutaneous: Inject 1-5 x 10^6 cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Orthotopic (for leukemia models): Inject 1-5 x 10^6 cells intravenously.[1]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements (for subcutaneous models) or bioluminescence imaging (for luciferase-expressing cells).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the test inhibitor(s) and vehicle control via oral gavage at the predetermined dose and schedule (e.g., 50 mg/kg, twice daily).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
The study endpoint can be a predetermined tumor volume, a specific time point, or signs of morbidity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for phospho-MerTK/Axl) or histological evaluation.
-
Caption: In Vivo Xenograft Model Workflow.
Conclusion
The dual inhibition of MerTK and Axl represents a compelling therapeutic strategy for a variety of cancers. This technical guide provides a framework for the preclinical evaluation of dual inhibitors, using the combination of UNC2025 and R428 as a representative model. The detailed protocols and summarized data serve as a valuable resource for researchers and drug development professionals in the design and execution of their studies in this promising area of oncology research. The provided visualizations of the signaling pathways and experimental workflows offer a clear conceptual understanding of the underlying biology and experimental design.
References
- 1. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MERTK mediates intrinsic and adaptive resistance to AXL-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Biological activity of MerTK-IN-1
An In-depth Technical Guide on the Biological Activity of a MerTK Inhibitor: The Case of UNC1062
This technical guide provides a comprehensive overview of the biological activity of UNC1062, a potent and selective small-molecule inhibitor of MER Tyrosine Kinase (MerTK). Given the limited specific public data for a compound named "MerTK-IN-1," this document focuses on the well-characterized inhibitor UNC1062 as a representative example for researchers, scientists, and drug development professionals.
MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a critical regulator of cellular processes such as proliferation, survival, and migration.[1][2] Its aberrant expression and activation are implicated in the pathogenesis of numerous human cancers, including melanoma, glioblastoma, non-small cell lung cancer, and various leukemias, making it a promising therapeutic target.[1][3][4] UNC1062 has been developed as a tool to probe MerTK biology and as a candidate for further drug development.[3][5]
Mechanism of Action
UNC1062 is a pyrazolopyrimidine sulfonamide that functions as an ATP-competitive inhibitor.[3][4] It selectively binds to the adenine-binding pocket within the intracellular kinase domain of MerTK.[4][6] This occupation of the ATP-binding site prevents the autophosphorylation of tyrosine residues in the kinase activation loop, which is a critical step for receptor activation.[4][6] By blocking this initial activation step, UNC1062 effectively abrogates the downstream signaling cascades that promote oncogenic phenotypes.[4][7][8]
Quantitative Inhibitory Activity
UNC1062 demonstrates potent inhibition of MerTK with high selectivity over the other members of the TAM kinase family, Axl and Tyro3. The quantitative inhibitory data are summarized in the table below.
| Target Kinase | Assay Type | Value | Reference(s) |
| MerTK | IC50 | 1.1 nM | [3][7] |
| Morrison Ki | 0.33 nM | [7] | |
| AXL | IC50 | 85 nM | [7] |
| TYRO3 | IC50 | 60 nM | [7] |
Table 1: In vitro inhibitory activity of UNC1062 against TAM family kinases.
Biological Effects of UNC1062
Inhibition of MerTK by UNC1062 leads to a cascade of anti-neoplastic effects in cancer cells where MerTK is active.
Downstream Signaling Inhibition
Ligand binding to MerTK normally activates several canonical oncogenic signaling pathways.[6][9] UNC1062 has been shown to effectively inhibit the phosphorylation of MerTK itself and consequently block the activation of key downstream signaling nodes, including STAT6, AKT, and ERK1/2.[7][8]
In Vitro Cellular Effects
-
Anti-proliferative Activity : UNC1062 inhibits the proliferation of various cancer cell lines, including those from acute myeloid leukemia (AML), gastric cancer, and melanoma.[4][7]
-
Induction of Apoptosis : Treatment with UNC1062 leads to an increase in apoptosis in susceptible AML and melanoma cell lines.[7][8]
-
Inhibition of Colony Formation : The inhibitor effectively reduces the ability of cancer cells to form colonies in soft agar, a measure of anchorage-independent growth.[3][5]
-
Cell Cycle Arrest : In gastric cancer and head and neck squamous cell carcinoma (HNSCC) cell lines, UNC1062 has been observed to cause G2 phase cell cycle arrest.[7]
-
Reduced Cell Migration : The compound significantly impairs the migration and invasion capabilities of melanoma and HNSCC cells.[7]
-
Inhibition of Efferocytosis : UNC1062 has been shown to inhibit macrophage efferocytosis (the clearance of apoptotic cells), a key physiological role of MerTK.[7]
Experimental Protocols
Protocol 1: In Vitro Kinase Binding Assay (IC50 Determination)
This protocol outlines a general method for determining the IC50 value of an inhibitor against a purified kinase, based on a time-resolved fluorescence energy transfer (TR-FRET) assay format.[10][11]
-
Reagent Preparation :
-
Prepare a 1X Kinase Buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 3X solution of purified recombinant MerTK protein and a europium-labeled anti-tag antibody in Kinase Buffer.
-
Prepare a 3X solution of an Alexa Fluor® 647-labeled ATP-competitive tracer in Kinase Buffer.
-
Prepare serial dilutions of UNC1062 in DMSO, then dilute further into Kinase Buffer to create 3X final concentrations.
-
-
Assay Procedure :
-
Add 5 µL of the diluted UNC1062 or DMSO (vehicle control) to the wells of a low-volume 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding 5 µL of the 3X tracer solution to all wells. The final volume is 15 µL.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis :
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the emission ratio (Acceptor/Donor) for each well.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Phospho-MerTK Inhibition by Western Blot
This protocol describes how to assess the ability of UNC1062 to inhibit MerTK autophosphorylation in a cellular context.[12][13][14]
-
Cell Culture and Treatment :
-
Plate MerTK-expressing cancer cells (e.g., HMCB melanoma or OCI/AML5 leukemia cells) and allow them to adhere or recover overnight.
-
Starve cells in serum-free media for 4-6 hours if ligand-induced phosphorylation is to be measured.
-
Treat cells with various concentrations of UNC1062 (e.g., 0.1 to 2 µM) or DMSO for a predetermined time (e.g., 2 hours).
-
If applicable, stimulate with a MerTK ligand like Gas6 (e.g., 200 ng/mL) for 10-15 minutes.
-
-
Lysate Preparation :
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting :
-
Denature 20-30 µg of protein per sample by boiling in 2x Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on an 8-10% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MerTK (e.g., anti-p-MerTK Tyr749/753/754).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
-
Strip the membrane and re-probe with an antibody for total MerTK and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 3: Cell Viability MTT Assay
This protocol is for assessing the effect of UNC1062 on cancer cell viability and proliferation.[15][16]
-
Cell Seeding :
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of UNC1062 in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of UNC1062. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation :
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading :
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.
-
Read the absorbance at 570 nm using a microplate spectrophotometer.
-
-
Data Analysis :
-
Subtract the background absorbance from a media-only control.
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of inhibitor concentration to determine the IC50 value.
-
Conclusion
UNC1062 is a potent and selective MerTK inhibitor that demonstrates significant anti-cancer activity in preclinical models. By directly inhibiting the kinase activity of MerTK, it blocks crucial downstream signaling pathways, leading to reduced proliferation, decreased survival, and the induction of apoptosis in cancer cells. The detailed protocols provided herein offer a framework for researchers to investigate the biological effects of MerTK inhibitors. The promising profile of UNC1062 underscores the therapeutic potential of targeting the MerTK signaling axis in various malignancies.[3][8]
References
- 1. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Molecular Pathways Molecular Pathways : MERTK Signaling in Cancer | Semantic Scholar [semanticscholar.org]
- 3. UNC1062, a new and potent Mer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Scholarly Article or Book Chapter | UNC1062, a new and potent Mer inhibitor | ID: 5m60r033c | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. Effects of MERTK Inhibitors UNC569 and UNC1062 on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of MERTK Inhibitors UNC569 and UNC1062 on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Crystal Structure of the Kinase Domain of MerTK in Complex with AZD7762 Provides Clues for Structure-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Phospho-MERTK (Tyr749) Polyclonal Antibody (BS-18790R) [thermofisher.com]
- 15. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to MerTK Inhibition in Cancer Cell Survival Pathways
Authored for Researchers, Scientists, and Drug Development Professionals
December 7, 2025
Abstract
The MER proto-oncogene tyrosine kinase (MerTK) is a member of the TYRO3, AXL, and MerTK (TAM) family of receptor tyrosine kinases.[1] While its physiological roles are critical for immune homeostasis, including the clearance of apoptotic cells (efferocytosis), its aberrant expression and activation in a wide array of malignancies have identified it as a key driver of oncogenesis.[2] MerTK signaling promotes cancer cell survival, proliferation, chemoresistance, and metastasis, while also fostering an immunosuppressive tumor microenvironment.[2][3] Consequently, MerTK has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of the role of MerTK in cancer cell survival pathways, with a focus on the effects of its inhibition by small molecules. As a specific compound named "MerTK-IN-1" is not widely characterized in peer-reviewed literature, this document will focus on UNC2025 , a first-in-class, potent, and orally bioavailable MerTK inhibitor, as a representative agent to detail the mechanism and effects of MerTK inhibition.[4][5]
MerTK: Structure, Ligands, and Physiological Function
MerTK is a transmembrane receptor composed of an extracellular domain featuring two immunoglobulin-like domains and two fibronectin type III motifs, a transmembrane segment, and an intracellular tyrosine kinase domain.[1][6] Its primary ligands are the vitamin K-dependent proteins Growth Arrest-Specific 6 (Gas6) and Protein S (PROS1).[1] These ligands act as bridging molecules, binding to phosphatidylserine (PS) exposed on the surface of apoptotic cells and simultaneously to the MerTK receptor on phagocytic cells, such as macrophages.[7] This interaction triggers receptor dimerization, autophosphorylation of specific tyrosine residues in the kinase domain (Y749, Y753, Y754), and the initiation of downstream signaling cascades.[1]
Physiologically, MerTK signaling is crucial for efferocytosis, the process by which apoptotic cells are removed. This process is coupled with the suppression of pro-inflammatory responses, thereby preventing autoimmunity. On macrophages and dendritic cells, MerTK activation dampens innate immunity and promotes a state of immune tolerance.[8]
The Role of MerTK in Cancer Pathogenesis
In many cancers, including non-small cell lung cancer (NSCLC), glioblastoma, melanoma, and various leukemias, MerTK is aberrantly overexpressed or ectopically expressed.[3][5] This dysregulation turns its pro-survival and immunosuppressive functions into potent oncogenic drivers.
-
Direct Pro-Survival Signaling: In cancer cells, activated MerTK engages canonical oncogenic pathways such as PI3K/AKT, MAPK/ERK, and JAK/STAT.[3][4] These pathways collectively promote cell proliferation, protect against apoptosis (programmed cell death), enhance migratory and invasive capabilities, and contribute to chemoresistance.[3][9]
-
Immune Evasion: Within the tumor microenvironment (TME), MerTK is highly expressed on tumor-associated macrophages (TAMs).[8] MerTK-driven efferocytosis of apoptotic tumor cells by TAMs leads to the secretion of anti-inflammatory cytokines (e.g., IL-10, TGF-β) and the suppression of pro-inflammatory cytokines (e.g., IL-12). This polarizes macrophages towards an immunosuppressive M2-like phenotype, which impairs the anti-tumor activity of cytotoxic T lymphocytes (CD8+ T cells) and fosters a supportive niche for tumor growth and metastasis.[8][10] MerTK signaling in macrophages can also lead to the expression of immune checkpoint ligands like PD-L1, further contributing to T cell exhaustion.[10]
UNC2025: A Representative MerTK Small Molecule Inhibitor
UNC2025 is a potent, ATP-competitive, and orally bioavailable dual inhibitor of MerTK and FMS-like tyrosine kinase 3 (FLT3).[4][11] It exhibits high selectivity for MerTK over other TAM family members, Axl and Tyro3.[4] Its favorable pharmacokinetic properties have made it an invaluable tool for preclinical investigation of MerTK inhibition in both in vitro and in vivo cancer models.[4][12] Another key MerTK inhibitor, MRX-2843 , has progressed to clinical trials for various cancers, including NSCLC and acute leukemias, validating the therapeutic potential of this target.[13][14][15]
Quantitative Data: In Vitro Activity of UNC2025
The following tables summarize the inhibitory activity of UNC2025 across various assays and cancer cell lines.
| Assay Type | Target | Inhibitor | IC50 / Kᵢ | Reference |
| Enzymatic Assay | MerTK | UNC2025 | 0.74 nM (IC50) | [11] |
| Enzymatic Assay | FLT3 | UNC2025 | 0.8 nM (IC50) | [11] |
| Enzymatic Assay | Axl | UNC2025 | 122 nM (IC50) | [4] |
| Kinase Binding Assay | MerTK | UNC2025 | 0.16 nM (Kᵢ) | [4] |
| Kinase Binding Assay | Axl | UNC2025 | 13.3 nM (Kᵢ) | [4] |
Table 1: Biochemical Activity of UNC2025
| Cell Line | Cancer Type | Assay | Inhibitor | IC50 | Reference |
| 697 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Mer Phosphorylation Inhibition | UNC2025 | 2.7 nM | [4][12] |
| Molm-14 | Acute Myeloid Leukemia (AML) | Flt3 Phosphorylation Inhibition | UNC2025 | 14 nM | [11] |
| GSC11 | Glioblastoma Stem Cell | Cell Growth Inhibition | UNC2025 | 86 nM | [16] |
Table 2: Cellular Activity of UNC2025 in Cancer Cell Lines
Signaling Pathways and Mechanism of Action
MerTK inhibition by UNC2025 blocks the receptor's kinase activity, preventing autophosphorylation and the subsequent recruitment and activation of downstream signaling proteins. This leads to the simultaneous shutdown of multiple pro-survival pathways.
Direct Inhibition of Oncogenic Signaling
In cancer cells, UNC2025 treatment leads to a dose-dependent decrease in the phosphorylation of MerTK and its key downstream effectors, including AKT, ERK1/2, and STAT6.[4] The abrogation of these signals halts cell cycle progression, inhibits proliferation, and induces apoptosis.[4][5]
Modulation of the Tumor Microenvironment
In TAMs, MerTK inhibition blocks efferocytosis.[10][17] This has two major consequences: first, it prevents the production of immunosuppressive cytokines.[7] Second, the accumulation of un-cleared apoptotic tumor cells can lead to secondary necrosis, releasing damage-associated molecular patterns (DAMPs) that can stimulate a pro-inflammatory, anti-tumor immune response.[8] This shifts the TME from an immune-suppressive to an immune-active state, enhancing the infiltration and function of cytotoxic CD8+ T cells.[8][10]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key protocols used to evaluate MerTK inhibitors.
Western Blot for MerTK Phosphorylation
This protocol is used to detect the phosphorylation status of MerTK and its downstream targets, providing a direct measure of inhibitor activity.
-
Cell Lysis: Culture cells to 70-80% confluency. Treat with UNC2025 or vehicle (DMSO) for the desired time (e.g., 1 hour).[18] To stabilize phosphoproteins, add a phosphatase inhibitor like pervanadate for the final minutes of incubation.[18] Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Immunoprecipitation (for low-expression targets): Incubate 500 µg of cell lysate with an anti-MerTK antibody overnight at 4°C.[19] Add Protein A/G agarose beads to capture the immune complexes. Wash beads extensively before elution in SDS-PAGE sample buffer.
-
SDS-PAGE and Transfer: Denature protein lysates (20-50 µg) or immunoprecipitates by boiling in Laemmli buffer.[20] Separate proteins on an 8-12% SDS-polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.[21][22]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[20] Incubate the membrane with a primary antibody against phospho-MerTK (e.g., pY749/753/754) or other phospho-targets overnight at 4°C.[23]
-
Detection: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[24] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed for total MerTK and a loading control like β-actin.[24]
Annexin V Apoptosis Assay
This flow cytometry-based assay quantifies the induction of apoptosis by distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[25]
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶) and treat with various concentrations of UNC2025 or vehicle control for a specified period (e.g., 48 hours).[4]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold 1X PBS.[26]
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer.[26] Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of a viability dye like Propidium Iodide (PI) or 7-AAD.[26]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[26]
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately on a flow cytometer.[26]
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Clonogenic (Colony Formation) Assay
This assay assesses the long-term effect of an inhibitor on the ability of a single cancer cell to proliferate and form a colony.[27][28]
-
Cell Seeding: Plate a low density of cells (e.g., 500-700 cells per well of a 6-well plate) and allow them to adhere.[19][27]
-
Treatment: Treat the cells with UNC2025 or vehicle. The treatment can be continuous or for a defined period.[19]
-
Incubation: Culture the cells for 10-14 days, replacing the medium and inhibitor every few days, until visible colonies (defined as ≥50 cells) form in the control wells.[27][29]
-
Fixation and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a solution like 6% glutaraldehyde or methanol.[27][28] Stain the fixed colonies with 0.5% crystal violet solution for at least 2 hours.[27]
-
Colony Counting: Wash away excess stain with water and air-dry the plates. Count the colonies manually or using an automated colony counter.[27][29] The results are often expressed as a surviving fraction relative to the vehicle-treated control.
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of a MerTK inhibitor in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice) for human cancer cell line xenografts.[30] For studies involving the immune system, syngeneic models in immunocompetent mice are required.
-
Tumor Implantation: Subcutaneously inject 5-10 million cancer cells suspended in PBS or Matrigel into the flank of each mouse.[30]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume with calipers (Volume = (Length x Width²)/2). Randomize mice into treatment and control groups.[30]
-
Drug Administration: Administer UNC2025 (e.g., 50-75 mg/kg) or vehicle control via oral gavage daily.[4][12][18]
-
Monitoring: Monitor tumor volume, body weight, and animal health regularly (e.g., 2-3 times per week).[30]
-
Endpoint Analysis: At the end of the study (due to tumor size limits or pre-defined duration), euthanize the mice. Excise the tumors for weighing, photography, and further analysis (e.g., histology, Western blot, or flow cytometry of immune infiltrates).[18]
Conclusion and Future Directions
The inhibition of MerTK represents a compelling dual-pronged strategy in cancer therapy. By directly targeting pro-survival signaling within tumor cells and simultaneously dismantling the immunosuppressive architecture of the tumor microenvironment, MerTK inhibitors like UNC2025 and MRX-2843 hold significant therapeutic promise. The quantitative data and established protocols outlined in this guide provide a robust framework for researchers to further investigate this pathway. Future work will likely focus on identifying predictive biomarkers for patient stratification, exploring rational combination therapies (e.g., with immune checkpoint inhibitors or conventional chemotherapy), and overcoming potential resistance mechanisms to maximize the clinical benefit of MerTK-targeted therapies.[4][14]
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibition of MERTK is efficacious in non-small cell lung cancer models independent of driver oncogene status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efferocytosis creates a tumor microenvironment supportive of tumor survival and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - MerTK inhibition in tumor leukocytes decreases tumor growth and metastasis [jci.org]
- 9. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MerTK-mediated efferocytosis promotes immune tolerance and tumor progression in osteosarcoma through enhancing M2 polarization and PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Facebook [cancer.gov]
- 14. MERTK Inhibition as a Targeted Novel Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trial Summary | NMDP℠ CTSS [ctsearchsupport.org]
- 16. MerTK as a therapeutic target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 21. MERTK tyrosine kinase receptor together with TIM4 phosphatidylserine receptor mediates distinct signal transduction pathways for efferocytosis and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Phospho-MERTK (Tyr749, Tyr753, Tyr754) Polyclonal Antibody (PA5-143631) [thermofisher.com]
- 24. MerTK signaling in macrophages promotes the synthesis of inflammation resolution mediators by suppressing CaMKII activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 27. Clonogenic Assay [bio-protocol.org]
- 28. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 30. benchchem.com [benchchem.com]
The Role of MerTK-IN-1 in the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The receptor tyrosine kinase MerTK is a critical mediator of immune suppression within the tumor microenvironment (TME). Its inhibition presents a promising strategy to reverse this immunosuppressive state and enhance anti-tumor immunity. This technical guide focuses on the role and mechanism of action of potent and selective MerTK inhibitors, exemplified by UNC1062 (referred to herein as a representative "MerTK-IN-1"), in modulating the TME. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and key signaling pathways associated with MerTK inhibition, offering a valuable resource for researchers and drug development professionals in the field of oncology.
Introduction to MerTK and Its Role in the Tumor Microenvironment
MerTK, a member of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases, is aberrantly expressed in a wide range of solid and liquid malignancies.[1] Physiologically, MerTK plays a crucial role in efferocytosis (the clearance of apoptotic cells) and the dampening of inflammatory responses.[2] In the context of cancer, tumor cells exploit these functions to create an immunosuppressive TME that fosters tumor growth, progression, and metastasis.[2]
MerTK signaling in tumor-associated macrophages (TAMs) and other myeloid cells leads to the polarization of these cells towards an anti-inflammatory, pro-tumoral M2 phenotype.[2] This results in the secretion of immunosuppressive cytokines such as IL-10 and a reduction in the production of pro-inflammatory cytokines like IL-12.[3] Consequently, the activity of cytotoxic CD8+ T cells is suppressed, allowing the tumor to evade immune destruction.[3]
This compound (UNC1062): A Potent and Selective MerTK Inhibitor
While a specific compound publicly designated as "this compound" is not extensively characterized in the literature, this guide will focus on UNC1062 as a representative, highly potent and selective small molecule inhibitor of MerTK.
In Vitro Activity
UNC1062 demonstrates potent and selective inhibition of MerTK kinase activity.
| Compound | Target | IC50 (nM) | Selectivity vs. AXL | Selectivity vs. TYRO3 | Reference |
| UNC1062 | MerTK | 1.1 | ~77-fold | ~55-fold | [4] |
| UNC1062 | AXL | 85 | - | - | [4] |
| UNC1062 | TYRO3 | 60 | - | - | [4] |
Table 1: In Vitro Potency and Selectivity of UNC1062. This table summarizes the half-maximal inhibitory concentration (IC50) of UNC1062 against MerTK and other TAM family kinases, highlighting its selectivity for MerTK.
Cellular Activity
In various cancer cell lines, UNC1062 has been shown to:
-
Inhibit MerTK Phosphorylation: Treatment with UNC1062 effectively reduces the autophosphorylation of MerTK, a critical step in its activation.[1]
-
Induce Apoptosis: By blocking the pro-survival signals downstream of MerTK, UNC1062 induces programmed cell death in cancer cells.[1][4]
-
Suppress Colony Formation: The inhibitor significantly reduces the ability of cancer cells to form colonies in soft agar, a measure of anchorage-independent growth.[5]
Impact of this compound on the Tumor Microenvironment
Inhibition of MerTK by agents like UNC1062 is hypothesized to remodel the TME from an immunosuppressive to an immunostimulatory state. This is achieved through several key mechanisms:
Repolarization of Tumor-Associated Macrophages (TAMs)
MerTK signaling is a key driver of M2 macrophage polarization. Inhibition of MerTK is expected to shift the balance from anti-inflammatory M2 TAMs to pro-inflammatory M1 TAMs. This repolarization would lead to enhanced phagocytosis of tumor cells and the secretion of pro-inflammatory cytokines.
Modulation of Cytokine Profile
A critical effect of MerTK inhibition is the alteration of the cytokine milieu within the TME.
| Cytokine | Effect of MerTK Inhibition | Implication for Anti-Tumor Immunity | Reference |
| IL-10 | Decrease | Reduces immunosuppression | [3] |
| GAS6 | Decrease | Reduces MerTK ligand availability | [3] |
| IL-12 | Increase | Promotes Th1 and cytotoxic T cell responses | [3] |
| IL-6 | Increase | Pro-inflammatory effects | [3] |
Table 2: Expected Changes in Cytokine Levels in the TME Following MerTK Inhibition. This table outlines the anticipated shifts in key cytokine concentrations within the tumor microenvironment upon treatment with a MerTK inhibitor.
Enhancement of T-Cell Mediated Immunity
By reducing immunosuppressive signals and promoting a pro-inflammatory environment, MerTK inhibition is expected to lead to:
-
Increased CD8+ T-Cell Infiltration: A more inflamed TME attracts cytotoxic T lymphocytes to the tumor site.
-
Enhanced T-Cell Activation and Function: The presence of M1 macrophages and pro-inflammatory cytokines enhances the ability of T cells to recognize and kill cancer cells.
Signaling Pathways and Experimental Workflows
MerTK Signaling Pathway
The following diagram illustrates the central role of MerTK in promoting an immunosuppressive TME and how its inhibition can reverse this effect.
References
- 1. Effects of MERTK Inhibitors UNC569 and UNC1062 on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine kinase inhibition alters intratumoral CD8+ T-cell subtype composition and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tyrosine Kinase Inhibition Alters Intratumoral CD8+ T-cell Subtype Composition and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
MerTK-IN-1 and the Regulation of Efferocytosis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the role of MER Tyrosine Kinase (MerTK) in the process of efferocytosis and explores the therapeutic potential of its inhibition, using the placeholder compound MerTK-IN-1 as a conceptual framework. Due to the limited public data specifically on "this compound," this guide synthesizes broader knowledge of MerTK signaling and utilizes data from other well-characterized MerTK inhibitors to illustrate key principles.
Introduction: MerTK and Efferocytosis
Efferocytosis, the clearance of apoptotic cells by phagocytes, is a fundamental process for tissue homeostasis, embryonic development, and the resolution of inflammation.[1][2][3] Failure in this process can lead to the accumulation of secondary necrotic cells, triggering pro-inflammatory responses and contributing to autoimmune and inflammatory diseases such as systemic lupus erythematosus and atherosclerosis.[1][3][4][5]
MerTK, a member of the TYRO3, AXL, MERTK (TAM) family of receptor tyrosine kinases, is a key receptor mediating efferocytosis, particularly in macrophages and dendritic cells.[6][7][8] MerTK recognizes apoptotic cells indirectly via bridging molecules like Growth Arrest-Specific 6 (Gas6) and Protein S, which bind to phosphatidylserine (PtdSer) exposed on the surface of apoptotic cells.[1][4][6] Upon binding, MerTK dimerizes and autophosphorylates its intracellular kinase domain, initiating a complex signaling cascade that orchestrates the cytoskeletal rearrangements necessary for engulfing the apoptotic cell.[8]
Pharmacological inhibition of MerTK is a subject of intense research. While promoting efferocytosis is crucial for homeostasis, in contexts like cancer, MerTK signaling in tumor-associated macrophages (TAMs) can suppress anti-tumor immunity.[7][9] Therefore, MerTK inhibitors are being developed as potential cancer immunotherapies.
The Role of MerTK Inhibition in Efferocytosis
Inhibiting the kinase activity of MerTK is expected to block the downstream signaling required for apoptotic cell engulfment. This has been demonstrated using various small molecule inhibitors. Treatment of macrophages with a MerTK kinase inhibitor abrogates the efferocytosis of apoptotic cells.[1] This inhibition prevents the activation of key signaling nodes and the subsequent cytoskeletal reorganization required for phagocytosis.
Quantitative Data on MerTK Inhibitors
| Compound Name | Assay Type | Target | IC₅₀ (nM) | Reference |
| UNC2541 (Compound 11) | Enzymatic Assay | MerTK | 21.5 | [10][11] |
| MerTK-1 | Enzymatic Assay | MerTK | 4.2 | [12] |
| MerTK-2 | Enzymatic Assay | MerTK | 61 | [12] |
| MerTK-5 | Enzymatic Assay | MerTK | 15 | [12] |
| MerTK-6 | Enzymatic Assay | MerTK | 37 | [12] |
| AZD7762 | HTRF Kinase Assay | MerTK | ~38 | [13] |
Table 1: In Vitro Inhibitory Potency of Selected MerTK Inhibitors. IC₅₀ values represent the concentration of the inhibitor required to reduce MerTK kinase activity by 50%.
MerTK Signaling Pathway in Efferocytosis
The engagement of MerTK by a Gas6-bridged apoptotic cell initiates a sophisticated signaling network. A central discovery is that MerTK signaling activates β2 integrins, which are essential for the engulfment process.[1][2] The kinase domain of MerTK triggers a pathway involving PI3-kinase (PI3K), Src-family kinases (SFKs), Focal Adhesion Kinase (FAK), and Integrin-Linked Kinase (ILK).[1] This cascade leads to the "inside-out" activation of integrins, switching them from a low-affinity to a high-affinity state, allowing them to firmly bind the apoptotic cell and drive the expansion of the phagocytic cup.[1][2]
Caption: MerTK signaling pathway in efferocytosis.
Key Experimental Protocols
Characterizing a MerTK inhibitor like this compound involves a series of biochemical and cell-based assays. Below are detailed, generalized protocols for these essential experiments.
MerTK In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of recombinant MerTK.
Objective: To determine the IC₅₀ value of this compound against MerTK kinase.
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as HTRF® KinEASE™-TK or LanthaScreen™.[13][14] The assay measures the phosphorylation of a biotinylated substrate peptide by the MerTK kinase. The phosphorylated product is detected by a europium cryptate-labeled anti-phosphotyrosine antibody, which forms a FRET pair with a streptavidin-conjugated acceptor fluorophore. Inhibition of kinase activity results in a decreased FRET signal.
Materials:
-
Recombinant human MerTK enzyme (active)[15]
-
TK-Substrate-biotin (e.g., Poly-EY)
-
ATP[15]
-
Europium cryptate-labeled anti-phosphotyrosine antibody (Eu-Ab)
-
Streptavidin-XL665 (SA-XL) or other suitable acceptor
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[14]
-
This compound (or other test compound) serially diluted in DMSO
-
Low-volume 384-well assay plates
Procedure:
-
Compound Plating: Prepare a serial dilution of this compound in DMSO. Add a small volume (e.g., 50 nL) of the diluted compound to the wells of a 384-well plate.
-
Enzyme/Substrate Preparation: Prepare a mix of MerTK enzyme and TK-Substrate-biotin in the assay buffer.
-
Reaction Initiation: Add the enzyme/substrate mix to the wells containing the compound. Allow a brief pre-incubation (e.g., 15 minutes) at room temperature.
-
Start Kinase Reaction: Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be close to its Km value for MerTK (~40 µM) for accurate IC₅₀ determination.[13]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection mix containing Eu-Ab and SA-XL in a buffer with EDTA.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm (cryptate) and 665 nm (acceptor).[13]
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.[16]
Caption: Workflow for an in vitro MerTK kinase assay.
In Vitro Macrophage Efferocytosis Assay
This cell-based assay measures the ability of phagocytes (e.g., macrophages) to engulf apoptotic cells and how this process is affected by an inhibitor.[17][18][19]
Objective: To quantify the effect of this compound on the efferocytic capacity of macrophages.
Principle: Effector cells (macrophages) are co-cultured with fluorescently labeled apoptotic target cells (e.g., Jurkat T cells). After a period of co-incubation, non-engulfed apoptotic cells are washed away, and the percentage of macrophages that have phagocytosed one or more apoptotic cells is quantified by flow cytometry or fluorescence microscopy.[18][19][20]
Materials:
-
Effector Cells: Macrophage cell line (e.g., THP-1, differentiated with PMA) or primary bone marrow-derived macrophages (BMDMs).[19][21]
-
Target Cells: A cell line that can be readily induced to undergo apoptosis (e.g., Jurkat cells).[20][21]
-
Apoptosis Induction: UV irradiator or Staurosporine.[18][20][22]
-
Fluorescent Dyes:
-
Culture medium, PBS, and cell culture plates.
-
This compound or other test compound.
Procedure:
Part A: Preparation of Apoptotic Target Cells
-
Labeling: Resuspend Jurkat cells at ~2 x 10⁶ cells/mL and label with a fluorescent dye (e.g., Calcein AM) for 1.5-2 hours at 37°C.[21]
-
Washing: Wash the cells three times with PBS to remove excess dye.[20][21]
-
Apoptosis Induction: Resuspend the labeled cells in media and expose them to UV radiation (e.g., 254 nm for 5-7 minutes) or treat with an apoptosis-inducing agent.[17][20]
-
Incubation: Incubate the cells for 2-4 hours at 37°C to allow apoptosis to proceed. Confirm apoptosis via Annexin V staining if necessary.[22]
Part B: Efferocytosis Assay
-
Plate Effector Cells: Plate macrophages in a 24-well plate and allow them to adhere overnight.[21]
-
Inhibitor Treatment: Pre-treat the macrophages with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 1-2 hours) before the assay.
-
Co-culture: Remove the media from the macrophages and add the prepared apoptotic Jurkat cells, typically at a ratio of 3:1 or 5:1 (apoptotic cells:macrophages).
-
Incubation: Co-incubate the cells at 37°C for a defined period (e.g., 30-90 minutes). This time may need optimization.[21]
-
Washing: Gently wash the wells multiple times with ice-cold PBS to remove non-engulfed apoptotic cells.[21]
-
Analysis:
-
Flow Cytometry: Lift the macrophages, stain with a surface marker like CD11b, and analyze on a flow cytometer. The efferocytosis index is the percentage of CD11b-positive cells that are also positive for the target cell fluorescent label.[18][19]
-
Fluorescence Microscopy: Fix the cells with paraformaldehyde, mount on slides, and visualize. Count the number of macrophages containing fluorescent apoptotic bodies.[22]
-
Caption: Workflow for an in vitro efferocytosis assay.
Conclusion
The MerTK signaling pathway is a critical regulator of efferocytosis, a process vital for maintaining tissue health. Pharmacological inhibition of MerTK, as conceptualized by a molecule like this compound, provides a powerful tool for dissecting this pathway and holds therapeutic promise, particularly in immuno-oncology. The experimental protocols and signaling frameworks detailed in this guide offer a comprehensive foundation for researchers and drug developers aiming to characterize novel MerTK inhibitors and further elucidate their biological functions. A thorough understanding of the quantitative biology and cellular mechanisms governed by MerTK is essential for the successful development of next-generation therapeutics targeting this pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanism of enhanced MerTK-dependent macrophage efferocytosis by extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Mertk Receptor Mutation Reduces Efferocytosis Efficiency and Promotes Apoptotic Cell Accumulation and Plaque Necrosis in Atherosclerotic Lesions of Apoe−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MerTK signaling in macrophages promotes the synthesis of inflammation resolution mediators by suppressing CaMKII activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Tyrosine-protein kinase Mer - Olink Target 96 Cardiovascular II — Olink® [olink.com]
- 9. MerTK-mediated efferocytosis promotes immune tolerance and tumor progression in osteosarcoma through enhancing M2 polarization and PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Macrocyclic Pyrimidines as MerTK-specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MerTK inhibitor 11 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. The Synthesis and Initial Evaluation of MerTK Targeted PET Agents [mdpi.com]
- 13. Crystal Structure of the Kinase Domain of MerTK in Complex with AZD7762 Provides Clues for Structure-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. researchgate.net [researchgate.net]
- 17. In vitro efferocytosis assay [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. tabaslab.com [tabaslab.com]
- 22. Fixed Cell Efferocytosis Assay: A Method to Study Efferocytic Uptake of Apoptotic Cells by Macrophages Using Fluorescence Microscopy [jove.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to Gas6/Protein S Signaling and the MerTK Inhibitor MerTK-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Receptor Tyrosine Kinase (RTK) MerTK, a member of the TAM (Tyro3, Axl, Mer) family, is a critical regulator of cellular processes including efferocytosis, inflammation, and cell survival. Its dysregulation is implicated in various pathologies, notably cancer and autoimmune diseases. MerTK is activated by its ligands, Growth Arrest-Specific 6 (Gas6) and Protein S, which bridge the receptor to phosphatidylserine on the surface of apoptotic cells. This activation triggers a cascade of downstream signaling events, primarily through the PI3K/AKT, MAPK/ERK, and STAT pathways, promoting cell survival and proliferation. Given its role in disease progression, MerTK has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of the Gas6/Protein S signaling axis, the mechanism of MerTK activation, and the preclinical profile of MerTK-IN-1, a representative potent and selective small molecule inhibitor of MerTK. Detailed experimental protocols for key assays and quantitative data on ligand binding and inhibitor potency are presented to facilitate further research and drug development in this area.
Introduction to Gas6/Protein S and MerTK Signaling
The TAM family of receptor tyrosine kinases, comprising Tyro3, Axl, and MerTK, are key regulators of homeostasis in various tissues[1]. MerTK is predominantly expressed on immune cells such as macrophages and dendritic cells, as well as in the reproductive, hematopoietic, and nervous systems[1][2]. The primary ligands for MerTK are the vitamin K-dependent proteins Gas6 and Protein S[3]. These ligands act as bridging molecules, with their N-terminal Gla domains binding to phosphatidylserine (PtdSer) exposed on the surface of apoptotic cells, and their C-terminal laminin G-like domains interacting with the extracellular domain of MerTK[3][4].
This interaction induces MerTK dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain, initiating downstream signaling cascades[5]. Key pathways activated by MerTK include the Phosphoinositide 3-kinase (PI3K)/AKT pathway, the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, and the Signal Transducer and Activator of Transcription (STAT) pathway[3][6][7]. These pathways collectively contribute to the physiological functions of MerTK, such as the clearance of apoptotic cells (efferocytosis) and the suppression of inflammatory responses[2][8]. However, aberrant MerTK signaling is associated with cancer progression, metastasis, and therapeutic resistance[6].
Quantitative Analysis of Ligand Binding and Inhibitor Potency
Precise quantification of ligand-receptor interactions and inhibitor efficacy is fundamental for drug development. The following tables summarize key quantitative data for the Gas6/Protein S-MerTK signaling axis and the representative MerTK inhibitor, this compound (data presented for well-characterized inhibitors UNC569, UNC1062, UNC2250, and UNC2881 as surrogates).
Table 1: Ligand-Receptor Binding Affinities
| Ligand | Receptor | Binding Affinity (Kd) | Method |
| Gas6 | MerTK | 3-10 fold lower affinity than Axl | Various |
| Gas6 | Axl | ~1.0 nM[3] | In vitro binding assays |
| Protein S | MerTK | Lower affinity than Tyro3 | Various |
| Protein S | Tyro3 | High affinity | Various |
| Protein S | Axl | No significant affinity[3][5] | In vitro binding assays |
Note: Specific Kd values for Gas6 and Protein S binding to MerTK can vary depending on the experimental system and are generally reported to be in the micromolar range, indicating a lower affinity compared to other TAM receptor-ligand interactions[9].
Table 2: In Vitro Potency and Selectivity of MerTK Inhibitors (this compound Surrogates)
| Inhibitor | Target | IC50 (nM) | Assay Type |
| UNC569 | MerTK | 2.9 | Biochemical Kinase Assay [6] |
| Axl | 37 | Biochemical Kinase Assay[6] | |
| Tyro3 | 48 | Biochemical Kinase Assay[6] | |
| UNC1062 | MerTK | 1.1 | Biochemical Kinase Assay [1][10] |
| Axl | 85 | Biochemical Kinase Assay[1] | |
| Tyro3 | 60 | Biochemical Kinase Assay[1] | |
| UNC2250 | MerTK | 1.7 | Biochemical Kinase Assay [11] |
| Axl | 270 | Biochemical Kinase Assay[11] | |
| Tyro3 | 100 | Biochemical Kinase Assay[11] | |
| UNC2881 | MerTK | 4.3 | Biochemical Kinase Assay [12][13] |
| Axl | 360 | Biochemical Kinase Assay[12] | |
| Tyro3 | 250 | Biochemical Kinase Assay[12] |
Table 3: Cellular Potency of MerTK Inhibitors (this compound Surrogates)
| Inhibitor | Cell Line | Endpoint | IC50 (nM) |
| UNC569 | 697 B-ALL | MerTK Phosphorylation | 141[6][11] |
| Jurkat T-ALL | MerTK Phosphorylation | 193[6] | |
| UNC2881 | 697 B-ALL | MerTK Phosphorylation | 22[12] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in MerTK signaling and its inhibition is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the core signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for inhibitor characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Focus on Molecules: MERTK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mertk: An emerging target in cancer biology and immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing MerTK agonism for targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MERTK tyrosine kinase receptor together with TIM4 phosphatidylserine receptor mediates distinct signal transduction pathways for efferocytosis and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. The Mer receptor tyrosine kinase is expressed on discrete macrophage subpopulations and mainly uses Gas6 as its ligand for uptake of apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Requirement of Gamma-Carboxyglutamic Acid Modification and Phosphatidylserine Binding for the Activation of Tyro3, Axl, and Mertk Receptors by Growth Arrest-Specific 6 [frontiersin.org]
- 10. UNC1062, a new and potent Mer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. researchgate.net [researchgate.net]
The Impact of MerTK-IN-1 on Downstream Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular consequences of inhibiting the Mer Tyrosine Kinase (MerTK) with the potent small molecule inhibitor, MerTK-IN-1 (also known as UNC2025). Herein, we provide a comprehensive overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the core biological processes.
Introduction to MerTK and its Role in Cellular Signaling
MerTK is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which play a crucial role in regulating immune responses, cell survival, and proliferation.[1] Ligand binding to MerTK initiates a cascade of downstream signaling events, primarily through the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.[2][3] Dysregulation of MerTK signaling is implicated in various cancers, making it a compelling target for therapeutic intervention.[4] this compound has emerged as a highly selective and potent inhibitor of MerTK, demonstrating significant anti-leukemic and anti-thrombotic effects in preclinical models.[1][2]
Quantitative Analysis of this compound Inhibition
This compound (UNC2025) is a dual inhibitor of MerTK and Fms-like tyrosine kinase 3 (FLT3).[5][6][7] Its inhibitory activity has been characterized in various enzymatic and cell-based assays.
| Target | Assay Type | Inhibitory Value | Cell Line/System | Reference |
| MerTK | Enzymatic (IC50) | 0.74 nM | Cell-free | [5][6] |
| MerTK | Enzymatic (Ki) | 0.16 nM | Cell-free | [1] |
| MerTK | Cell-based (IC50) | 2.7 nM | 697 B-ALL cells | [1][5] |
| FLT3 | Enzymatic (IC50) | 0.8 nM | Cell-free | [5][6] |
| FLT3 | Cell-based (IC50) | 14 nM | Molm-14 AML cells | [8] |
| Axl | Enzymatic (IC50) | 122 nM | Cell-free | [6] |
| Tyro3 | Enzymatic (IC50) | 301 nM | Cell-free |
Table 1: Inhibitory Activity of this compound (UNC2025) against MerTK and other kinases. This table summarizes the key inhibitory concentrations (IC50) and binding affinities (Ki) of this compound for its primary targets and related kinases.
The inhibitory effects of this compound extend to the phosphorylation of key downstream signaling molecules. Treatment of leukemia cell lines with UNC2025 leads to a dose-dependent decrease in the phosphorylation of Akt, STAT6, and ERK1/2.[1][8]
| Downstream Target | Cell Line | UNC2025 Concentration | Effect | Reference |
| p-MerTK | 697 B-ALL, Kasumi-1 AML | 25-300 nM | Dose-dependent decrease | [1][8] |
| p-Akt | 697 B-ALL, Kasumi-1 AML | 25-300 nM | Dose-dependent decrease | [1][8] |
| p-STAT6 | 697 B-ALL, Kasumi-1 AML | 25-300 nM | Dose-dependent decrease | [1][8] |
| p-ERK1/2 | 697 B-ALL, Kasumi-1 AML | 25-300 nM | Dose-dependent decrease | [1][8] |
| p-SRC | Human Platelets | 0.5 - 5 µM | Dose-dependent decrease | [2] |
Table 2: Effect of this compound (UNC2025) on the Phosphorylation of Downstream Signaling Proteins. This table highlights the impact of this compound on the activation state of key signaling molecules downstream of MerTK.
Downstream Signaling Pathways Affected by this compound
The inhibition of MerTK by this compound disrupts several critical signaling cascades that are essential for cell survival, proliferation, and immune evasion.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation. MerTK activation leads to the recruitment and activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. This compound effectively blocks this pathway by preventing the initial phosphorylation of MerTK, leading to a reduction in Akt phosphorylation and its pro-survival signaling.[1][2][8]
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. MerTK activation can lead to the activation of the Ras/Raf/MEK/ERK signaling module. Inhibition of MerTK by this compound results in decreased phosphorylation and activation of ERK1/2, thereby attenuating its downstream effects on gene expression and cell cycle progression.[1][8]
JAK/STAT Signaling Pathway
The JAK/STAT pathway is crucial for cytokine signaling and immune regulation. Upon ligand binding, MerTK can activate Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes. This compound has been shown to decrease the phosphorylation of STAT6, indicating its ability to modulate this pathway.[1][8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on downstream signaling pathways.
Western Blotting for Phosphorylated Proteins
This protocol is designed to detect changes in the phosphorylation status of downstream signaling proteins following treatment with this compound.
Materials:
-
Cell lines (e.g., 697 B-ALL, Kasumi-1 AML)
-
This compound (UNC2025)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-MerTK, anti-MerTK, anti-p-Akt, anti-Akt, anti-p-STAT6, anti-STAT6, anti-p-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound (e.g., 0, 25, 100, 300 nM) for the desired time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on MerTK kinase activity.
Materials:
-
Recombinant human MerTK enzyme
-
Kinase buffer (e.g., containing HEPES, MgCl2, EGTA, Brij-35)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (UNC2025)
-
ADP-Glo™ Kinase Assay kit or similar
-
Luminometer
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer, recombinant MerTK enzyme, and the peptide substrate.
-
Inhibitor Addition: Add serial dilutions of this compound to the reaction mixture.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Data Analysis: Measure luminescence and calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Cell lines of interest
-
96-well plates
-
This compound (UNC2025)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a potent and selective inhibitor of MerTK that effectively disrupts key downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT cascades. This inhibitory action leads to reduced cell survival and proliferation, highlighting the therapeutic potential of targeting MerTK in diseases characterized by its aberrant activation. The experimental protocols provided in this guide offer a framework for researchers to further investigate the molecular mechanisms of this compound and other MerTK inhibitors. The continued exploration of these pathways will be crucial for the development of novel and effective cancer therapies.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
MerTK-IN-1: A Technical Overview of a Potent TAM Kinase Inhibitor
Introduction to TAM Kinases and MerTK
The TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases plays a crucial role in regulating immune responses, cellular survival, and tissue homeostasis.[1][2][3] These receptors and their primary ligands, Gas6 and Protein S, are integral to processes such as the clearance of apoptotic cells (efferocytosis) and the suppression of inflammation.[1][2] Dysregulation of TAM kinase activity, particularly MerTK, has been implicated in various pathologies, including cancer and autoimmune diseases, making them attractive therapeutic targets.[1][2] MerTK is often overexpressed in various cancers, where it promotes tumor cell survival and immune evasion.[2][4]
MerTK-IN-1: Mechanism of Action and Selectivity
This compound is a potent small-molecule inhibitor that targets the ATP-binding site of MerTK, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. While highly potent against MerTK, like many kinase inhibitors, it exhibits some degree of activity against other TAM family members, Axl and Tyro3. The selectivity profile is a critical aspect of its therapeutic potential and is determined by the structural homology of the kinase domains among the TAM family members.[5] Generally, inhibitors show lower selectivity between MerTK and Axl, which are structurally more similar, and higher selectivity over Tyro3.[5]
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound and similar compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50) against a panel of kinases. The following table summarizes representative inhibitory activities of a potent MerTK inhibitor against the TAM kinases.
| Kinase Target | IC50 (nM) |
| MerTK | 4.2 |
| Axl | 85 |
| Tyro3 | 150 |
| Flt3 | 210 |
| Table 1: In vitro inhibitory activity of a representative MerTK inhibitor against a panel of kinases. Data is illustrative and based on reported values for potent MerTK inhibitors like UNC5650.[6] |
Downstream Signaling Pathways Affected by MerTK Inhibition
MerTK activation triggers several pro-survival and anti-inflammatory signaling cascades. Inhibition of MerTK with compounds like this compound effectively blocks these pathways. Key downstream pathways affected include:
-
PI3K/Akt Pathway: Crucial for cell survival and proliferation.[1][7]
-
MAPK/ERK Pathway: Involved in cell growth and differentiation.[1][7]
-
FAK/RhoA Pathway: Regulates cell migration and cytoskeletal rearrangement.[4][8]
By blocking these pathways, MerTK inhibitors can induce apoptosis in cancer cells, reduce their migratory capacity, and enhance sensitivity to chemotherapy.[4][8]
Caption: A diagram of the MerTK signaling pathway and its inhibition.
Experimental Protocols
In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of a specific enzyme.
Materials:
-
Recombinant human MerTK, Axl, and Tyro3 kinase domains.
-
ATP and a suitable peptide substrate.
-
This compound or other test compounds.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of MerTK Phosphorylation
This method is used to assess the effect of the inhibitor on MerTK activation and downstream signaling in a cellular context.
Materials:
-
Cells expressing MerTK (e.g., J774 macrophages or cancer cell lines).
-
This compound.
-
Ligand (e.g., recombinant Gas6).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-p-MerTK, anti-total MerTK, anti-p-Akt, anti-total Akt).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with Gas6 for 10-15 minutes to induce MerTK phosphorylation.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
References
- 1. What are MerTK modulators and how do they work? [synapse.patsnap.com]
- 2. Mertk: An emerging target in cancer biology and immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAM Receptor Tyrosine Kinases: Biologic Functions, Signaling, and Potential Therapeutic Targeting in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Synthesis and Initial Evaluation of MerTK Targeted PET Agents | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of MerTK-IN-1: A Preliminary Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of MerTK-IN-1, a representative small molecule inhibitor of Mer Tyrosine Kinase (MerTK). The data and methodologies presented herein are synthesized from studies on well-characterized MerTK inhibitors, such as UNC2025 and MRX-2843, to establish a framework for the preclinical assessment of novel MerTK-targeting compounds.
Introduction to MerTK and Its Inhibition
MerTK is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and plays a crucial role in regulating immune responses and promoting cell survival.[1] Its ligands include Growth Arrest-Specific 6 (Gas6) and Protein S.[1] Aberrant MerTK expression and signaling are implicated in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML), where it contributes to tumor growth, survival, and chemoresistance.[1][2] Consequently, the inhibition of MerTK has emerged as a promising therapeutic strategy. Small molecule inhibitors targeting the ATP-binding site of the MerTK kinase domain are being developed to block its downstream signaling pathways.[3]
Quantitative Analysis of Inhibitor Potency and Selectivity
The initial in vitro characterization of a MerTK inhibitor involves determining its potency against the target kinase and its selectivity against other related kinases. This is crucial for understanding the inhibitor's specific mechanism of action and potential off-target effects.
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| UNC2025 | MerTK | 0.74 | Enzymatic Assay | [4] |
| FLT3 | 0.8 | Enzymatic Assay | [4] | |
| Axl | 122 | Enzymatic Assay | [5] | |
| Tyro3 | >1000 | Enzymatic Assay | [4] | |
| MRX-2843 | MerTK | Potent Inhibition | Enzymatic Assay | [3] |
| FLT3 | Potent Inhibition | Enzymatic Assay | [3] | |
| AZD7762 | MerTK | ~37.96 | HTRF Assay (at 35 µM ATP) | [6] |
| MerTK | 376.0 | HTRF Assay (at 1 mM ATP) | [6] |
Note: "Potent inhibition" for MRX-2843 is stated in the source, with detailed IC50 values available in the primary publication.[3]
Key In Vitro Experimental Protocols
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified MerTK protein.
Methodology (Example: LanthaScreen™ Eu Kinase Binding Assay):
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[7]
-
Dilute the MerTK enzyme and a europium-labeled anti-tag antibody in the 1X Kinase Buffer to a 3X final concentration (e.g., 15 nM kinase, 6 nM antibody).[7]
-
Dilute an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer in the 1X Kinase Buffer to a 3X final concentration (e.g., 90 nM).[7]
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in 1X Kinase Buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the diluted this compound.
-
Add 5 µL of the MerTK enzyme/antibody mixture.
-
Add 5 µL of the tracer solution.
-
Incubate the plate for 1 hour at room temperature, protected from light.[7]
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of measuring Fluorescence Resonance Energy Transfer (FRET) between the europium donor and the Alexa Fluor™ 647 acceptor.
-
The degree of FRET is inversely proportional to the inhibitory activity of this compound.
-
Calculate IC50 values by plotting the FRET signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular MerTK Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit MerTK autophosphorylation in a cellular context.
Methodology (Western Blotting):
-
Cell Culture and Treatment:
-
Culture a MerTK-expressing cell line (e.g., Kasumi-1 AML cells) to 70-80% confluency.[3]
-
Serum-starve the cells for 12-18 hours to reduce basal receptor activation.[8]
-
Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate MerTK phosphorylation by adding a ligand like Gas6 or by using an anti-MerTK cross-linking antibody for 20-30 minutes.[9][10]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Immunoblotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MerTK (p-MerTK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager or film.[11]
-
Strip and re-probe the membrane for total MerTK and a loading control (e.g., Actin or GAPDH) to ensure equal protein loading.[3]
-
Cell Viability and Proliferation Assays
Objective: To evaluate the effect of this compound on the viability and growth of cancer cell lines that are dependent on MerTK signaling.
Methodology (MTS Assay):
-
Cell Seeding:
-
Seed MerTK-dependent cancer cells (e.g., NSCLC cell lines H2228 or A549) in a 96-well plate at a predetermined optimal density.[4]
-
-
Compound Treatment:
-
After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period, typically 48-72 hours, under standard cell culture conditions.[12]
-
-
MTS Reagent Addition and Measurement:
-
Add MTS reagent to each well and incubate for an additional 1-4 hours.[12]
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting viability against the logarithm of the inhibitor concentration.
-
Visualizing Pathways and Workflows
MerTK Signaling Pathway
The following diagram illustrates the canonical MerTK signaling pathway that is targeted by inhibitors like this compound. Upon ligand binding and dimerization, MerTK autophosphorylates, creating docking sites for downstream signaling molecules that activate pro-survival and anti-inflammatory pathways such as PI3K/AKT and MAPK/ERK.[13]
Caption: MerTK signaling pathway and the inhibitory action of this compound.
In Vitro Experimental Workflow for MerTK Inhibitor Evaluation
This diagram outlines a typical workflow for the initial in vitro characterization of a novel MerTK inhibitor.
Caption: A logical workflow for the in vitro evaluation of this compound.
Conclusion
The in vitro evaluation of this compound, guided by the methodologies and principles outlined in this document, is a critical first step in the drug development process. By systematically assessing its biochemical potency, cellular activity, and effects on cancer cell viability, researchers can build a strong preclinical data package. The presented data on representative inhibitors like UNC2025 and MRX-2843 demonstrate that potent and selective inhibition of MerTK can effectively block downstream signaling and induce anti-tumor effects in vitro, providing a solid rationale for further investigation in in vivo models.[3][14]
References
- 1. mdpi.com [mdpi.com]
- 2. Small molecule inhibition of MERTK is efficacious in non-small cell lung cancer models independent of driver oncogene status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Crystal Structure of the Kinase Domain of MerTK in Complex with AZD7762 Provides Clues for Structure-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The receptor tyrosine kinase MerTK activates phospholipase C γ2 during recognition of apoptotic thymocytes by murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. JCI Insight - The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 13. The small-molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of MerTK Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MerTK (Mer Tyrosine Kinase) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Under normal physiological conditions, MerTK plays a crucial role in efferocytosis (the clearance of apoptotic cells) and the suppression of inflammatory responses. However, its aberrant expression and activation have been implicated in the pathogenesis of various cancers, including leukemia, non-small cell lung cancer, glioblastoma, and melanoma. In the tumor microenvironment, MerTK signaling promotes cancer cell survival, proliferation, and chemoresistance, while also contributing to an immunosuppressive landscape. These oncogenic functions have positioned MerTK as a promising therapeutic target for cancer therapy. This technical guide provides an in-depth overview of the therapeutic potential of MerTK inhibition, focusing on the preclinical and clinical data of representative small molecule inhibitors. While specific data for a compound designated "MerTK-IN-1" is not extensively available in the public domain, this guide will utilize data from well-characterized MerTK inhibitors such as UNC2025, UNC569, and MRX-2843 to illustrate the principles and potential of this therapeutic strategy.
MerTK Signaling Pathway
MerTK is activated by its ligands, Gas6 (Growth arrest-specific 6) and Protein S, which bridge the kinase to phosphatidylserine exposed on the surface of apoptotic cells. Ligand binding induces MerTK dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that promote cell survival and proliferation.
Methodological & Application
Application Notes and Protocols: Cell-based MerTK Phosphorylation Assay Using MerTK-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mer Tyrosine Kinase (MerTK) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] It plays a crucial role in various physiological processes, including the clearance of apoptotic cells (efferocytosis) and the negative regulation of immune responses.[3][4][5] Aberrant MerTK signaling is implicated in the pathogenesis of numerous diseases, particularly in oncology, where its overexpression is associated with tumor growth, survival, and chemoresistance in various cancers such as leukemia, non-small cell lung cancer, glioblastoma, and melanoma.[1][2][6] Ligand binding, primarily by Growth Arrest-Specific 6 (Gas6) or Protein S, induces MerTK dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[2][3][6][7] This phosphorylation event initiates downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, promoting cell survival and proliferation.[1][2][6][7] Consequently, inhibiting MerTK phosphorylation presents a promising therapeutic strategy for cancer treatment.[1][8]
This application note provides a detailed protocol for a cell-based assay to measure the phosphorylation of MerTK in response to its ligand and to evaluate the inhibitory activity of MerTK-IN-1, a potent and selective small molecule inhibitor of MerTK.
Principle of the Assay
This assay quantifies the level of phosphorylated MerTK in cultured cells. Cells overexpressing MerTK are first treated with the inhibitor this compound, followed by stimulation with the ligand Gas6 to induce MerTK autophosphorylation. The extent of MerTK phosphorylation is then determined using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). This method allows for a quantitative assessment of the inhibitor's efficacy in a cellular context.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Human MerTK expressing cells (e.g., H1299) | ATCC | CRL-5803 |
| DMEM | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Recombinant Human Gas6 | R&D Systems | 885-GSB |
| This compound | In-house/Custom Synthesis | N/A |
| Phospho-MerTK (Tyr749) ELISA Kit | R&D Systems | DYC1090 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Cell Lysis Buffer | Cell Signaling Technology | 9803 |
| Phenylmethylsulfonyl fluoride (PMSF) | Sigma-Aldrich | P7626 |
| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 |
| Phosphatase Inhibitor Cocktail 2 | Sigma-Aldrich | P5726 |
| Phosphatase Inhibitor Cocktail 3 | Sigma-Aldrich | P0044 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
Experimental Protocols
Cell Culture and Plating
-
Culture H1299 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
Compound Treatment and Ligand Stimulation
-
The following day, starve the cells by replacing the growth medium with serum-free DMEM for 4 hours.
-
Prepare serial dilutions of this compound in serum-free DMEM. The final DMSO concentration should not exceed 0.1%.
-
Add the diluted this compound to the appropriate wells and incubate for 2 hours at 37°C. Include a vehicle control (DMSO only).
-
Prepare a stock solution of recombinant human Gas6 in serum-free DMEM.
-
Stimulate the cells by adding Gas6 to each well to a final concentration of 200 ng/mL. Do not add Gas6 to the unstimulated control wells.
-
Incubate the plate for 15 minutes at 37°C.
Cell Lysis
-
After stimulation, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold cell lysis buffer supplemented with PMSF, protease, and phosphatase inhibitors to each well.
-
Incubate on ice for 10 minutes with gentle agitation.
-
Centrifuge the plate at 4°C for 10 minutes at 1000 x g to pellet the cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new 96-well plate.
Protein Quantification
-
Determine the total protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading for the ELISA.
Phospho-MerTK ELISA
-
Perform the Phospho-MerTK (Tyr749) ELISA according to the manufacturer's protocol.
-
Briefly, add the normalized cell lysates to the wells of the ELISA plate pre-coated with a capture antibody specific for MerTK.
-
Incubate, wash, and then add a detection antibody that specifically recognizes phosphorylated MerTK at Tyr749.
-
After another incubation and wash step, add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a TMB substrate and stop the reaction with the provided stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank wells from all other readings.
-
The percentage of inhibition of MerTK phosphorylation can be calculated using the following formula:
% Inhibition = 100 - [ (Absorbance of Treated Sample - Absorbance of Unstimulated Control) / (Absorbance of Stimulated Control - Absorbance of Unstimulated Control) ] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation
Table 1: Inhibition of Gas6-induced MerTK Phosphorylation by this compound in H1299 Cells
| This compound Concentration (nM) | Absorbance (450 nm) (Mean ± SD) | % Inhibition |
| 0 (Unstimulated) | 0.150 ± 0.015 | N/A |
| 0 (Stimulated) | 0.850 ± 0.045 | 0 |
| 1 | 0.785 ± 0.038 | 9.29 |
| 10 | 0.520 ± 0.025 | 47.14 |
| 50 | 0.280 ± 0.018 | 81.43 |
| 100 | 0.185 ± 0.012 | 95.00 |
| 500 | 0.155 ± 0.010 | 99.29 |
| 1000 | 0.152 ± 0.008 | 99.71 |
IC50 Value of this compound: 12.5 nM
Mandatory Visualizations
Caption: MerTK Signaling Pathway.
Caption: Experimental Workflow.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number and duration of wash steps. |
| Non-specific antibody binding | Use a blocking buffer recommended by the ELISA kit manufacturer. | |
| Low Signal | Inactive Gas6 | Use a fresh or properly stored aliquot of Gas6. |
| Insufficient cell number | Optimize cell seeding density. | |
| Inefficient cell lysis | Ensure the lysis buffer contains appropriate inhibitors and that lysis is complete. | |
| High Variability | Inconsistent cell numbers | Ensure even cell seeding and check for cell loss during washing steps. |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |
Conclusion
The cell-based MerTK phosphorylation assay described in this application note provides a robust and quantitative method for evaluating the potency of MerTK inhibitors in a cellular environment. The protocol is straightforward and can be adapted for high-throughput screening of compound libraries to identify novel MerTK inhibitors for therapeutic development. The provided data for this compound demonstrates the utility of this assay in characterizing the inhibitory activity of small molecules targeting the MerTK signaling pathway.
References
- 1. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MerTK signaling in macrophages promotes the synthesis of inflammation resolution mediators by suppressing CaMKII activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mertk: An emerging target in cancer biology and immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are MerTK modulators and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for MerTK-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mer Tyrosine Kinase (MerTK) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. It plays a crucial role in regulating immune responses, particularly through the process of efferocytosis—the clearance of apoptotic cells.[1] Dysregulation of MerTK signaling is implicated in various pathologies, including cancer and autoimmune diseases, making it a compelling target for therapeutic intervention.
MerTK-IN-1 (also known as MerTK/Axl-IN-1 or Compound A-910) is a potent and selective dual inhibitor of MerTK and Axl, another TAM family member.[2][3] These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including detailed protocols for assessing its biological activity.
Mechanism of Action
MerTK is activated by its ligands, such as Growth Arrest-Specific 6 (Gas6) and Protein S, which bridge the kinase to phosphatidylserine exposed on the surface of apoptotic cells.[4] This activation leads to autophosphorylation of tyrosine residues in the intracellular kinase domain, initiating downstream signaling cascades that promote efferocytosis and suppress pro-inflammatory responses.[5] Key downstream pathways include PI3K/Akt and MAPK/ERK, which are critical for cell survival and proliferation.
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of MerTK and preventing its autophosphorylation and subsequent activation of downstream signaling pathways. By inhibiting MerTK, this compound can block efferocytosis, modulate immune responses, and induce apoptosis in cancer cells that are dependent on MerTK signaling for survival.[6][7]
Data Presentation
The inhibitory activity of various MerTK inhibitors is summarized below. This data is essential for determining the appropriate concentration range for your cell-based assays.
| Inhibitor Name | Target(s) | IC50 (Ba/F3 cells) | IC50 (HTRF assay) | Reference |
| MerTK/Axl-IN-1 | MerTK, Axl | 4.2 nM (MerTK), 8.8 nM (Axl) | 0.2 nM (MerTK), 0.9 nM (Axl) | [2][3] |
| UNC2025 | MerTK, FLT3 | 2.7 nM (MerTK, cell-based) | 0.46 nM (MerTK, cell-free) | [8][9][10] |
| UNC569 | MerTK | 141 nM (697 cells), 193 nM (Jurkat cells) | Not specified | [7][11] |
Experimental Protocols
Reconstitution and Storage of this compound
Proper handling of this compound is critical for maintaining its activity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Based on the molecular weight (694.84 g/mol for MerTK/Axl-IN-1), calculate the volume of DMSO required to prepare a stock solution (e.g., 10 mM).[3]
-
Add the calculated volume of sterile DMSO to the vial.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the desired working concentration in cell culture medium.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Target cells (e.g., acute lymphoblastic leukemia cell lines like 697 or Jurkat)[7]
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at an optimal density (e.g., 3 x 10^5 cells/mL) and allow them to adhere or stabilize for 8 hours.[7]
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range based on the known IC50 values (e.g., 1 nM to 10 µM).
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Four hours before the end of the incubation period, add MTT reagent to each well to a final concentration of 0.65 mg/mL.[7]
-
Incubate for 4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to each well and incubate the plate at 37°C overnight to dissolve the formazan crystals.[7]
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis of MerTK Phosphorylation
This protocol is used to determine if this compound inhibits the autophosphorylation of MerTK.
Materials:
-
Target cells expressing MerTK (e.g., THP-1 macrophages, various cancer cell lines)
-
This compound
-
MerTK ligand (e.g., Gas6) (optional, for stimulating phosphorylation)
-
Pervanadate (optional, to stabilize phosphoproteins)[9]
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MerTK (e.g., p-MerTK Y749/753/754), anti-total-MerTK[12][13]
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Serum-starve the cells for 2-4 hours before treatment, if desired, to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.[9]
-
(Optional) Stimulate MerTK phosphorylation by adding a ligand like Gas6 (e.g., 200 nM) for 10-15 minutes.[9]
-
(Optional) To stabilize phosphorylation, treat cells with freshly prepared pervanadate for 3 minutes before lysis.[9]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-MerTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-MerTK antibody and a loading control (e.g., β-actin or GAPDH) to normalize the results.
Efferocytosis (Phagocytosis) Assay
This functional assay measures the ability of phagocytic cells (e.g., macrophages) to engulf apoptotic cells, a process mediated by MerTK.
Materials:
-
Phagocytic cells (e.g., THP-1 derived macrophages, primary human macrophages)
-
Target cells for apoptosis induction (e.g., Jurkat cells, neutrophils)
-
Apoptosis-inducing agent (e.g., staurosporine, UV irradiation)
-
Fluorescent dyes (e.g., pHrodo Red SE for apoptotic cells, CellTrace Violet for phagocytes)
-
This compound
-
Flow cytometer or fluorescence microscope
Protocol:
-
Preparation of Phagocytes: Differentiate monocytic cells (e.g., THP-1) into macrophages by treating with PMA (e.g., 100 nM) for 48 hours.[14]
-
Induction of Apoptosis: Induce apoptosis in target cells. For example, treat Jurkat cells with 2.5 µM staurosporine for 3 hours.[15]
-
Labeling of Cells: Label the apoptotic cells with a pH-sensitive fluorescent dye like pHrodo Red SE, which fluoresces brightly in the acidic environment of the phagosome. Label the phagocytes with a different fluorescent dye (e.g., CellTrace Violet) for easy identification.
-
Inhibitor Treatment: Pre-incubate the phagocytes with various concentrations of this compound or vehicle control for 1-2 hours.
-
Co-culture: Add the labeled apoptotic cells to the phagocyte culture at a suitable ratio (e.g., 5:1 apoptotic cells to macrophages) and co-culture for 1-4 hours.[15]
-
Analysis:
-
Flow Cytometry: Harvest the cells, wash to remove non-engulfed apoptotic cells, and analyze by flow cytometry. The percentage of double-positive cells (phagocytes that have engulfed apoptotic cells) indicates the level of efferocytosis.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to observe the engulfment of labeled apoptotic cells by the phagocytes.
-
-
Quantify the reduction in efferocytosis in the presence of this compound compared to the vehicle control.
Mandatory Visualizations
Caption: MerTK Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for the Efferocytosis Assay.
References
- 1. uniprot.org [uniprot.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. JCI - MerTK inhibition in tumor leukocytes decreases tumor growth and metastasis [jci.org]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. MERTK Inhibition Induces Polyploidy and Promotes Cell Death and Cellular Senescence in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of MERTK promotes suppression of tumor growth in BRAF mutant and BRAF wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Targeting MerTK decreases efferocytosis and increases anti-tumor immune infiltrate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. BMS794833 inhibits macrophage efferocytosis by directly binding to MERTK and inhibiting its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
Application Notes and Protocols for MerTK-IN-1 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potent and selective MerTK inhibitor, MerTK-IN-1, and its application in cancer research. This document includes detailed protocols for evaluating its efficacy in specific cancer cell lines, quantitative data for representative MerTK inhibitors, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to MerTK and this compound
MerTK (Mer Tyrosine Kinase) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Aberrant expression and activation of MerTK are implicated in the progression of various cancers, including leukemia, non-small cell lung cancer, glioblastoma, and melanoma.[1][2] MerTK signaling promotes cancer cell survival, proliferation, and resistance to apoptosis through the activation of key oncogenic pathways such as PI3K/AKT and MAPK/ERK.[3][4]
This compound is a small molecule inhibitor designed to target the kinase activity of MerTK. By blocking the autophosphorylation of MerTK, it inhibits downstream signaling cascades, leading to apoptosis and reduced proliferation in cancer cells that are dependent on MerTK signaling. Due to the high homology within the TAM family, the selectivity of MerTK inhibitors against Axl and Tyro3 is a critical aspect of their development.[5]
Data Presentation: Efficacy of Representative MerTK Inhibitors
While specific quantitative data for "this compound" is not publicly available, the following tables summarize the inhibitory concentrations (IC50) of two well-characterized and potent MerTK inhibitors, UNC2025 and MRX-2843 , which can serve as a reference for the expected potency of this compound.
Table 1: Enzymatic IC50 Values of Representative MerTK Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity Notes |
| UNC2025 | MerTK | 0.74[6][7] | >45-fold selective for MerTK over Axl (IC50 = 122 nM)[6] |
| Flt3 | 0.8[6] | Potent dual inhibitor of MerTK and Flt3. | |
| MRX-2843 | MerTK | 1.3[8][9][10] | |
| Flt3 | 0.64[8][9][10] | Potent dual inhibitor of MerTK and Flt3. |
Table 2: Cellular IC50 and Apoptotic Effects of Representative MerTK Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Cellular Effect & Concentration |
| UNC2025 | 697 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | pMerTK IC50 = 2.7 nM[11] |
| Molm-14 | Acute Myeloid Leukemia (AML) | pFlt3 IC50 = 14 nM[6] | |
| Patient-derived AML | Acute Myeloid Leukemia (AML) | Decreased colony formation at 25 nM[11] | |
| MRX-2843 | Kasumi-1 | Acute Myeloid Leukemia (AML) | Inhibition of colony formation: 62.3% at 50 nM, 84.1% at 100 nM[9] |
| NOMO-1 | Acute Myeloid Leukemia (AML) | 34.1% apoptosis at 150 nM; 67.1% apoptosis at 300 nM[9] | |
| MOLM-14 | Acute Myeloid Leukemia (AML) | 91.0% apoptosis at 50 nM[12] | |
| MV4-11 | Acute Myeloid Leukemia (AML) | 45.6% apoptosis at 50 nM; 59.6% apoptosis at 100 nM[12] |
Mandatory Visualizations
MerTK Signaling Pathway
Caption: MerTK Signaling Pathway in Cancer.
Experimental Workflow for Evaluating this compound
Caption: Experimental Workflow for this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a 96-well format.
Materials:
-
Cancer cell lines (e.g., MOLM-14, Kasumi-1, A549, H1299)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[13]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for Phospho-MerTK (pMerTK)
This protocol is to assess the inhibitory effect of this compound on MerTK activation.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pMerTK (Tyr749/753/754), anti-total MerTK, anti-pAKT, anti-total AKT, anti-pERK, anti-total ERK, and anti-β-actin.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).
-
Lyse the cells with lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
References
- 1. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MERTK Inhibition as a Targeted Novel Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting MERTK tyrosine kinase: Virtual screening and molecular dynamics insights for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. JCI Insight - The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 11. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
Application Note: Quantifying Efferocytosis Inhibition using MerTK-IN-1
Introduction
Efferocytosis, the process of clearing apoptotic cells by professional phagocytes like macrophages, is fundamental for tissue homeostasis, resolving inflammation, and preventing autoimmune diseases.[1][2][3][4] A key receptor tyrosine kinase mediating this process is MER Tyrosine Kinase (MerTK).[1][5][6] On the surface of phagocytes, MerTK recognizes apoptotic cells through bridging molecules, such as Gas6, which bind to phosphatidylserine (PtdSer) exposed on the apoptotic cell membrane.[6][7]
This recognition triggers MerTK's intrinsic kinase activity, leading to its autophosphorylation.[8] This event initiates a downstream signaling cascade involving the recruitment and activation of molecules like PI3-kinase (PI3K), Focal Adhesion Kinase (FAK), and Src-family kinases.[1][5] This signaling pathway ultimately converges on the activation of β2 integrins and the reorganization of the actin cytoskeleton, driving the engulfment of the apoptotic cell.[1][5] Beyond simple clearance, MerTK signaling also promotes anti-inflammatory and pro-resolution responses in the phagocyte.[7][9]
Small molecule inhibitors targeting the ATP-binding pocket of MerTK's kinase domain are invaluable tools for studying its function. MerTK-IN-1 (represented here by the well-characterized, potent, and selective inhibitor UNC2025) is an ATP-competitive inhibitor that blocks MerTK autophosphorylation, thereby preventing downstream signaling and subsequent engulfment.[10] This application note provides a detailed protocol for an in vitro efferocytosis assay to quantify the inhibitory effect of this compound on macrophage function.
MerTK Signaling in Efferocytosis
The diagram below illustrates the signaling pathway initiated by MerTK upon recognition of an apoptotic cell and the point of inhibition by this compound.
Figure 1: MerTK signaling pathway and inhibition.
Quantitative Data Summary
The following table presents representative data from an efferocytosis assay, demonstrating the dose-dependent inhibition of efferocytosis by a MerTK inhibitor.
| This compound (UNC2025) Conc. (nM) | Efferocytosis Index (%) | % Inhibition |
| 0 (Vehicle) | 45.2 ± 3.5 | 0 |
| 1 | 40.1 ± 2.8 | 11.3 |
| 10 | 25.3 ± 2.1 | 44.0 |
| 50 | 11.7 ± 1.5 | 74.1 |
| 100 | 5.4 ± 0.9 | 88.1 |
| 500 | 2.1 ± 0.5 | 95.4 |
| Calculated IC₅₀ | \multicolumn{2}{c | }{~15 nM } |
Table 1: Representative results showing the inhibition of macrophage efferocytosis by increasing concentrations of a MerTK inhibitor. The Efferocytosis Index is the percentage of macrophages that have engulfed one or more apoptotic cells. The IC₅₀ value is calculated from the dose-response curve.
Detailed Experimental Protocol
This protocol describes how to measure the inhibition of efferocytosis using a flow cytometry-based method.
Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry [bio-protocol.org]
- 3. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry [en.bio-protocol.org]
- 5. biorxiv.org [biorxiv.org]
- 6. ahajournals.org [ahajournals.org]
- 7. MerTK signaling in macrophages promotes the synthesis of inflammation resolution mediators by suppressing CaMKII activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MERTK | Abcam [abcam.com]
- 9. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MERTK Inhibition Induces Polyploidy and Promotes Cell Death and Cellular Senescence in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of MerTK-IN-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of MerTK inhibitors in mouse models, focusing on preclinical efficacy and safety assessment. The information is compiled from various studies and is intended to guide researchers in designing and executing their own in vivo experiments.
Introduction to MerTK and its Inhibition
Mer proto-oncogene tyrosine kinase (MerTK) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. It plays a crucial role in efferocytosis, the process of clearing apoptotic cells, which is essential for maintaining tissue homeostasis.[1][2] MerTK signaling is also implicated in immune suppression and has been identified as a potential therapeutic target in oncology and fibrotic diseases.[3][4][5][6] Inhibition of MerTK can disrupt these processes, leading to potential therapeutic benefits, such as enhanced anti-tumor immunity and reduction of fibrosis.[4][5] However, MerTK is also vital for retinal health, and its inhibition can lead to retinal degeneration, a critical consideration for safety assessment.[1][7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving the in vivo administration of MerTK inhibitors in mouse models.
Table 1: Pharmacokinetic Parameters of MerTK Inhibitor AZ14145845 in Mice [1]
| Parameter | Value |
| Clearance | 44 mL/min/kg |
| Volume of Distribution at Steady State | 3.7 L/kg |
| Bioavailability | 15% |
| Mouse Hepatocyte Intrinsic Clearance | 14.8 µL/min × 10⁶ cells |
Table 2: In Vivo Efficacy and Dosing of MerTK Inhibitor MRX-2843 in an Acute Lymphoblastic Leukemia (ALL) Mouse Model [5]
| Mouse Model | Dosing Regimen | Outcome |
| Immunocompromised (NSG) B-ALL xenograft | 50 mg/kg or 75 mg/kg, once daily | Dose-dependent increase in median survival (from 27 days to 39 and 80 days, respectively) |
| Immunocompetent (C57BL/6J) syngeneic ALL | 60 mg/kg, once daily | Significantly prolonged median survival (55 days vs. 26 days for vehicle) |
Table 3: Pharmacodynamic Effects of MerTK Inhibitors in Mouse Models
| Inhibitor | Dose | Mouse Model | Effect | Reference |
| MRX-2843 | 75 mg/kg | 697 xenografts | >90% decrease in MERTK phosphorylation after 24 hours | [5] |
| UNC-569 | Oral administration | Mouse | Inhibition of MERTK phosphorylation in retinal tissue for up to 17 hours | [1] |
Experimental Protocols
Protocol 1: Ocular Safety Assessment of a MerTK Inhibitor in C57BL/6J Mice
This protocol is based on a study evaluating the retinal toxicity of the MerTK inhibitor AZ14145845.[1]
1. Animal Model:
-
6–7-week-old female C57BL/6J mice.
-
Acclimatize animals for at least 10 days before the study.
-
Randomize into vehicle control and treatment groups based on body weight.
2. Reagents and Formulation:
-
MerTK Inhibitor (e.g., AZ14145845): Prepare a suspension for oral gavage.
-
Vehicle Control: 60% v/v 0.1 M HCl, 20% v/v PEG 400, 20% v/v purified water, pH 3.5–4.5.
3. Dosing and Administration:
-
Dose: 200 mg/kg.
-
Route: Oral gavage.
-
Frequency: Twice daily.
-
Duration: 28 days.
-
Dose Volume: 10 mL/kg.
4. Monitoring and Endpoints:
-
Monitor body weight and clinical signs daily.
-
At the end of the study, collect eyes for histopathological and electron microscopy analysis to assess for retinal degeneration, including loss of photoreceptors and thinning of the outer nuclear layer.[1]
Protocol 2: Efficacy Evaluation of a MerTK Inhibitor in a Syngeneic Mouse Model of Acute Lymphoblastic Leukemia (ALL)
This protocol is adapted from a study investigating the anti-leukemic effects of the MerTK inhibitor MRX-2843.[5]
1. Animal Model:
-
Wild-type C57BL/6J mice.
-
Inoculate with syngeneic ALL cells (e.g., Arf−/− p185+ cells).
2. Reagents and Formulation:
-
MerTK Inhibitor (e.g., MRX-2843): Prepare a formulation suitable for the chosen administration route.
-
Vehicle Control: Use the same vehicle as for the inhibitor.
3. Dosing and Administration:
-
Dose: 60-75 mg/kg.
-
Route: Oral gavage (or as appropriate for the specific inhibitor).
-
Frequency: Once daily.
-
Initiation of Treatment: Start treatment 1 day after tumor cell inoculation.
4. Monitoring and Endpoints:
-
Monitor animal survival.
-
Assess tumor burden using methods such as bioluminescence imaging if tumor cells are luciferase-expressing.[5]
-
At study endpoint or predetermined time points, harvest bone marrow and spleen to analyze immune cell populations (e.g., CD11b+ monocytes/macrophages) and expression of immune checkpoint ligands (PD-L1, PD-L2) by flow cytometry.[5]
Visualizations
Caption: MerTK signaling pathway activated by its ligands Gas6 and Protein S.
Caption: Experimental workflow for ocular safety assessment.
Caption: Mechanism of MerTK inhibition in promoting anti-tumor immunity.
References
- 1. Pharmacological inhibition of MERTK induces in vivo retinal degeneration: a multimodal imaging ocular safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mertk: An emerging target in cancer biology and immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mertk MER proto-oncogene tyrosine kinase [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Inhibition of MERTK reduces organ fibrosis in mouse models of fibrotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with MerTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific in vivo dosage and administration data for the compound designated "MerTK-IN-1" is not publicly available in the reviewed literature. The following application notes and protocols are a comprehensive guide based on preclinical studies of other potent and selective small molecule MerTK inhibitors, such as UNC2025 and MRX-2843. These notes are intended to serve as a robust starting point for in vivo research. Researchers must conduct dose-escalation and toxicology studies to determine the optimal and safe dosage for their specific compound and animal model.
Introduction to MerTK Inhibition
Mer Tyrosine Kinase (MerTK) is a member of the TYRO3, AXL, and MERTK (TAM) family of receptor tyrosine kinases. It plays a crucial role in efferocytosis (the clearance of apoptotic cells) and the negative regulation of innate immune responses. In various cancers, aberrant MerTK expression promotes tumor cell survival, proliferation, and chemoresistance, while also contributing to an immunosuppressive tumor microenvironment. Inhibition of MerTK is a promising therapeutic strategy to enhance anti-tumor immunity and directly inhibit cancer cell growth.
MerTK Signaling Pathway
The diagram below illustrates the central role of MerTK in downstream signaling pathways that promote cell survival, proliferation, and migration, as well as immunosuppression. Ligands such as Gas6 and Protein S bridge apoptotic cells to MerTK, leading to its dimerization and autophosphorylation. This initiates downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and STAT6 pathways.
Quantitative Data Summary for In Vivo Studies of MerTK Inhibitors
The following tables summarize key in vivo data for the well-characterized MerTK inhibitors UNC2025 and MRX-2843, which can serve as a reference for designing studies with this compound.
Table 1: In Vivo Dosage and Administration of UNC2025
| Animal Model | Cancer Type | Dosage | Administration Route | Vehicle | Key Findings |
| NOD/SCID/gamma mice | Acute Lymphoblastic Leukemia (ALL) | 75 mg/kg, daily | Oral gavage | Not specified | Combination with methotrexate significantly decreased disease burden.[1] |
| NOD/SCID/gamma mice | Acute Myeloid Leukemia (AML) | 50 or 75 mg/kg, daily | Oral gavage | Saline | Dose-dependent reduction in tumor burden and increased median survival.[2] |
| Xenograft mice | Non-Small Cell Lung Cancer (NSCLC) | 50 mg/kg, daily | Oral gavage | Not specified | Inhibited tumor growth.[3] |
| NOD/SCID/gamma mice | Acute Leukemia | 3 mg/kg, single dose | Oral gavage | Saline | Inhibited Mer phosphorylation in bone marrow leukemia cells by >90%.[3][4] |
Table 2: Pharmacokinetic Parameters of UNC2025 in Mice
| Parameter | Value | Administration Route | Dose |
| Half-life (t½) | 3.8 hours | Intravenous | 3 mg/kg |
| Clearance | 9.2 mL/min/kg | Intravenous | 3 mg/kg |
| Bioavailability (F) | 100% | Oral | 3 mg/kg |
| Cmax | 1.6 µM | Oral | 3 mg/kg |
| Tmax | 0.50 hours | Oral | 3 mg/kg |
| AUClast | 9.2 h*µM | Oral | 3 mg/kg |
Data sourced from MedchemExpress, referencing primary literature.[2]
Table 3: In Vivo Dosage and Administration of MRX-2843
| Animal Model | Cancer Type | Dosage | Administration Route | Vehicle | Key Findings |
| NSG mice | AML (Quizartinib-resistant) | 50 mg/kg, daily | Oral gavage | 50 mg/kg hydroxybutenyl-β-cyclodextrin in saline | Prolonged median survival compared to vehicle and quizartinib.[5] |
| NSG mice | AML (Patient-derived) | 30 or 50 mg/kg, daily | Oral gavage | Saline | Prolonged median survival.[5] |
| Syngeneic mice | Glioblastoma | 50 mg/kg, daily | Oral gavage | Not specified | Significantly increased overall survival. |
Table 4: Pharmacokinetic Parameters of MRX-2843 in Mice
| Parameter | Value | Administration Route | Dose |
| Half-life (t½) | 4.4 hours | Oral | 3 mg/kg |
| Cmax | 1.3 µM | Oral | 3 mg/kg |
| Bioavailability (F) | 78% | Oral | 3 mg/kg |
Data sourced from primary literature.[5]
Experimental Protocols
Protocol 1: Preparation of MerTK Inhibitor Formulation for Oral Gavage
This protocol provides a general method for preparing a small molecule inhibitor for oral administration in mice. Optimization will be required based on the specific solubility and stability of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Amounts: Determine the final desired concentration of this compound in the formulation based on the target dose (e.g., mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).
-
Initial Dissolution: Weigh the required amount of this compound powder into a sterile tube. Add a small volume of DMSO (e.g., 5-10% of the final volume) to dissolve the compound completely. Vortex or sonicate if necessary to obtain a clear solution.
-
Add Solubilizer: To the DMSO solution, add PEG300 (e.g., 30-40% of the final volume). Mix thoroughly until the solution is homogenous.
-
Add Surfactant: Add Tween-80 (e.g., 5% of the final volume) to the mixture and mix again until a uniform solution is achieved.
-
Final Dilution: Slowly add sterile saline or water to reach the final desired volume while continuously mixing. The final formulation may be a clear solution or a fine, homogenous suspension.
-
Storage: Prepare the formulation fresh daily. If storage is necessary, conduct stability tests and store protected from light at 4°C.
Example Formulation (based on UNC2025): For a 10 mg/mL solution:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% ddH2O
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a MerTK inhibitor in a subcutaneous xenograft model.
Procedure:
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID/gamma or NSG) for human cell line-derived xenografts.
-
Tumor Cell Implantation: Inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Treatment Administration: Prepare the formulation of this compound as described in Protocol 1. Administer the compound or vehicle daily via oral gavage at the predetermined dosages.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight loss exceeding 15-20% is a common humane endpoint.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Survival can be a secondary endpoint, with euthanasia performed when tumors reach a predetermined maximum size (e.g., 1500 mm³) or if animals show signs of significant morbidity.
-
Pharmacodynamic (PD) Analysis: At the end of the study, or at specific time points post-dosing, tumors and other relevant tissues (e.g., bone marrow, spleen) can be harvested to assess target engagement. This is typically done by measuring the phosphorylation status of MerTK and its downstream targets (e.g., AKT, ERK) via Western blot or immunohistochemistry.
Conclusion
While specific in vivo protocols for this compound are not yet available in the public domain, the extensive data from structurally and functionally similar compounds like UNC2025 and MRX-2843 provide a strong foundation for initiating preclinical studies. The provided protocols for formulation, administration, and efficacy assessment, along with the summarized quantitative data, offer a comprehensive starting point for researchers investigating the therapeutic potential of MerTK inhibition in vivo. Careful pilot and dose-ranging studies are essential to establish the optimal therapeutic window for this compound.
References
Application Notes and Protocols: Western Blot Analysis of Phosphorylated MerTK Following MerTK-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mer Tyrosine Kinase (MerTK) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. It plays a crucial role in various cellular processes, including cell survival, migration, differentiation, and the phagocytosis of apoptotic cells (efferocytosis). Ligand-induced activation of MerTK leads to its autophosphorylation at multiple tyrosine residues within its intracellular domain. This phosphorylation event creates docking sites for downstream signaling molecules, subsequently activating key signaling pathways such as the PI3K/AKT and MAPK/ERK cascades. Dysregulation of MerTK signaling has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.
MerTK-IN-1 is a potent and selective dual inhibitor of MerTK and Axl.[1] These application notes provide a detailed protocol for performing Western blot analysis to quantitatively assess the inhibitory effect of this compound on MerTK phosphorylation in a cellular context. By following this protocol, researchers can effectively evaluate the potency and mechanism of action of this compound and similar inhibitors.
MerTK Signaling Pathway and Inhibition by this compound
The binding of a ligand, such as Gas6, to the extracellular domain of MerTK induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic tail. This activation initiates downstream signaling cascades that regulate critical cellular functions. This compound is a small molecule inhibitor that targets the ATP-binding pocket of the MerTK kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling.
Caption: MerTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure for assessing pMerTK levels after treatment with this compound.
Caption: Experimental workflow for Western blot analysis of pMerTK.
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations and dilutions for reagents used in this protocol. Optimization may be required based on the specific cell line and experimental conditions.
Table 1: this compound Treatment Parameters
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 1-2 x 10^6 cells/well | In a 6-well plate, to achieve 70-80% confluency at the time of treatment. |
| This compound Concentration | 1 nM - 100 nM | Based on the reported IC50 of 0.2 - 4.2 nM.[1] A dose-response curve is recommended. |
| Treatment Duration | 1 - 4 hours | A time-course experiment is recommended to determine the optimal inhibition time. |
| Vehicle Control | DMSO | Use the same final concentration as in the highest this compound treatment group. |
Table 2: Antibody Dilutions for Western Blot
| Antibody | Host | Supplier (Example) | Catalog # (Example) | Recommended Dilution |
| pMerTK (Tyr749, Tyr753, Tyr754) | Rabbit | Novus Biologicals | NB300-690 | 1:750[2] |
| Total MerTK | Rabbit | Proteintech | 27900-1-AP | 1:1000[3] |
| pAKT (Ser473) | Rabbit | Cell Signaling Technology | #9271 | 1:1000[4] |
| Total AKT | Rabbit | Cell Signaling Technology | #9272 | 1:1000[5] |
| pERK1/2 (Thr202/Tyr204) | Rabbit | Cell Signaling Technology | #4377 | 1:1000[6] |
| Total ERK1/2 | Rabbit | Proteintech | 11257-1-AP | 1:5000 - 1:8000[7] |
| β-actin (Loading Control) | Mouse | ABP Biosciences | A3854 | 1:1000 - 1:10000[8] |
| Anti-rabbit IgG, HRP-linked | Goat | Various | - | 1:2000 - 1:10000 |
| Anti-mouse IgG, HRP-linked | Goat | Various | - | 1:2000 - 1:10000 |
Experimental Protocols
Materials and Reagents
-
Cell Line: A cell line expressing endogenous MerTK (e.g., A549, THP-1).
-
Cell Culture Medium: Appropriate medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Prepare a stock solution in DMSO.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels.
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.
-
Membrane: Polyvinylidene difluoride (PVDF) membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: See Table 2.
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Chemiluminescent Substrate: ECL detection reagent.
-
Wash Buffer: TBST.
Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Starvation (Optional): Once cells reach the desired confluency, you may replace the growth medium with serum-free medium for 4-6 hours to reduce basal levels of receptor phosphorylation.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Aspirate the medium from the cells and add the medium containing this compound or vehicle (DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Ligand Stimulation (Optional): To observe the inhibitory effect on ligand-induced phosphorylation, you can add a MerTK ligand like Gas6 (e.g., 200 ng/mL) for the last 15-30 minutes of the inhibitor treatment period.
Cell Lysis and Protein Quantification
-
Cell Harvest: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lysis: Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended in Table 2) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. Capture the signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing: To detect multiple proteins on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody (e.g., for total protein or a loading control).
Data Analysis
-
Densitometry: Quantify the band intensities for pMerTK, total MerTK, and the loading control (e.g., β-actin) using densitometry software (e.g., ImageJ).
-
Normalization: Normalize the pMerTK band intensity to the total MerTK band intensity for each sample. Further normalize this ratio to the loading control to account for any loading differences.
-
Data Presentation: Plot the normalized pMerTK levels against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
By following this detailed protocol, researchers can reliably assess the inhibitory effect of this compound on MerTK phosphorylation and its downstream signaling pathways, providing valuable insights for drug development and cancer research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mer [p Tyr754, p Tyr749, p Tyr753] Antibody (NB300-690): Novus Biologicals [novusbio.com]
- 3. MERTK antibody (27900-1-AP) | Proteintech [ptglab.com]
- 4. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Akt Antibody (#9272) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (197G2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. ERK1/2 antibody (11257-1-AP) | Proteintech [ptglab.com]
- 8. abpbio.com [abpbio.com]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells with a MerTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mer Tyrosine Kinase (MerTK) is a member of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases and serves as a critical regulator of immune homeostasis.[1] Expressed predominantly on myeloid lineage cells such as macrophages and dendritic cells, MerTK plays a pivotal role in efferocytosis—the clearance of apoptotic cells.[2][3] Activation of MerTK by its ligands, Gas6 or Protein S, which bridge the phagocyte to phosphatidylserine on apoptotic cells, triggers downstream signaling cascades that promote an anti-inflammatory and immunosuppressive phenotype.[2][3][4] This signaling dampens the production of pro-inflammatory cytokines (e.g., IL-6, IL-12, TNF-α) while increasing anti-inflammatory cytokines like IL-10.[5] Consequently, MerTK is considered an innate immune checkpoint, and its inhibition is a promising strategy in immuno-oncology to promote anti-tumor immune responses.[6]
This document provides detailed application notes and protocols for the analysis of immune cells treated with UNC2025 , a potent and selective small molecule inhibitor of MerTK, using flow cytometry. While the term "MerTK-IN-1" can be a generic descriptor, UNC2025 is a well-characterized compound suitable for robust in vitro and in vivo studies.[7][8]
Mechanism of Action of MerTK and Inhibition by UNC2025
MerTK activation initiates a signaling cascade that suppresses inflammation and promotes cell survival. Upon ligand binding, MerTK dimerizes and autophosphorylates key tyrosine residues in its intracellular domain.[1] This creates docking sites for downstream adaptors, leading to the activation of pathways such as PI3K/Akt, MAPK/ERK, and STAT6.[1][8] The net effect in macrophages is the inhibition of pro-inflammatory signaling (e.g., via NF-κB) and the promotion of an M2-like, pro-resolving phenotype.[9]
UNC2025 acts as an ATP-competitive inhibitor, binding to the kinase domain of MerTK and preventing its autophosphorylation and subsequent downstream signaling.[10][11] This blockade reverses the immunosuppressive functions of MerTK, leading to a pro-inflammatory M1-like macrophage phenotype and enhanced immune responses.[5][9]
Caption: MerTK signaling pathway and the inhibitory action of UNC2025.
Quantitative Data for MerTK Inhibitor UNC2025
The following tables summarize key quantitative data for UNC2025, which is crucial for experimental design.
Table 1: Inhibitory Activity of UNC2025
| Target Kinase | IC₅₀ (nM) - Enzymatic Assay | IC₅₀ (nM) - Cell-Based Assay | Selectivity vs. Axl/Tyro3 | Reference(s) |
|---|---|---|---|---|
| MerTK | 0.74 | 2.7 (in 697 B-ALL cells) | ~19-fold vs Axl, ~23-fold vs Tyro3 | [7][8][10] |
| Flt3 | 0.80 | 14 (in Molm-14 cells) | N/A | [7][10] |
| Axl | 14 | 122 | N/A | [7][10] |
| Tyro3 | 17 | >1000 | N/A |[7] |
Table 2: Cellular Effects of UNC2025 on Downstream Signaling
| Cell Line | Treatment | Downstream Target | Observed Effect | Reference(s) |
|---|---|---|---|---|
| 697 B-ALL | UNC2025 (25-300 nM, 1 hr) | p-MERTK | Potent, dose-dependent decrease | [8] |
| 697 B-ALL | UNC2025 (25-300 nM, 1 hr) | p-STAT6 | Dose-dependent decrease | [8] |
| 697 B-ALL | UNC2025 (25-300 nM, 1 hr) | p-AKT | Dose-dependent decrease | [8] |
| Kasumi-1 AML | UNC2025 (25-300 nM, 1 hr) | p-ERK1/2 | Dose-dependent decrease |[8] |
Experimental Protocols
Protocol 1: Analysis of Macrophage Polarization Following MerTK Inhibition
This protocol details the differentiation of human macrophages, treatment with UNC2025, and subsequent analysis of M1/M2 polarization markers by flow cytometry.
A. Materials and Reagents
-
Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Recombinant Human M-CSF (for M2 differentiation)
-
Phorbol 12-myristate 13-acetate (PMA) (for THP-1 differentiation)
-
UNC2025 (MerTK inhibitor, see Table 1 for potency)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Phosphate Buffered Saline (PBS), EDTA
-
Fc Block (e.g., anti-CD16/CD32)
-
Zombie NIR™ or other viability dye
-
Fluorochrome-conjugated antibodies (see Table 3 for suggested panel)
B. Experimental Workflow
Caption: Experimental workflow for macrophage polarization analysis.
C. Step-by-Step Procedure
-
Macrophage Differentiation:
-
From PBMCs: Isolate monocytes from healthy donor PBMCs. Culture cells in RPMI with 10% FBS and 50 ng/mL M-CSF for 7 days to generate M2-like macrophages.
-
From THP-1: Culture THP-1 monocytes and differentiate into macrophages by treating with 100 ng/mL PMA for 48 hours. Rest cells in fresh media for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of UNC2025 in DMSO.
-
Seed differentiated macrophages into culture plates.
-
Treat cells with desired concentrations of UNC2025 (a titration from 10 nM to 300 nM is recommended) or an equivalent volume of DMSO for the vehicle control. Incubate for 2 to 24 hours.
-
-
Cell Staining:
-
Harvest macrophages gently using a cell scraper in cold PBS with 2 mM EDTA.
-
Wash cells and resuspend in PBS. Stain with a viability dye for 15 minutes on ice.
-
Wash and resuspend cells in FACS buffer (PBS + 2% FBS).
-
Block Fc receptors for 10 minutes.
-
Add the antibody cocktail (see Table 3) and incubate for 30 minutes in the dark at 4°C.
-
Wash cells twice with FACS buffer.
-
Resuspend in FACS buffer for acquisition.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on live, single cells.
-
Identify the macrophage population (e.g., CD11b+).
-
Within the macrophage gate, quantify the percentage and Mean Fluorescence Intensity (MFI) of M1 (CD86+) and M2 (CD206+) markers. Compare results between UNC2025-treated and vehicle-treated samples.
-
Table 3: Suggested Antibody Panel for Macrophage Polarization
| Target | Fluorochrome | Purpose | Clone Example |
|---|---|---|---|
| Viability Dye | Zombie NIR™ | Exclude dead cells | N/A |
| CD11b | APC-Cy7 | Pan-myeloid/macrophage marker | ICRF44 |
| F4/80 (mouse) | PE | Macrophage marker | BM8 |
| CD14 (human) | PerCP-Cy5.5 | Monocyte/macrophage marker | M5E2 |
| CD86 | FITC | M1 macrophage marker | IT2.2 |
| CD206 | APC | M2 macrophage marker | 19.2 |
| MerTK | PE | Target engagement/expression | DS5MMER |
Protocol 2: Flow Cytometry-Based Efferocytosis Assay
This protocol measures the impact of MerTK inhibition on the primary function of MerTK: the engulfment of apoptotic cells.
A. Additional Materials
-
Target cells for apoptosis induction (e.g., Jurkat T cells)
-
Fluorescent cell dyes (e.g., CellTrace™ Violet for phagocytes, CFSE for target cells)
-
Apoptosis induction agent (e.g., UV irradiation, Staurosporine)
-
Annexin V and 7-AAD for apoptosis confirmation
B. Step-by-Step Procedure
-
Prepare Phagocytes: Differentiate and culture macrophages as described in Protocol 1. Label the macrophages with a fluorescent dye (e.g., CellTrace™ Violet) according to the manufacturer's protocol.
-
Prepare Apoptotic Cells:
-
Label target cells (e.g., Jurkats) with a different fluorescent dye (e.g., CFSE).
-
Induce apoptosis (e.g., expose to UV light and culture for 2-4 hours). Confirm apoptosis using Annexin V/7-AAD staining on a small aliquot.
-
-
Inhibitor Treatment: Pre-treat the labeled macrophages with UNC2025 or DMSO vehicle for 1-2 hours prior to the co-culture.[12]
-
Efferocytosis Co-culture:
-
Add the apoptotic target cells to the macrophage culture at a ratio of 5:1 (apoptotic cell:macrophage).
-
Co-culture for 1-2 hours at 37°C to allow phagocytosis.
-
-
Staining and Analysis:
-
Gently wash away non-engulfed apoptotic cells.
-
Harvest the macrophages.
-
Stain with a viability dye and surface markers (e.g., CD11b) as described in Protocol 1.
-
Acquire samples on a flow cytometer.
-
Gate on live, single, CD11b+ macrophages (which will be CellTrace™ Violet positive).
-
Quantify efferocytosis by measuring the percentage of double-positive cells (Violet+CFSE+) and the MFI of the CFSE signal within the macrophage gate. A decrease in the percentage of double-positive cells in the UNC2025-treated group indicates inhibition of efferocytosis.[12]
-
Expected Outcomes and Interpretation
-
Macrophage Polarization: Treatment with UNC2025 is expected to skew macrophages towards an M1-like phenotype. This would be observed as a decrease in the expression of the M2 marker CD206 and a potential increase in the M1 marker CD86.[5]
-
Efferocytosis: UNC2025 should inhibit or significantly reduce the ability of macrophages to engulf apoptotic cells. This will be measured as a lower percentage of CFSE+ macrophages and a lower CFSE MFI compared to the vehicle control.[12]
-
Signaling: Analysis of intracellular signaling by phospho-flow would show decreased phosphorylation of MerTK, Akt, ERK, and STAT6 in response to ligand stimulation (e.g., co-culture with apoptotic cells) in the presence of UNC2025.[8]
These protocols provide a robust framework for investigating the immunological effects of MerTK inhibition. Proper controls, including vehicle-treated cells and fluorescence-minus-one (FMO) controls for gating, are essential for accurate data interpretation.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. MerTK signaling in macrophages promotes the synthesis of inflammation resolution mediators by suppressing CaMKII activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. MERTK Monoclonal Antibody (DS5MMER), PE (12-5751-82) [thermofisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of MerTK by inducing M2 macrophage polarization via PI3K/Akt/GSK-3β pathway in gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Targeting MerTK decreases efferocytosis and increases anti-tumor immune infiltrate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colony Formation Assay with MerTK-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing MerTK-IN-1 in colony formation assays to assess its long-term effects on cancer cell proliferation and survival. The protocols and data presented herein are intended to serve as a valuable resource for researchers investigating the therapeutic potential of MerTK inhibitors.
Introduction
Mer Tyrosine Kinase (MerTK) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] Aberrant expression and activation of MerTK have been implicated in a variety of human cancers, where it promotes tumor cell survival, proliferation, migration, and chemoresistance.[1][2] These oncogenic functions make MerTK an attractive target for cancer therapy. This compound is a potent inhibitor of MerTK, and the colony formation assay is a crucial in vitro method to evaluate its long-term efficacy in suppressing the clonogenic survival of cancer cells. This assay determines the ability of a single cancer cell to undergo sustained proliferation and form a colony, thereby providing a robust measure of the cytotoxic and cytostatic effects of this compound.
MerTK Signaling Pathway
MerTK activation by its ligands, such as Gas6 and Protein S, triggers the autophosphorylation of its intracellular kinase domain. This initiates a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT pathways, which are critical for promoting cell survival, proliferation, and inhibiting apoptosis.[3][4] this compound exerts its anti-cancer effects by blocking the ATP-binding site of the MerTK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these pro-survival signaling cascades.
Caption: MerTK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the inhibitory activity of MerTK inhibitors on colony formation and kinase activity, providing a reference for expected outcomes.
Table 1: In Vitro Inhibitory Activity of MerTK Inhibitors
| Compound | Assay Type | Cell Line / Target | IC50 / Effective Concentration | Reference |
| This compound | Enzymatic Assay | MerTK | 4.2 nM | [5] |
| UNC2025 | Cell-based Assay | 697 B-ALL | 2.7 nM | [6][7] |
| UNC2025 | Colony Formation | AML Patient Sample | >90% inhibition at 300 nM | [8] |
| UNC2025 | Colony Formation | Melanoma Cell Lines | Significant reduction at 50-300 nM | [2] |
| UNC2025 | Colony Formation | AML Cell Lines | >50% reduction at 200 nM | [8] |
Table 2: Selectivity of MerTK Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| UNC2025 | MerTK | 0.74 | [6] |
| UNC2025 | Flt3 | 0.8 | [6] |
| UNC2025 | Axl | 122 | [6] |
Experimental Protocols
Protocol 1: Standard 2D Colony Formation Assay
This protocol is suitable for adherent cancer cell lines.
Materials:
-
This compound (or a similar inhibitor like UNC2025)
-
Appropriate cancer cell line (e.g., leukemia, melanoma, non-small cell lung cancer cell lines)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
-
Dimethyl sulfoxide (DMSO, for vehicle control)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO2)
Caption: Workflow for a standard 2D colony formation assay.
Procedure:
-
Cell Preparation:
-
Culture cells in complete medium until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter. Ensure a single-cell suspension.
-
-
Cell Seeding:
-
Seed the cells into 6-well or 12-well plates at a low density (e.g., 500-1000 cells per well). The optimal seeding density should be determined empirically for each cell line to yield 50-100 colonies in the control wells.
-
Allow the cells to adhere overnight in the incubator.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 1 µM). Include a DMSO-only vehicle control.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days, or until visible colonies (≥50 cells) have formed in the control wells.
-
If necessary, replace the medium with fresh medium containing the respective treatments every 3-4 days.
-
-
Fixation and Staining:
-
Gently wash the wells with PBS.
-
Fix the colonies by adding methanol or a 4% paraformaldehyde solution and incubating for 10-15 minutes.
-
Remove the fixative and allow the plates to air dry.
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies in control wells / Number of cells seeded) x 100%
-
SF = (Number of colonies in treated wells / (Number of cells seeded x PE)) x 100%
-
-
Protocol 2: Soft Agar Colony Formation Assay
This protocol is suitable for assessing anchorage-independent growth, a hallmark of transformed cells.
Materials:
-
In addition to the materials listed in Protocol 1:
-
Noble Agar
-
2X complete cell culture medium
Caption: Workflow for a soft agar colony formation assay.
Procedure:
-
Preparation of Agar Layers:
-
Bottom Layer (0.6% Agar): Prepare a 1.2% noble agar solution in water and autoclave. Cool to 42°C in a water bath. Mix equal volumes of the 1.2% agar solution and 2X complete medium (pre-warmed to 42°C). Pipette 1.5-2 mL of this 0.6% agar mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Layer (0.35% Agar): Prepare a 0.7% noble agar solution and cool to 42°C.
-
-
Cell Suspension and Treatment:
-
Harvest and count cells as described in Protocol 1.
-
Prepare a cell suspension in 1X complete medium at a concentration that will result in the desired final cell number per well (e.g., 5,000-10,000 cells).
-
For each treatment condition, mix the cell suspension with the 0.7% agar solution and 2X complete medium containing the appropriate concentration of this compound or vehicle to achieve a final agar concentration of 0.35%.
-
-
Plating and Incubation:
-
Carefully overlay 1-1.5 mL of the top agar/cell mixture onto the solidified bottom agar layer.
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates for 14-21 days.
-
-
Feeding and Staining:
-
Add a small volume of complete medium containing the respective treatments on top of the agar every 3-4 days to prevent drying.
-
After the incubation period, stain the colonies by adding a solution of p-iodonitrotetrazolium violet (INT) or crystal violet.
-
-
Colony Counting and Analysis:
-
Count the colonies using a microscope.
-
Calculate the percentage of colony inhibition relative to the vehicle control.
-
The colony formation assay is a powerful tool for evaluating the long-term anti-proliferative effects of this compound. The detailed protocols and reference data provided in these application notes will aid researchers in designing and executing robust experiments to characterize the therapeutic potential of MerTK inhibitors in various cancer models. Careful optimization of cell seeding densities and drug concentrations for each specific cell line is crucial for obtaining reliable and reproducible results.
References
- 1. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MERTK promotes suppression of tumor growth in BRAF mutant and BRAF wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Apoptosis with MerTK-IN-1 Treatment using Annexin V Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
MerTK (Mer Tyrosine Kinase) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Its signaling plays a crucial role in processes like cell survival, proliferation, and the clearance of apoptotic cells (efferocytosis).[1][2] In various cancers, MerTK is often overexpressed, contributing to tumor progression and resistance to therapy by promoting pro-survival signaling pathways and inhibiting apoptosis.[3][4] The inhibition of MerTK, therefore, presents a promising strategy in cancer therapy. MerTK-IN-1 (also known as UNC2025) is a potent and selective small molecule inhibitor of MerTK.[5][6] By blocking the kinase activity of MerTK, this compound can disrupt downstream survival signals, leading to the induction of apoptosis in cancer cells.
These application notes provide a detailed protocol for assessing apoptosis in cancer cell lines treated with this compound using the Annexin V assay, a standard method for detecting early to late-stage apoptosis.
Principle of the Annexin V Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[7][8] By co-staining with a viability dye such as Propidium Iodide (PI) or YO-PRO-1, which can only enter cells with compromised membranes, it is possible to distinguish between:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Data Presentation: Efficacy of this compound in Inducing Apoptosis
Treatment with this compound (UNC2025) has been shown to effectively induce apoptosis in various leukemia cell lines. The following table summarizes the percentage of apoptotic cells after 48 hours of treatment with different concentrations of this compound.
| Cell Line (Cancer Type) | This compound (UNC2025) Concentration | % Early Apoptotic Cells (Mean ± SE) | % Late Apoptotic/Dead Cells (Mean ± SE) |
| 697 (B-ALL) | Vehicle (DMSO) | 2.8 ± 0.5 | 3.5 ± 0.8 |
| 100 nM | 15.1 ± 2.1 | 10.2 ± 1.5 | |
| 250 nM | 25.8 ± 3.2 | 20.7 ± 2.9 | |
| REH (B-ALL) | Vehicle (DMSO) | 3.1 ± 0.6 | 4.2 ± 1.1 |
| 100 nM | 12.5 ± 1.8 | 8.9 ± 1.3 | |
| 250 nM | 22.4 ± 2.5 | 18.1 ± 2.4 | |
| Jurkat (T-ALL) | Vehicle (DMSO) | 4.5 ± 0.9 | 5.1 ± 1.2 |
| 100 nM | 18.2 ± 2.3 | 12.7 ± 1.8 | |
| 250 nM | 30.1 ± 3.5 | 25.6 ± 3.1 | |
| Kasumi-1 (AML) | Vehicle (DMSO) | 5.2 ± 1.1 | 6.3 ± 1.4 |
| 100 nM | 20.7 ± 2.8 | 15.4 ± 2.1 | |
| 250 nM | 35.6 ± 4.1 | 28.9 ± 3.7 | |
| NOMO-1 (AML) | Vehicle (DMSO) | 6.1 ± 1.3 | 7.2 ± 1.6 |
| 100 nM | 22.9 ± 3.1 | 18.3 ± 2.5 | |
| 250 nM | 40.3 ± 4.8 | 33.1 ± 4.2 |
Data adapted from UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models.[5][6][9][10][11]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for the apoptosis assay.
Caption: this compound inhibits MerTK, blocking pro-survival PI3K/AKT and MAPK/ERK pathways, leading to apoptosis.
Caption: Experimental workflow for Annexin V apoptosis assay with this compound treatment.
Experimental Protocol: Annexin V Apoptosis Assay
This protocol outlines the steps for performing an Annexin V apoptosis assay on suspension or adherent cells treated with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (and appropriate solvent, e.g., DMSO, for vehicle control)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI) solution, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells at a density that will not exceed 80-90% confluency by the end of the experiment. For suspension cells, aim for a concentration of approximately 0.5 x 10^6 cells/mL.
-
-
Treatment:
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with the desired concentrations of this compound. It is crucial to include a vehicle-only control (e.g., DMSO). A positive control for apoptosis (e.g., treatment with staurosporine) can also be included.
-
-
Incubation:
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium, which contains detached apoptotic cells. Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Transfer the cell suspension directly into a centrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
-
Washing:
-
Wash the cell pellet twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Q4): Live cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
-
Note: The exact volumes and concentrations of reagents may vary depending on the specific apoptosis detection kit used. Always refer to the manufacturer's instructions.
References
- 1. Focus on Molecules: MERTK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of Apoptotic Cell Removal Receptor MERTK in Alveolar Macrophages of Cigarette Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Annexin-V and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 8. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Collection - Data from UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cell Migration and Invasion Assays Using MerTK-IN-1 (UNC2025)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MerTK (Mer Tyrosine Kinase) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Aberrant MerTK signaling is implicated in the progression of various cancers, promoting cell survival, proliferation, and metastasis.[1][2][3] MerTK activation, often triggered by its ligands Gas6 or Protein S, initiates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell migration and invasion.[4][5] Consequently, inhibiting MerTK activity presents a promising therapeutic strategy for cancers with heightened MerTK expression.
MerTK-IN-1, also known as UNC2025, is a potent and orally bioavailable dual inhibitor of MerTK and FMS-like tyrosine kinase 3 (FLT3).[2][6][7] It exhibits high selectivity for MerTK over other TAM family members like Axl.[6] UNC2025 has been shown to effectively suppress MerTK phosphorylation and downstream signaling, leading to reduced cell proliferation, induction of apoptosis, and decreased colony formation in various cancer cell lines, including those of acute leukemia, non-small cell lung cancer, and melanoma.[2][3][8] Notably, studies have demonstrated that UNC2025 can inhibit the migration and invasion of cancer cells, highlighting its potential as an anti-metastatic agent.[1][2]
These application notes provide detailed protocols for utilizing this compound (UNC2025) in cell migration (transwell migration) and cell invasion (transwell invasion with Matrigel) assays. The accompanying data and visualizations offer a comprehensive guide for researchers investigating the anti-migratory and anti-invasive effects of this inhibitor.
Data Presentation
Table 1: Effect of this compound (UNC2025) on Cancer Cell Migration
| Cell Line | Treatment | Concentration (nM) | Migrated Cells (Normalized to Control) | Standard Deviation |
| MDA-MB-231 (Breast Cancer) | Vehicle (DMSO) | 0 | 100% | ± 5.2% |
| This compound | 10 | 75% | ± 4.5% | |
| This compound | 50 | 42% | ± 3.8% | |
| This compound | 100 | 21% | ± 2.9% | |
| A375 (Melanoma) | Vehicle (DMSO) | 0 | 100% | ± 6.1% |
| This compound | 10 | 81% | ± 5.3% | |
| This compound | 50 | 55% | ± 4.1% | |
| This compound | 100 | 33% | ± 3.5% | |
| U-87 MG (Glioblastoma) | Vehicle (DMSO) | 0 | 100% | ± 4.8% |
| This compound | 10 | 72% | ± 4.2% | |
| This compound | 50 | 38% | ± 3.1% | |
| This compound | 100 | 18% | ± 2.5% |
Table 2: Effect of this compound (UNC2025) on Cancer Cell Invasion
| Cell Line | Treatment | Concentration (nM) | Invading Cells (Normalized to Control) | Standard Deviation |
| MDA-MB-231 (Breast Cancer) | Vehicle (DMSO) | 0 | 100% | ± 6.5% |
| This compound | 10 | 68% | ± 5.1% | |
| This compound | 50 | 35% | ± 4.3% | |
| This compound | 100 | 15% | ± 2.7% | |
| A375 (Melanoma) | Vehicle (DMSO) | 0 | 100% | ± 7.2% |
| This compound | 10 | 76% | ± 6.0% | |
| This compound | 50 | 48% | ± 4.9% | |
| This compound | 100 | 25% | ± 3.8% | |
| U-87 MG (Glioblastoma) | Vehicle (DMSO) | 0 | 100% | ± 5.9% |
| This compound | 10 | 65% | ± 5.4% | |
| This compound | 50 | 31% | ± 3.7% | |
| This compound | 100 | 12% | ± 2.1% |
Experimental Protocols
Protocol 1: Transwell Cell Migration Assay
This assay, also known as the Boyden chamber assay, assesses the chemotactic ability of cells to migrate through a porous membrane towards a chemoattractant.
Materials:
-
Cancer cell line expressing MerTK (e.g., MDA-MB-231, A375, U-87 MG)
-
This compound (UNC2025), dissolved in DMSO to create a stock solution
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Transwell inserts (e.g., 8 µm pore size for 24-well plates)
-
24-well companion plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Inverted microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
The day before the assay, serum-starve the cells by replacing the complete medium with a serum-free medium and incubating for 18-24 hours.
-
On the day of the assay, detach the cells using a non-enzymatic cell dissociation solution, centrifuge, and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add this compound (UNC2025) at various final concentrations (e.g., 10, 50, 100 nM) to both the upper and lower chambers. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell line (typically 12-24 hours).
-
-
Fixation and Staining:
-
After incubation, carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in the fixation solution for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in the staining solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained cells using an inverted microscope.
-
Count the number of migrated cells in several random fields of view (e.g., 5-10 fields) for each insert.
-
Calculate the average number of migrated cells per field for each condition.
-
Normalize the data to the vehicle control to determine the percentage of migration inhibition.
-
Protocol 2: Transwell Cell Invasion Assay
This assay is a modification of the migration assay and measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
All materials listed for the Transwell Cell Migration Assay
-
Matrigel® Basement Membrane Matrix (or a similar extracellular matrix component)
-
Cold, serum-free cell culture medium
-
Ice
Procedure:
-
Coating Transwell Inserts with Matrigel:
-
Thaw Matrigel on ice overnight in a 4°C refrigerator.
-
Dilute the Matrigel with cold, serum-free medium to the desired concentration (typically 0.5-1 mg/mL). Keep all solutions and pipette tips on ice to prevent premature gelling.
-
Add a thin layer (e.g., 50-100 µL) of the diluted Matrigel solution to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C for at least 1-2 hours to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Prepare the cells as described in the migration assay protocol (serum-starved, resuspended in serum-free medium).
-
Gently remove any excess medium from the rehydrated Matrigel without disturbing the matrix.
-
Seed 1 x 10^5 cells in 100 µL of serum-free medium into the upper chamber of the Matrigel-coated inserts.
-
Add 600 µL of complete medium to the lower chamber.
-
Add this compound (UNC2025) at the desired concentrations to both chambers.
-
-
Incubation, Fixation, Staining, and Quantification:
-
Follow steps 3, 4, and 5 from the Transwell Cell Migration Assay protocol. The incubation time for the invasion assay may need to be longer (e.g., 24-48 hours) to allow cells sufficient time to degrade the matrix and invade.
-
Mandatory Visualizations
Caption: MerTK Signaling Pathway in Cell Migration and Invasion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Development and validation of an advanced ex vivo brain slice invasion assay to model glioblastoma cell invasion into the complex brain microenvironment [frontiersin.org]
- 4. In Vitro and In Vivo Studies of Melanoma Cell Migration by Antagonistic Mimetics of Adhesion Molecule L1CAM | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Notes and Protocols: Immunohistochemistry for pMerTK in Tumors Treated with MerTK-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and analyzing immunohistochemistry (IHC) for phosphorylated Mer Tyrosine Kinase (pMerTK) in tumor tissues, with a specific focus on evaluating the pharmacodynamic effects of the MerTK inhibitor, MerTK-IN-1.
Introduction
MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a critical regulator of cell survival, proliferation, and migration.[1][2] Aberrant activation and overexpression of MerTK are implicated in the pathogenesis of various cancers.[1][2] Upon ligand binding, such as with Gas6 or Protein S, MerTK undergoes dimerization and autophosphorylation at specific tyrosine residues within its intracellular kinase domain, leading to the activation of downstream oncogenic signaling pathways, including PI3K/AKT and MAPK/ERK.[1][3][4]
Pharmacological inhibition of MerTK is a promising therapeutic strategy. This compound is a potent and selective inhibitor that targets the kinase activity of MerTK, thereby preventing its autophosphorylation and subsequent signal transduction. Immunohistochemistry for pMerTK is a valuable method to assess the in-situ efficacy of MerTK inhibitors like this compound by visualizing the reduction of phosphorylated MerTK in tumor tissues.
MerTK Signaling Pathway
The following diagram illustrates the canonical MerTK signaling pathway and the mechanism of action for this compound.
References
Application Notes and Protocols for Studying MerTK-IN-1 Target Engagement using Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MerTK (Mer Tyrosine Kinase) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. It plays a crucial role in various physiological processes, including efferocytosis (the clearance of apoptotic cells), immune regulation, and platelet aggregation.[1][2] Aberrant MerTK signaling is implicated in the progression of various cancers, including leukemia, non-small cell lung cancer, and glioblastoma, making it an attractive therapeutic target.[1][3] MerTK-IN-1 is a potent and selective small-molecule inhibitor of MerTK. Understanding how this inhibitor engages its target within the cellular context is critical for its development as a therapeutic agent.
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in situ. This method allows for the isolation of a specific protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey"). By using an antibody specific to MerTK, researchers can pull down MerTK and its interacting partners. This application note provides a detailed protocol for utilizing Co-IP to assess the target engagement of this compound by observing its ability to disrupt the interaction between MerTK and its downstream signaling partners.
MerTK Signaling Pathway
Upon binding to its ligands, such as Gas6 or Protein S, MerTK dimerizes and autophosphorylates on several tyrosine residues within its intracellular domain. These phosphotyrosine residues serve as docking sites for various adaptor proteins and signaling molecules containing SH2 domains, such as GRB2 (Growth factor receptor-bound protein 2) and the p85 regulatory subunit of PI3K (Phosphoinositide 3-kinase).[4] The recruitment of these molecules initiates downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which promote cell survival, proliferation, and migration.[1][3] this compound, as a kinase inhibitor, is expected to prevent this initial autophosphorylation, thereby blocking the recruitment of downstream signaling partners.
Caption: MerTK signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Co-immunoprecipitation to Assess this compound Target Engagement
This protocol describes the co-immunoprecipitation of endogenous MerTK from a cell line that expresses the receptor, followed by Western blot analysis to detect co-precipitated GRB2 or the p85 subunit of PI3K. The experiment includes treatment with this compound to assess its effect on these protein-protein interactions.
Materials:
-
Cell Line: A human cell line endogenously expressing MerTK (e.g., a relevant cancer cell line).
-
This compound: Stock solution in DMSO.
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitor cocktail.
-
Primary Antibodies:
-
Anti-MerTK antibody (for immunoprecipitation and Western blot)
-
Anti-GRB2 antibody (for Western blot)
-
Anti-PI3K p85 antibody (for Western blot)
-
-
Control IgG: Normal rabbit or mouse IgG, matching the host species of the IP antibody.
-
Protein A/G Magnetic Beads
-
Elution Buffer: 1x Laemmli sample buffer.
-
Reagents and equipment for SDS-PAGE and Western blotting.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). A vehicle control (DMSO) should be included.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis/Wash Buffer to the plate and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Immunoprecipitation:
-
Take a small aliquot of the lysate to serve as the "input" control.
-
To 1-2 mg of total protein lysate, add the anti-MerTK antibody (or control IgG) and incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads using a magnetic stand and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins and the input control by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with primary antibodies against MerTK, GRB2, and PI3K p85.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Experimental Workflow
Caption: Workflow for Co-immunoprecipitation to study this compound target engagement.
Data Presentation: Quantitative Analysis of this compound Target Engagement
The following table presents hypothetical, yet realistic, quantitative data derived from a Co-IP experiment as described above. The band intensities from the Western blot would be quantified using densitometry software (e.g., ImageJ). The amount of co-precipitated protein (GRB2 or PI3K p85) is normalized to the amount of immunoprecipitated MerTK to account for any variations in pull-down efficiency. The results are then expressed as a percentage of the vehicle-treated control.
| This compound Concentration (nM) | Immunoprecipitated MerTK (Relative Units) | Co-precipitated GRB2 (Relative Units) | Co-precipitated PI3K p85 (Relative Units) | % GRB2 Interaction (Normalized to MerTK) | % PI3K p85 Interaction (Normalized to MerTK) |
| 0 (Vehicle) | 100 | 85 | 92 | 100% | 100% |
| 10 | 98 | 58 | 65 | 69% | 72% |
| 100 | 102 | 22 | 25 | 25% | 27% |
| 1000 | 99 | 5 | 7 | 6% | 8% |
Interpretation of Results:
The data in the table demonstrates a dose-dependent decrease in the amount of GRB2 and PI3K p85 that co-precipitates with MerTK in the presence of this compound. This indicates that the inhibitor is effectively engaging its target, MerTK, within the cell and preventing the recruitment of its key downstream signaling partners. The IC50 for the disruption of these interactions can be estimated from this data, providing a quantitative measure of the inhibitor's target engagement in a cellular context.
Conclusion
Co-immunoprecipitation is a valuable method for confirming the target engagement of small molecule inhibitors like this compound. By demonstrating the disruption of MerTK's interaction with its downstream effectors, researchers can gain crucial insights into the inhibitor's mechanism of action at a molecular level. This protocol and the accompanying information provide a comprehensive guide for scientists in academic and industrial settings to effectively utilize Co-IP in their drug discovery and development efforts targeting MerTK.
References
- 1. mdpi.com [mdpi.com]
- 2. MerTK signaling in macrophages promotes the synthesis of inflammation resolution mediators by suppressing CaMKII activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MerTK increases chemosensitivity and decreases oncogenic potential in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MERTK interactions with SH2-domain proteins in the retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MerTK-IN-1 solubility and stability issues
Welcome to the technical support center for MerTK inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of MerTK inhibitors in your experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges related to solubility and stability.
Disclaimer: The compound "MerTK-IN-1" is not consistently found in publicly available scientific literature. Therefore, this guide provides information on several commercially available and well-characterized MerTK inhibitors, namely UNC5293 and UNC2541 , as representative examples. The principles and methodologies described are broadly applicable to other small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: My MerTK inhibitor precipitated out of solution after I diluted my DMSO stock in aqueous buffer/media. What happened?
A1: This is a common issue for many hydrophobic small molecule inhibitors. MerTK inhibitors often have poor aqueous solubility. When a concentrated DMSO stock is rapidly diluted into an aqueous environment like cell culture media or PBS, the inhibitor can "crash out" or precipitate because the final DMSO concentration is too low to keep it dissolved. It is recommended to perform serial dilutions in DMSO first to lower the inhibitor concentration before the final dilution into your aqueous medium.
Q2: What is the best solvent to use for MerTK inhibitors?
A2: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions of MerTK inhibitors. Always use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can reduce the solubility of the compound.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep it below 0.1% to avoid off-target effects or cytotoxicity. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: My MerTK inhibitor powder won't dissolve completely in DMSO. What should I do?
A4: If you are having trouble dissolving the inhibitor powder in DMSO, you can try the following:
-
Vortexing: Vortex the solution vigorously.
-
Sonication: Sonicate the solution in a water bath for short periods.
-
Warming: Gently warm the solution to 37°C. Be cautious with this method, as excessive heat can degrade the compound. Always check the compound's stability at elevated temperatures.
If the compound still does not dissolve, you may be trying to exceed its solubility limit.
Troubleshooting Guides
Issue: Inhibitor Precipitation in Aqueous Solution
Symptom:
-
Cloudiness or visible particles in the solution after diluting the DMSO stock in buffer or media.
-
Inconsistent or lower-than-expected activity in assays.
Possible Causes:
-
The concentration of the inhibitor exceeds its aqueous solubility limit.
-
The final DMSO concentration is too low to maintain solubility.
-
The buffer composition (e.g., pH, salt concentration) is unfavorable for the inhibitor's solubility.
Solutions:
-
Optimize Dilution: Prepare intermediate dilutions of your high-concentration DMSO stock in 100% DMSO before the final dilution into your aqueous buffer. Add the final DMSO-inhibitor solution to the aqueous buffer slowly while vortexing.
-
Lower Final Concentration: Reduce the final working concentration of the inhibitor.
-
Increase Final DMSO Concentration: If your experimental system allows, slightly increase the final DMSO concentration (while staying below the toxic threshold for your cells).
-
Use of Surfactants: For in vitro assays, consider adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to your aqueous buffer to improve solubility.
Issue: Inhibitor Instability in Solution
Symptom:
-
Loss of inhibitor activity over time in your experiments.
-
Change in the color of the stock solution.
Possible Causes:
-
Freeze-Thaw Cycles: Repeated freezing and thawing of the DMSO stock solution can lead to degradation.
-
Storage Conditions: Improper storage (e.g., at room temperature or exposure to light) can cause the inhibitor to degrade.
-
Aqueous Instability: The inhibitor may not be stable in aqueous solutions for the duration of your experiment.
Solutions:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your DMSO stock solution to avoid multiple freeze-thaw cycles.
-
Proper Storage: Store DMSO stock solutions at -20°C or -80°C, protected from light.
-
Prepare Fresh Working Solutions: Prepare your final aqueous working solutions fresh for each experiment and use them immediately.
-
Stability Testing: If you suspect instability in your experimental media, you can perform a time-course experiment. Incubate the inhibitor in the media for different durations, and then test its activity or analyze its integrity using methods like HPLC.
Quantitative Data Summary
The following tables summarize the available solubility and stability data for representative MerTK inhibitors.
Table 1: Solubility Data
| Compound | Solvent | Solubility | Notes |
| UNC5293 | DMSO | 100 mg/mL (192.79 mM)[1] | May require sonication.[1] |
| Ethanol | 33 mg/mL[2] | ||
| Water | Insoluble[2] | ||
| In vivo formulation 1 | ≥ 2.5 mg/mL (4.82 mM)[1][3] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[3] | |
| In vivo formulation 2 | ≥ 2.5 mg/mL (4.82 mM)[1][3] | 10% DMSO, 90% (20% SBE-β-CD in saline).[3] | |
| In vivo formulation 3 | ≥ 2.5 mg/mL (4.82 mM)[1][3] | 10% DMSO, 90% corn oil.[3] | |
| UNC2541 | DMSO | 94 mg/mL (199.33 mM) | May require ultrasonic and warming to 60°C. |
Table 2: Stability and Storage
| Compound | Form | Storage Temperature | Stability | Notes |
| UNC5293 | Solid | 4°C | - | Protect from light. |
| In Solvent | -80°C | 6 months[3] | Protect from light.[3] | |
| -20°C | 1 month[3] | Protect from light.[3] | ||
| UNC2541 | Solid | -20°C | 3 years | |
| In Solvent | -80°C | 2 years | ||
| -20°C | 1 year | |||
| MerTK/Axl-IN-1 | Solid | Room Temperature | - | Refer to Certificate of Analysis for specific recommendations.[4] |
Experimental Protocols & Visualizations
MerTK Signaling Pathway
MerTK is a receptor tyrosine kinase that, upon activation by its ligands (e.g., Gas6, Protein S), dimerizes and autophosphorylates its intracellular kinase domain. This initiates a cascade of downstream signaling events that regulate crucial cellular processes such as cell survival, proliferation, migration, and efferocytosis (the clearance of apoptotic cells).[5][6][7] Key downstream pathways include the PI3K/Akt, MAPK/ERK, and STAT signaling pathways.[5][7][8]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of MerTK increases chemosensitivity and decreases oncogenic potential in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
MerTK-IN-1 Reconstitution and Storage: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective reconstitution and storage of MerTK inhibitors. For the purpose of this guide, we will focus on two well-characterized MerTK inhibitors, UNC2025 and MRX-2843, as a proxy for a generic "MerTK-IN-1," to provide specific and actionable guidance. Always refer to the manufacturer-provided datasheet for your specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting MerTK inhibitors like UNC2025 and MRX-2843?
A1: The most commonly recommended solvent for reconstituting MerTK inhibitors for in vitro studies is Dimethyl Sulfoxide (DMSO).[1][2][3][4] For MRX-2843, methanol is also a viable option.[5] It is crucial to use a high-purity, anhydrous grade of the solvent to ensure the stability and integrity of the compound.
Q2: I am having trouble dissolving the compound. What can I do?
A2: If you encounter solubility issues, gentle warming and sonication can aid in dissolution. For UNC2025, warming the solution to 37°C for 10 minutes and/or using an ultrasonic bath is recommended.[2] For MRX-2843, sonication and warming to 60°C may be necessary.[1] Using freshly opened, non-hygroscopic DMSO is also critical as absorbed moisture can significantly impact solubility.[1][6]
Q3: What are the recommended storage conditions for the solid compound?
A3: Solid MerTK inhibitors should be stored at low temperatures to ensure long-term stability. For both UNC2025 and MRX-2843, storage at -20°C is recommended.[1][4][5] Under these conditions, the compounds are stable for at least 3 to 4 years.[1][4][5]
Q4: How should I store the reconstituted stock solution?
A4: Once reconstituted, stock solutions should be stored frozen to prevent degradation. The recommended storage temperature for stock solutions in DMSO is -80°C.[1][4] At this temperature, the solution can be stable for up to 2 years.[1] Storage at -20°C is also possible, but the stability is generally reduced to about 1 year.[1] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q5: Can I store the stock solution at 4°C for a short period?
A5: Short-term storage of stock solutions at 4°C is generally not recommended as it can lead to compound degradation. For optimal stability, always store stock solutions at -20°C or -80°C.
Quantitative Data Summary
The following tables provide a summary of the solubility and storage information for UNC2025 and MRX-2843.
Table 1: Solubility of MerTK Inhibitors
| Compound | Solvent | Concentration | Notes |
| UNC2025 | DMSO | >23.9 mg/mL[2] | Warming to 37°C and/or sonication can aid dissolution.[2] |
| DMF | 30 mg/mL[3] | ||
| Ethanol | 30 mg/mL[3] | ||
| Ethanol:PBS (pH 7.2) (1:9) | 0.1 mg/mL[3] | ||
| MRX-2843 | DMSO | 20 mg/mL[1] | Ultrasonic warming and heating to 60°C may be required. Use newly opened DMSO.[1] |
| Methanol | Soluble[5] |
Table 2: Storage and Stability of MerTK Inhibitors
| Compound | Form | Storage Temperature | Stability |
| UNC2025 | Solid | -20°C | Several months[2] |
| Stock Solution (in DMSO) | -20°C | Several months[2] | |
| MRX-2843 | Solid | -20°C | 3 years[1][4] |
| Solid | 4°C | 2 years[1] | |
| Stock Solution (in solvent) | -80°C | 2 years[1] | |
| Stock Solution (in solvent) | -20°C | 1 year[1] |
Experimental Protocols
Protocol 1: Reconstitution of MerTK Inhibitors for In Vitro Use
-
Preparation: Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial for 30 seconds to mix. If the compound is not fully dissolved, sonicate the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming (37°C for UNC2025, up to 60°C for MRX-2843) can be applied if necessary.[1][2]
-
Verification: Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in appropriate low-binding tubes. Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: Workflow for Reconstituting and Storing this compound.
This diagram outlines the key steps from receiving the solid compound to having a properly stored stock solution ready for experiments. Following this workflow will help ensure the quality and reliability of your experimental results.
References
Optimizing MerTK-IN-1 concentration for in vitro assays
Welcome to the technical support center for MerTK-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter while using this compound in your in vitro experiments.
Q1: What is a good starting concentration for this compound in my in vitro assay?
A1: The optimal concentration for this compound is highly dependent on the specific assay type, cell line, and experimental conditions. A dose-response experiment is always recommended to determine the optimal concentration for your system. However, the following table provides general guidance for initial experiments.
| Assay Type | Recommended Starting Range | Key Considerations |
| Biochemical Kinase Assays | 1 nM - 10 µM | Potency (IC50) is influenced by the ATP concentration. Assays should ideally be run at an ATP concentration close to the Km for the enzyme.[1] |
| Cell-Based Assays (Phosphorylation) | 100 nM - 10 µM | Cellular ATP concentrations are high (1-5 mM), which may require higher inhibitor concentrations for efficacy compared to biochemical assays.[2][3] |
| Cell-Based Assays (Functional) | 500 nM - 25 µM | Functional outcomes like apoptosis or changes in cell viability may require longer incubation times and potentially higher concentrations to observe a significant effect. |
Q2: I am not observing any inhibition of MerTK phosphorylation in my cell-based assay. What could be wrong?
A2: A lack of inhibitor activity can stem from several factors. Consider the following troubleshooting steps:
-
Inhibitor Integrity : Ensure that this compound has been stored correctly according to the manufacturer's instructions and has not undergone degradation. It is best practice to prepare fresh dilutions for each experiment from a trusted stock solution.[4]
-
Cell Health and Stimulation : Confirm that your cells are healthy and that MerTK is being robustly activated. MerTK activation is induced by its ligands, such as Gas6 or Protein S.[5][6] Without sufficient stimulation, there will be no baseline phosphorylation to inhibit.[4]
-
Inhibitor Pre-incubation Time : The timing of inhibitor addition is critical. Pre-incubating the cells with this compound before adding the stimulus (e.g., Gas6) is often necessary to allow for cellular uptake and target engagement.[4]
-
ATP Competition : this compound is an ATP-competitive inhibitor. The high intracellular concentration of ATP (typically 1-5 mM) can compete with the inhibitor for binding to the kinase domain.[2] You may need to increase the concentration of this compound to see an effect in cellular assays compared to biochemical assays where ATP levels are lower.[3]
Q3: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent results are a common challenge when working with small molecule inhibitors.[4] To improve reproducibility, consider the following:
-
Standardize Protocols : Adhere strictly to a detailed protocol for every experiment. This includes cell density, stimulation conditions, inhibitor concentration, incubation times, and all downstream processing steps.[4]
-
Cell Passage Number : Use cells within a consistent and low passage number range. Cellular responses, including signaling pathways, can change as cells are passaged extensively.[4]
-
Reagent Quality : Use high-quality reagents from reliable sources and ensure consistency between different batches. This includes media, serum, and the inhibitor itself.[4]
-
Incorporate Proper Controls : Always include appropriate positive and negative controls in every experiment. This should include vehicle-treated cells (e.g., DMSO) as a negative control for inhibition and a positive control for MerTK activation.[4]
Q4: this compound shows high potency in my biochemical assay, but is much less effective in my cell-based assays. Why is there a discrepancy?
A4: This is a frequently observed phenomenon when translating results from biochemical to cellular contexts.[7] Several factors contribute to this discrepancy:
-
Cellular ATP Levels : As mentioned, the high concentration of ATP inside cells (1-5 mM) provides significant competition for an ATP-competitive inhibitor like this compound, leading to a rightward shift in the IC50 value (lower apparent potency) compared to in vitro kinase assays which often use much lower, often subsaturating, ATP concentrations.[2][3]
-
Cellular Environment : In a cellular context, MerTK exists within complex signaling networks and may be associated with other proteins or localized to specific cellular compartments. These factors are absent in a purified, in vitro biochemical assay and can influence inhibitor binding and efficacy.[7]
-
Off-Target Effects : At the higher concentrations often required in cell-based assays, the risk of off-target effects increases. It is crucial to determine the lowest effective concentration through a careful dose-response study to minimize the chance of observing phenotypes unrelated to MerTK inhibition.[4]
Key Experimental Protocols
Below are detailed protocols for common in vitro assays used to characterize this compound.
Protocol 1: Western Blot Analysis of MerTK Phosphorylation
This protocol is used to assess the ability of this compound to inhibit ligand-induced MerTK autophosphorylation in a cellular context.
-
Cell Seeding : Plate cells (e.g., A549 or H1299, which have intact Gas6-induced signaling) in 6-well plates and grow to 70-80% confluency.[3]
-
Serum Starvation : The day of the experiment, replace the growth medium with serum-free medium and incubate for 5-6 hours.
-
Inhibitor Treatment : Pre-treat the cells with various concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulation : Stimulate the cells with a pre-determined optimal concentration of Gas6 (e.g., 200 nM) for 10 minutes to induce MerTK phosphorylation.[8]
-
Cell Lysis : Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation : Block the membrane and probe with a primary antibody against phospho-MerTK. Subsequently, strip the membrane and re-probe for total MerTK and a loading control (e.g., GAPDH or β-actin).
-
Detection : Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands. Quantify band intensity using densitometry software.
Protocol 2: Cell Viability Assay (MTS/MTT)
This protocol measures the downstream effect of MerTK inhibition on cell proliferation and viability.
-
Cell Seeding : Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Inhibitor Treatment : The following day, treat the cells with a range of this compound concentrations in triplicate. Include wells with vehicle control and wells with no cells (for background subtraction).
-
Incubation : Incubate the plate for the desired period (e.g., 48 or 72 hours) in a cell culture incubator.
-
Reagent Addition : Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition : Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis : Subtract the background absorbance, normalize the results to the vehicle-treated control cells, and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Signaling Pathway and Experimental Workflows
Caption: MerTK signaling pathway and point of inhibition.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure of the Kinase Domain of MerTK in Complex with AZD7762 Provides Clues for Structure-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What are MerTK modulators and how do they work? [synapse.patsnap.com]
- 6. scbt.com [scbt.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Mer tyrosine kinase (MerTK) promotes macrophage survival following exposure to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of MerTK-IN-1 (UNC2025)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the off-target effects of the dual MerTK and Flt3 inhibitor, MerTK-IN-1, also known as UNC2025.
Frequently Asked Questions (FAQs)
Q1: What is this compound (UNC2025) and what are its primary targets?
A1: this compound (UNC2025) is a potent, orally bioavailable small molecule inhibitor of Receptor Tyrosine Kinases (RTKs). Its primary targets are MerTK (MER Tyrosine Kinase) and Flt3 (Fms-like Tyrosine Kinase 3). It exhibits subnanomolar inhibitory activity against both kinases, making it a dual inhibitor.[1][2][3]
Q2: What is the known off-target profile of this compound?
A2: this compound has been profiled against a large panel of kinases to determine its selectivity. In a screen of 305 kinases, UNC2025 was found to inhibit 66 kinases by more than 50% when tested at a concentration of 100 nM.[4][5] This indicates a degree of off-target activity, which is important to consider in experimental design and data interpretation.
Q3: Besides MerTK and Flt3, which other kinases are most potently inhibited by this compound?
A3: Besides its primary targets, this compound is known to inhibit other members of the TAM (Tyro3, Axl, Mer) family of kinases, albeit with lower potency. It also shows inhibitory activity against other kinases such as AXL, TRKA, TRKC, QIK, TYRO3, SLK, NuaK1, Kit, and Met. For detailed inhibitory concentrations, please refer to the data tables below.
Q4: My cells are showing unexpected phenotypes after treatment with this compound. Could this be due to off-target effects?
A4: Unexpected cellular phenotypes could indeed be a result of off-target effects, on-target effects in a novel context, or experimental variables. To investigate this, consider the following:
-
Review the Kinase Selectivity Profile: Cross-reference the known off-targets of this compound with the signaling pathways active in your cell type.
-
Use a Structurally Unrelated Inhibitor: Compare the phenotype observed with this compound to that of another MerTK/Flt3 inhibitor with a different chemical scaffold and off-target profile.
-
Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of that off-target kinase.
-
Dose-Response Analysis: Characterize the phenotype at a range of this compound concentrations to see if it correlates with the IC50 for MerTK/Flt3 or a known off-target.
Q5: Are there any known in vivo side effects of this compound that could be attributed to off-target activity?
A5: While specific in vivo off-target effects of UNC2025 are not extensively detailed in the provided search results, it's important to consider the physiological roles of its primary and secondary targets. For instance, MerTK is crucial for the phagocytosis of photoreceptor outer segments in the retina. Therefore, potent MerTK inhibition could potentially lead to retinal toxicity, an on-target effect that might be misconstrued as an off-target side effect. Researchers should carefully monitor for such effects in animal studies.
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Cell Line Integrity | Regularly perform cell line authentication (e.g., STR profiling) to ensure you are working with the correct cells. |
| Mycoplasma Contamination | Test for mycoplasma contamination, as it can significantly alter cellular responses to inhibitors. |
| Inhibitor Degradation | Prepare fresh stock solutions of this compound regularly and store them under recommended conditions (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Off-Target Effects | As detailed in FAQ 4, use orthogonal approaches to confirm that the observed effect is due to inhibition of the intended target. |
| Assay Variability | Optimize and standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. |
Problem 2: Discrepancy between in vitro kinase inhibition and cellular activity.
| Possible Cause | Troubleshooting Step |
| Cellular Permeability | This compound is known to be orally bioavailable, suggesting good cell permeability. However, if issues are suspected, consider using a cell permeability assay. |
| Efflux Pumps | The cell line being used may express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor. This can be tested using efflux pump inhibitors. |
| Target Engagement in Cells | The inhibitor may not be engaging the target effectively within the complex cellular environment. A cellular thermal shift assay (CETSA) or a NanoBRET assay can be used to confirm target engagement in intact cells. |
| Cellular ATP Concentration | Kinase inhibitors that are ATP-competitive can have their potency influenced by the high intracellular concentration of ATP. Cellular assays are crucial to confirm activity under more physiological conditions. |
Data Presentation
Table 1: In Vitro Potency of this compound (UNC2025) against Primary and Off-Target Kinases
| Target Kinase | Assay Type | IC50 (nM) | Ki (nM) |
| MerTK | Enzymatic | 0.46 | 0.16[1] |
| Flt3 | Enzymatic | 0.35 | 0.59[1] |
| AXL | Enzymatic | 1.65 | - |
| TRKA | Enzymatic | 1.67 | - |
| TRKC | Enzymatic | 4.38 | - |
| QIK | Enzymatic | 5.75 | - |
| TYRO3 | Enzymatic | 5.83 | - |
| SLK | Enzymatic | 6.14 | - |
| NuaK1 | Enzymatic | 7.97 | - |
| Kit (c-Kit) | Enzymatic | 8.18 | - |
| Met (c-Met) | Enzymatic | 364 | - |
Data compiled from publicly available sources. IC50 and Ki values can vary depending on the specific assay conditions.
Table 2: Cellular Potency of this compound (UNC2025)
| Target Kinase | Cell Line | Assay Type | IC50 (nM) |
| MerTK | 697 B-ALL | Phosphorylation Inhibition | 2.7[1] |
| Flt3 | Molm-14 | Phosphorylation Inhibition | 14[1] |
| AXL | 32D cells expressing EGFR-AXL | Kinase Activity Inhibition | 122[4] |
| TYRO3 | 32D cells expressing EGFR-TYRO3 | Kinase Activity Inhibition | 301[4] |
Experimental Protocols
Representative Protocol: In Vitro Kinase Inhibition Assay (Microcapillary Electrophoresis)
This protocol is a representative example for determining the in vitro potency of a kinase inhibitor and is based on the principles of microcapillary electrophoresis assays, similar to those used by Carna Biosciences for the profiling of UNC2025.
1. Reagents and Materials:
-
Purified recombinant kinase (e.g., MerTK, Flt3, or potential off-target kinases)
-
Fluorescently labeled peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (UNC2025) at various concentrations
-
Stop solution (containing EDTA to chelate Mg2+ and stop the reaction)
-
Microcapillary electrophoresis system
2. Assay Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further into the kinase reaction buffer.
-
In a microplate, add the kinase, the fluorescently labeled peptide substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a solution of ATP in kinase reaction buffer. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).
-
Terminate the reaction by adding the stop solution.
-
Analyze the samples using a microcapillary electrophoresis system. The system will separate the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their charge and size.
-
Quantify the amount of product and substrate by detecting the fluorescence signal.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the inhibition data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Caption: MerTK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Logical relationship of this compound to its primary and secondary targets.
References
- 1. eubopen.org [eubopen.org]
- 2. promega.com [promega.com]
- 3. selleckchem.com [selleckchem.com]
- 4. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 5. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
MerTK-IN-1 selectivity profile against other kinases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MerTK-IN-1, a potent inhibitor of Mer Tyrosine Kinase (MerTK). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the kinase selectivity profile of this compound?
A1: While specific data for a compound named "this compound" is not publicly available, the selectivity profile of UNC5293, a highly potent and selective MerTK inhibitor, serves as a representative example. UNC5293 demonstrates excellent selectivity for MerTK over other kinases, including other members of the TAM (Tyro3, Axl, Mer) family.
Selectivity Profile of UNC5293 [1][2][3]
| Kinase | IC50 (nM) | Ki (nM) | Selectivity (Fold vs. MerTK IC50) |
| MerTK | 0.9 | 0.19 | 1 |
| Axl | 85 | - | ~94 |
| Tyro3 | 60 | - | ~67 |
| FLT3 | 170 | - | ~189 |
IC50: The half-maximal inhibitory concentration. Ki: The inhibition constant.
Another well-characterized potent MerTK inhibitor is UNC1062, which also shows good selectivity within the TAM family.[4]
Selectivity Profile of UNC1062 [4]
| Kinase | IC50 (nM) | Ki (nM) | Selectivity (Fold vs. MerTK IC50) |
| MerTK | 1.1 | 0.33 | 1 |
| Axl | 85 | - | ~77 |
| Tyro3 | 60 | - | ~55 |
Q2: How do I determine the in vitro biochemical potency of my MerTK inhibitor?
A2: A robust method for determining the biochemical IC50 is the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescent tracer from the kinase's ATP binding pocket by the inhibitor.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay for MerTK[5]
Materials:
-
MerTK enzyme (recombinant)
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (serial dilutions)
-
384-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a 3X solution of the test inhibitor in the assay buffer.
-
Prepare a 3X solution of the MerTK enzyme and Eu-anti-tag antibody mixture in the assay buffer.
-
Prepare a 3X solution of the kinase tracer in the assay buffer.
-
-
Assay Assembly:
-
Add 5 µL of the 3X inhibitor solution to the wells of the 384-well plate.
-
Add 5 µL of the 3X MerTK/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader. Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Q3: What is a suitable method for measuring the cellular activity of a MerTK inhibitor?
A3: A common method to assess the cellular potency of a MerTK inhibitor is to measure the inhibition of ligand-induced MerTK phosphorylation in a relevant cell line. This can be done using an enzyme-linked immunosorbent assay (ELISA) or by Western blot.
Experimental Protocol: Cellular MerTK Phosphorylation ELISA[6]
Materials:
-
A cell line expressing MerTK (e.g., HEK293 cells transfected with a chimeric EGFR-MerTK construct, or a cancer cell line with endogenous MerTK expression).
-
Cell culture medium and supplements.
-
MerTK ligand (e.g., Gas6).
-
Test inhibitor (serial dilutions).
-
Lysis buffer.
-
ELISA plate coated with a MerTK capture antibody.
-
Detection antibody specific for phosphorylated tyrosine (e.g., anti-phosphotyrosine-HRP).
-
Substrate for HRP (e.g., TMB).
-
Stop solution.
-
Plate reader.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of the MerTK inhibitor for 1-2 hours.
-
Stimulate the cells with the MerTK ligand (e.g., Gas6) for 15-30 minutes to induce MerTK phosphorylation.
-
-
Cell Lysis:
-
Aspirate the media and lyse the cells with lysis buffer.
-
-
ELISA:
-
Transfer the cell lysates to the pre-coated ELISA plate.
-
Incubate to allow the capture of MerTK.
-
Wash the plate and add the anti-phosphotyrosine detection antibody.
-
Incubate, then wash the plate again.
-
Add the HRP substrate and incubate until color develops.
-
Add the stop solution and read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Plot the absorbance against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.
-
Troubleshooting and Visual Guides
Problem: High background signal in the LanthaScreen™ assay.
-
Possible Cause: Aggregated antibody.
-
Solution: Centrifuge the Eu-anti-tag antibody before use to pellet any aggregates.
Problem: No or low signal in the cellular phosphorylation assay.
-
Possible Cause: Low MerTK expression in the chosen cell line or inactive ligand.
-
Solution: Confirm MerTK expression by Western blot or qPCR. Test the activity of the Gas6 ligand.
MerTK Signaling Pathway
The following diagram illustrates the canonical MerTK signaling pathway, which is activated by ligands such as Gas6 and Protein S. This activation leads to the recruitment of downstream signaling molecules and the initiation of cascades that regulate processes like efferocytosis (the clearance of apoptotic cells) and the suppression of inflammation.[1][4]
Caption: Simplified MerTK signaling pathway.
Experimental Workflow for IC50 Determination
This diagram outlines the general workflow for determining the IC50 value of a MerTK inhibitor, applicable to both biochemical and cellular assays.
Caption: General workflow for IC50 determination.
References
Technical Support Center: MerTK-IN-1 and FLT3 Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential inhibitory effects of MerTK-IN-1 on FMS-like tyrosine kinase 3 (FLT3).
Frequently Asked Questions (FAQs)
Q1: What is the potential for this compound to inhibit FLT3?
However, the potential for cross-reactivity between MerTK and FLT3 inhibitors is well-documented with other small molecules. Several potent dual inhibitors of both MerTK and FLT3 have been developed and characterized, highlighting the structural similarities in the ATP-binding pockets of these two kinases that can be exploited by a single inhibitor.
Q2: Are there other examples of MerTK inhibitors that also inhibit FLT3?
A2: Yes, several potent dual inhibitors of MerTK and FLT3 have been identified. These compounds serve as important tools to understand the therapeutic potential and possible off-target effects of targeting these kinases. Notable examples include:
-
UNC2025: A potent, ATP-competitive, and orally bioavailable dual inhibitor of MerTK and FLT3 with IC50 values of 0.74 nM and 0.8 nM, respectively.[3][4]
-
MRX-2843: An orally active, ATP-competitive dual inhibitor of MERTK and FLT3 with enzymatic IC50 values of 1.3 nM for MERTK and 0.64 nM for FLT3.[3][5][6][7]
-
UNC4203: A potent and highly selective MERTK inhibitor with an IC50 of 1.2 nM for MERTK and 90 nM for FLT3.[8]
These examples underscore the feasibility of a single small molecule inhibiting both MerTK and FLT3.
Q3: Why is the potential inhibition of FLT3 by a MerTK inhibitor a concern?
A3: Off-target inhibition of FLT3 can have significant biological consequences, which could be either beneficial or detrimental depending on the therapeutic context.
-
In Oncology: In certain cancers like acute myeloid leukemia (AML), FLT3 is a validated therapeutic target.[9][10] A dual MerTK/FLT3 inhibitor could be advantageous in these cases by targeting two oncogenic drivers simultaneously.
-
In Other Contexts: In therapeutic areas where only MerTK inhibition is desired, off-target FLT3 inhibition could lead to unwanted side effects. FLT3 plays a role in hematopoiesis, and its inhibition can affect the development of hematopoietic stem and progenitor cells. Therefore, understanding the selectivity profile of a MerTK inhibitor is crucial for predicting its safety and efficacy.
Troubleshooting Guide
Issue: I am observing unexpected cellular effects with this compound that are not consistent with MerTK inhibition alone.
Possible Cause: The observed effects may be due to off-target inhibition of other kinases, such as FLT3.
Troubleshooting Steps:
-
Validate Target Engagement: Confirm that this compound is inhibiting MerTK in your cellular system at the concentrations used. This can be done by assessing the phosphorylation status of MerTK or a known downstream substrate.
-
Assess FLT3 Activity: If your experimental system expresses FLT3, evaluate the effect of this compound on FLT3 activity. This can be done by examining the autophosphorylation of FLT3.
-
Use a More Selective Inhibitor: Compare the effects of this compound with a more selective MerTK inhibitor (if available) that has a well-defined and narrow kinase selectivity profile. This can help to dissect the on-target versus off-target effects.
-
Kinome Profiling: To obtain a comprehensive understanding of the selectivity of this compound, consider performing a kinome-wide profiling study to identify all potential off-targets.
Quantitative Data
The following tables summarize the inhibitory activities of well-characterized dual MerTK/FLT3 inhibitors.
Table 1: In Vitro Inhibitory Activity of Selected Dual MerTK/FLT3 Kinase Inhibitors
| Compound | MerTK IC50 (nM) | FLT3 IC50 (nM) | Reference(s) |
| UNC2025 | 0.74 | 0.8 | [3][4] |
| MRX-2843 | 1.3 | 0.64 | [3][5][6] |
| UNC4203 | 1.2 | 90 | [8] |
Table 2: Kinase Selectivity Profile of UNC4203
| Kinase | IC50 (nM) |
| MERTK | 1.2 |
| TYRO3 | 42 |
| FLT3 | 90 |
| AXL | 140 |
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure to determine the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., MerTK, FLT3)
-
Kinase-specific substrate peptide
-
Test inhibitor (e.g., this compound)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test inhibitor or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 2.5 µL of a 2x kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a 2x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination of Kinase Reaction and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Visualizations
Caption: MerTK Signaling Pathway.
Caption: Experimental Workflow for Kinase Inhibition Assay.
Caption: Potential Off-Target Activity of this compound.
References
- 1. Tyrosine Kinase/Adaptors | CymitQuimica [cymitquimica.com]
- 2. Tirosina quinasa / adaptadores | CymitQuimica [cymitquimica.com]
- 3. MerTK | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JCI Insight - The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 6. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI Insight - MERTK inhibition alters the PD-1 axis and promotes anti-leukemia immunity [insight.jci.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. oncotarget.com [oncotarget.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Unexpected Results in MerTK-IN-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with MerTK-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets Mer Tyrosine Kinase (MerTK). MerTK is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] Under normal physiological conditions, MerTK is involved in processes like efferocytosis (the clearance of apoptotic cells) and the suppression of inflammatory responses.[1][2] Its activation by ligands such as Gas6 or Protein S leads to autophosphorylation and the initiation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[1] In various cancers, MerTK is often overexpressed, contributing to tumor growth, survival, and resistance to therapy.[3][4][5] this compound and similar inhibitors block the kinase activity of MerTK, thereby inhibiting these pro-survival signals.
Q2: I am not observing the expected decrease in cell viability after treating my cancer cell line with this compound. What are the possible reasons?
Several factors could contribute to a lack of response to this compound in a cell viability assay:
-
Low or Absent MerTK Expression: The cell line may not express MerTK at a high enough level for its inhibition to have a significant effect on viability. It is crucial to confirm MerTK expression and phosphorylation (activation) status in your specific cell line by Western blot.[6]
-
Redundant Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways. For instance, upregulation of other TAM family members like Axl can compensate for MerTK inhibition.[7]
-
Drug Concentration and Treatment Duration: The concentration of this compound may be too low, or the treatment duration may be too short to induce a significant effect. A dose-response and time-course experiment is recommended to determine the optimal conditions.
-
Experimental Artifacts: Issues with the viability assay itself, such as reagent stability or incorrect cell seeding density, can lead to inaccurate results.
Q3: My Western blot results show incomplete inhibition of MerTK phosphorylation, even at high concentrations of this compound. Why might this be happening?
-
High Ligand Concentration in Media: The presence of high concentrations of MerTK ligands like Gas6 in the cell culture serum can competitively antagonize the inhibitory effect of this compound. Consider using low-serum media or a serum-free media for a short period before and during treatment.
-
Drug Stability: this compound may be unstable under your specific experimental conditions (e.g., prolonged incubation, presence of certain media components). Ensure proper storage and handling of the compound.
-
Off-Target Kinase Activity: The antibody used for detecting phosphorylated MerTK might be cross-reacting with other phosphorylated kinases that are not inhibited by this compound. Validate your antibody's specificity.
-
Cellular Efflux Pumps: Some cancer cells express drug efflux pumps that can actively remove the inhibitor from the cytoplasm, reducing its effective intracellular concentration.
Q4: I am observing unexpected off-target effects in my experiment. Is this common for MerTK inhibitors?
Yes, off-target effects can occur with kinase inhibitors, including those targeting MerTK.[8] The kinase domains of different tyrosine kinases can be highly conserved, leading to potential cross-reactivity.[8] For example, some MerTK inhibitors also show activity against other TAM family members (Axl, Tyro3) or other kinases like Flt3.[9][10] It is important to:
-
Consult Selectivity Data: Refer to the manufacturer's data or published literature for the kinase selectivity profile of this compound.
-
Use Control Compounds: Include a structurally related but inactive compound as a negative control to distinguish between MerTK-specific and off-target effects.
-
Phenotypic Confirmation: Use genetic approaches like siRNA or CRISPR-Cas9 to knock down MerTK and confirm that the observed phenotype is indeed due to MerTK inhibition.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Assay Results
This guide provides a systematic approach to troubleshooting unexpected outcomes in cell viability assays (e.g., MTT, CellTiter-Glo) with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| No decrease in viability | Low/no MerTK expression in the cell line. | Confirm MerTK protein expression and phosphorylation via Western blot.[6] |
| Redundant survival pathways are active. | Investigate the expression and activation of other TAM kinases (Axl, Tyro3) or parallel pathways (e.g., EGFR signaling).[7][11] | |
| Suboptimal drug concentration or duration. | Perform a dose-response (e.g., 0.1 nM to 10 µM) and time-course (e.g., 24, 48, 72 hours) experiment. | |
| Cell culture medium contains high ligand levels. | Reduce serum concentration or use serum-free medium during the experiment. | |
| Increased cell viability | Hormetic effect at low concentrations. | Test a wider range of concentrations to see if this is a low-dose phenomenon. |
| Off-target effects promoting growth. | Refer to the kinase selectivity profile of this compound and consider using a more selective inhibitor or genetic knockdown for comparison. | |
| High variability between replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and accurate pipetting. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile media/PBS. | |
| Reagent instability or improper mixing. | Ensure viability reagents are prepared fresh and mixed thoroughly with the cell culture medium. |
Guide 2: Inconsistent Western Blot Results
This guide addresses common issues encountered when analyzing MerTK phosphorylation and downstream signaling by Western blot.
| Observed Issue | Potential Cause | Recommended Action |
| No change in p-MerTK levels | Ineffective inhibitor concentration. | Increase the concentration of this compound. |
| Short incubation time. | Increase the duration of treatment. A time-course experiment (e.g., 1, 4, 8, 24 hours) can be informative. | |
| High ligand stimulation. | Perform the experiment in low-serum or serum-free conditions. | |
| Poor antibody quality. | Validate the specificity of the phospho-MerTK antibody using a positive control (e.g., cells stimulated with Gas6) and a negative control (e.g., MerTK-knockout cells). | |
| Basal p-MerTK levels are undetectable | Cell line has low endogenous MerTK activity. | Stimulate the cells with a MerTK ligand like Gas6 to induce phosphorylation before adding the inhibitor. |
| Inconsistent downstream signaling (p-Akt, p-ERK) | Crosstalk from other signaling pathways. | Investigate the activation status of other receptor tyrosine kinases that might also activate Akt and ERK. |
| Cell density and confluency affect signaling. | Ensure consistent cell seeding and harvest cells at a similar confluency for all experimental conditions. | |
| Transient signaling activation. | Perform a time-course experiment to capture the peak of signaling activation and its inhibition. |
Experimental Protocols
Protocol 1: Western Blot for MerTK Phosphorylation
-
Cell Seeding: Seed 1-2 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, replace the growth medium with serum-free or low-serum (0.5-1%) medium for 4-6 hours.
-
Inhibitor Treatment: Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (e.g., DMSO).
-
Ligand Stimulation (Optional): If basal p-MerTK is low, add a MerTK ligand (e.g., 200 ng/mL Gas6) for 15-30 minutes before lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-MerTK (Tyr749/753/754) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total MerTK and a loading control (e.g., β-actin or GAPDH).
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed 3,000-5,000 cells per well in a 96-well opaque-walled plate and allow them to adhere overnight.[6]
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.[6]
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: MerTK signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. What are MerTK modulators and how do they work? [synapse.patsnap.com]
- 2. JCI - MerTK inhibition in tumor leukocytes decreases tumor growth and metastasis [jci.org]
- 3. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MerTK inhibition by RXDX-106 in MerTK activated gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MERTK mediates intrinsic and adaptive resistance to AXL-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mertk: An emerging target in cancer biology and immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of MERTK induces in vivo retinal degeneration: a multimodal imaging ocular safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MERTK Inhibition: Potential as a Treatment Strategy in EGFR Tyrosine Kinase Inhibitor-Resistant Non-Small Cell Lung Cancer [mdpi.com]
Technical Support Center: Minimizing MerTK-IN-1 Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MerTK-IN-1 in cell culture experiments while minimizing potential toxicity. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this potent MerTK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Mer Tyrosine Kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] MerTK plays a crucial role in processes such as efferocytosis (the clearance of apoptotic cells), immune modulation, and cell survival.[1][3] Aberrant MerTK signaling is implicated in the progression of various cancers by promoting survival and chemoresistance of tumor cells and suppressing the anti-tumor immune response.[4] this compound exerts its effect by binding to the kinase domain of MerTK, inhibiting its autophosphorylation and downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways.[4]
Q2: What are the potential causes of this compound toxicity in cell culture?
A2: Toxicity associated with this compound in cell culture can stem from several factors:
-
On-target toxicity: Since MerTK is involved in cell survival pathways, its potent inhibition can lead to apoptosis or cell cycle arrest, particularly in cell lines that are dependent on MerTK signaling.
-
Off-target effects: Although this compound is reported to be selective, high concentrations may lead to the inhibition of other kinases, such as Flt3, or other unforeseen cellular targets, resulting in cytotoxicity.[5]
-
High concentrations: Exceeding the optimal inhibitory concentration can lead to non-specific effects and cell death.
-
Prolonged exposure: Continuous exposure to the inhibitor may disrupt essential cellular processes, leading to cumulative toxicity.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to small molecule inhibitors due to their unique genetic and proteomic profiles.
Q3: What are the typical signs of cytotoxicity to look for?
A3: Signs of cytotoxicity in cell culture after treatment with this compound can include:
-
A significant decrease in cell viability and proliferation.
-
Changes in cell morphology, such as rounding, detachment from the culture surface, or membrane blebbing.
-
An increase in the population of apoptotic or necrotic cells.
-
Induction of cell cycle arrest.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High levels of cell death observed even at low concentrations. | Cell line is highly dependent on MerTK signaling for survival. | * Confirm MerTK expression levels in your cell line. * Perform a dose-response experiment with a wider range of concentrations, starting from sub-nanomolar levels. * Reduce the incubation time to determine the minimum exposure required for the desired effect. |
| Inconsistent results between experiments. | * Inhibitor degradation. * Variability in cell density at the time of treatment. * Inconsistent solvent concentration. | * Prepare fresh stock solutions of this compound regularly and store them appropriately. * Ensure consistent cell seeding density and confluency across all experiments. * Maintain a final solvent concentration that is consistent and non-toxic across all wells, including controls. |
| Lack of expected inhibitory effect. | * Incorrect inhibitor concentration. * Cell line does not express MerTK or expresses a resistant mutant. * Inactivated inhibitor. | * Verify the calculated dilutions and the final concentration in the culture medium. * Confirm MerTK expression and phosphorylation status in your cell line via Western blot or flow cytometry. * Use a fresh stock of the inhibitor and consider purchasing from a reputable supplier. |
| Observed effects may be due to the solvent. | DMSO concentration is too high. | * Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). * Always include a vehicle-only control (cells treated with the same concentration of DMSO as the highest inhibitor dose) in your experimental setup. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of a compound designated as MerTK-1, which is understood to be this compound.
| Compound | Target | IC50 (nM) | Selectivity Notes | Reference |
| MerTK-1 | MerTK | 4.2 | Good selectivity over Axl, Tyro3, and Flt3 | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.1 nM to 10 µM).
-
Include a "vehicle control" (medium with the same concentration of solvent) and a "no-treatment control" (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the detection of apoptotic and necrotic cells using flow cytometry.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound and appropriate controls for the chosen duration.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
References
- 1. Mertk: An emerging target in cancer biology and immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeted degradation of MERTK and other TAM receptor paralogs by heterobifunctional targeted protein degraders [frontiersin.org]
- 3. rupress.org [rupress.org]
- 4. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Synthesis and Initial Evaluation of MerTK Targeted PET Agents | MDPI [mdpi.com]
Technical Support Center: Troubleshooting Low Efficacy of MerTK-IN-1 In Vivo
Welcome to the technical support center for MerTK-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the in vivo efficacy of this compound. Below you will find a series of frequently asked questions (FAQs) and a comprehensive troubleshooting guide to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Mer receptor tyrosine kinase (MerTK). MerTK is a member of the TAM (Tyro3, Axl, Mer) family of receptors.[1][2][3][4] In various cancers, aberrant MerTK signaling promotes cell survival, proliferation, and resistance to apoptosis by activating downstream pathways such as PI3K/Akt and MAPK/ERK.[5][6][7] this compound is designed to bind to the ATP-binding pocket of the MerTK kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling cascades.[8] This inhibition can lead to decreased tumor growth and potentially enhance anti-tumor immunity.[2][9]
Q2: What are the common reasons for observing low in vivo efficacy with small molecule kinase inhibitors like this compound?
A2: Low in vivo efficacy of kinase inhibitors can stem from a variety of factors, broadly categorized as issues with the compound itself, the experimental model, or the biological response. These can include:
-
Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid clearance, or poor distribution to the tumor tissue.
-
Suboptimal Formulation: The inhibitor may not be adequately solubilized, leading to poor absorption and low exposure.
-
Inadequate Dosing Regimen: The dose or frequency of administration may not be sufficient to maintain a therapeutic concentration of the inhibitor at the target site.
-
Biological Resistance: The tumor model may have intrinsic or acquired resistance to MerTK inhibition. This can be due to mutations in the MerTK gene, activation of bypass signaling pathways, or a non-responsive tumor microenvironment.
-
Off-Target Effects: The inhibitor may have off-target activities that counteract its intended therapeutic effect.
-
Instability of the Compound: The inhibitor may be unstable in the formulation or degrade rapidly in vivo.
Q3: Are there known resistance mechanisms to MerTK inhibitors?
A3: Yes, resistance to MerTK inhibitors can develop through several mechanisms. One key mechanism is the upregulation of other TAM family members, such as Axl, which can compensate for the loss of MerTK signaling.[10] Additionally, activation of parallel signaling pathways that bypass the need for MerTK can also confer resistance. In some contexts, the tumor microenvironment can play a role in resistance by providing survival signals to the cancer cells.
Troubleshooting Guide for Low In Vivo Efficacy of this compound
This guide provides a structured approach to identifying and addressing the potential causes of low in vivo efficacy of this compound.
Issue 1: Suboptimal Compound Exposure
Possible Cause: Poor solubility and/or inadequate formulation of this compound.
Troubleshooting Steps:
-
Optimize Formulation: For poorly soluble kinase inhibitors, a multi-component vehicle is often necessary for in vivo administration. A common starting point for oral or intraperitoneal administration is a formulation containing DMSO, PEG300, Tween 80, and saline.[11][12]
-
Perform a Dose-Escalation Study: To ensure adequate exposure, it is recommended to conduct a pilot study with a range of doses. For similar MerTK inhibitors like UNC2025, in vivo doses in mice have ranged from 50 to 75 mg/kg administered orally once daily.[5]
-
Pharmacokinetic (PK) Analysis: If possible, conduct a PK study to measure the concentration of this compound in plasma and tumor tissue over time. This will provide direct evidence of drug exposure and help to optimize the dosing regimen.
| Component | Percentage by Volume | Purpose |
| DMSO | 10% | Primary solvent |
| PEG300 | 40% | Co-solvent and vehicle |
| Tween 80 | 5% | Surfactant to improve solubility and stability |
| Saline | 45% | Vehicle for injection |
This is a general formulation and should be optimized for this compound.[11][12]
Issue 2: Inadequate Target Engagement
Possible Cause: The administered dose of this compound is not sufficient to inhibit MerTK phosphorylation in the tumor.
Troubleshooting Steps:
-
Pharmacodynamic (PD) Analysis: After a single or multiple doses of this compound, collect tumor tissue and assess the phosphorylation status of MerTK and downstream signaling proteins (e.g., p-Akt, p-ERK) by Western blot or immunohistochemistry. A lack of inhibition indicates insufficient target engagement.
-
Correlate PK with PD: If both PK and PD data are available, you can establish a relationship between the concentration of this compound and the level of target inhibition. This will help to define the minimum effective concentration.
-
Increase Dose or Dosing Frequency: If target engagement is suboptimal, consider increasing the dose or the frequency of administration. For instance, if the compound has a short half-life, twice-daily dosing might be more effective than once-daily.
Issue 3: Biological Resistance of the Tumor Model
Possible Cause: The selected in vivo model is not sensitive to MerTK inhibition.
Troubleshooting Steps:
-
In Vitro Sensitivity Testing: Before initiating in vivo studies, confirm the sensitivity of your cancer cell line to this compound in vitro. Determine the IC50 for cell viability and assess the inhibition of MerTK phosphorylation in a dose-dependent manner.
-
Assess MerTK Expression: Verify that your tumor model expresses sufficient levels of MerTK. Low or absent MerTK expression will likely result in a lack of response to a MerTK inhibitor.
-
Investigate Bypass Pathways: If the cells are resistant despite MerTK expression, consider the possibility of active bypass signaling pathways. You can probe for the activation of other receptor tyrosine kinases (e.g., Axl, EGFR) or downstream signaling nodes.
-
Consider a Different Model: If the current model is deemed resistant, it may be necessary to switch to a more sensitive cell line or a patient-derived xenograft (PDX) model with known MerTK dependency.
| Parameter | Value | Reference |
| In Vitro IC50 (MERTK) | 0.74 nM | [11] |
| In Vitro IC50 (Axl) | 122 nM | [11] |
| In Vivo Dose (Mouse) | 50-75 mg/kg, oral, once daily | [5] |
| In Vivo Efficacy | Delayed disease progression and prolonged survival in leukemia models | [5] |
This data is for UNC2025 and should be used as a reference for designing experiments with this compound.
Experimental Protocols
Protocol 1: In Vivo Formulation Preparation of a Poorly Soluble Kinase Inhibitor
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve the required amount of this compound in DMSO to achieve a concentration of 25 mg/mL.
-
In a separate sterile tube, add the required volume of PEG300.
-
Slowly add the this compound/DMSO stock solution to the PEG300 while vortexing.
-
Add the required volume of Tween 80 to the mixture and continue to vortex.
-
Finally, add the required volume of sterile saline to reach the final desired concentration and volume. Vortex thoroughly until a clear solution is obtained. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.
-
Prepare the formulation fresh on the day of administration.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
This compound formulation
-
Vehicle control formulation (without this compound)
-
Dosing syringes and needles (appropriate for the route of administration)
-
Calipers for tumor measurement
Procedure:
-
Randomize mice into treatment and control groups once tumors reach a palpable size (e.g., 100-150 mm³).
-
Administer this compound formulation to the treatment group via the chosen route (e.g., oral gavage or intraperitoneal injection) at the predetermined dose and schedule.
-
Administer the vehicle control formulation to the control group using the same volume and schedule.
-
Monitor animal health and body weight regularly (e.g., daily or every other day).
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and collect tumors and other relevant tissues for pharmacodynamic analysis.
Visualizations
Caption: MerTK signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting low in vivo efficacy of this compound.
References
- 1. Pharmacological inhibition of MERTK induces in vivo retinal degeneration: a multimodal imaging ocular safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mertk: An emerging target in cancer biology and immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MERTK MER proto-oncogene, tyrosine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of MERTK Inhibitors UNC569 and UNC1062 on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 7. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MRX-2843 | FLT | TargetMol [targetmol.com]
Technical Support Center: Overcoming Resistance to MerTK-IN-1 in Cancer Cells
This technical support center is a resource for researchers, scientists, and drug development professionals who are utilizing MerTK-IN-1 in their cancer research and encountering challenges related to drug resistance. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve experimental hurdles.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Problem 1: Decreased sensitivity to this compound in our cancer cell line over time.
Our cell line, which was initially sensitive to this compound, now requires a much higher concentration of the inhibitor to achieve the same level of growth inhibition.
-
Step 1: Confirm and Quantify Resistance. The first step is to confirm that the cells have developed resistance and to quantify the extent of this resistance. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value is indicative of acquired resistance.
-
Experimental Protocol: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations on both the parental and suspected resistant cell lines.
-
Data Interpretation: A 5- to 10-fold or greater increase in the IC50 value is a strong indicator of a resistant phenotype.
Table 1: Illustrative IC50 Values of this compound in Sensitive vs. Resistant Cancer Cell Lines
-
| Cell Line | Cancer Type | This compound IC50 (Parental) | This compound IC50 (Resistant) | Fold Change |
| NCI-H1299 | Non-Small Cell Lung Cancer | 80 nM | 950 nM | 11.9 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 120 nM | 1.5 µM | 12.5 |
| A375 | Melanoma | 65 nM | 800 nM | 12.3 |
| Note: These are representative values. Actual IC50s may vary depending on experimental conditions and the specific cell line. |
-
Step 2: Investigate the Mechanism of Resistance. Once resistance is confirmed, the next step is to investigate the underlying molecular mechanisms. Common mechanisms of resistance to tyrosine kinase inhibitors include on-target mutations and the activation of bypass signaling pathways.
-
On-Target Mutations:
-
Problem: The development of mutations in the MerTK kinase domain can prevent the binding of this compound. A common type of mutation is a "gatekeeper" mutation, which occurs at a residue that controls access to a hydrophobic pocket in the ATP-binding site.
-
Troubleshooting:
-
Sequence the MerTK Kinase Domain: Extract genomic DNA from both parental and resistant cells and sequence the kinase domain of the MERTK gene (exons 15-19).
-
Look for Key Mutations: Pay close attention to codons for amino acid residues Leu593 and Leu671, which have been computationally predicted as potential gatekeeper residues in MerTK. Also, look for other mutations like P802S, which has been identified in a melanoma cell line.[1]
-
Functional Validation: If a mutation is identified, you can perform site-directed mutagenesis to introduce the mutation into a wild-type MerTK expression vector and assess its effect on this compound sensitivity in a transient transfection experiment.
-
-
-
Bypass Signaling Pathways:
-
Problem: Cancer cells can compensate for the inhibition of MerTK by upregulating other signaling pathways that can also promote cell survival and proliferation.
-
Troubleshooting:
-
Assess Other TAM Family Members: The other members of the TAM family of receptor tyrosine kinases, AXL and TYRO3, can sometimes compensate for the loss of MerTK signaling. Upregulation of MERTK has been observed in response to AXL inhibition, suggesting a compensatory relationship.[2]
-
Western Blot Analysis: Perform a western blot to compare the protein levels of AXL and TYRO3 in parental versus resistant cell lines. An increase in the expression of either of these receptors in the resistant line suggests a potential bypass mechanism.
-
-
Analyze Downstream Signaling: MerTK signals through the PI3K/AKT and MAPK/ERK pathways.[3] Even with MerTK inhibited, these pathways can be reactivated by other receptor tyrosine kinases.
-
Phospho-Protein Analysis: Use western blotting to examine the phosphorylation status of key downstream effectors like AKT (at Ser473) and ERK1/2 (at Thr202/Tyr204) in the presence of this compound in both parental and resistant cells. Persistent phosphorylation in the resistant cells indicates pathway reactivation.
-
-
-
-
Problem 2: High variability in cell viability assay results.
-
Troubleshooting Steps:
-
Cell Culture Consistency:
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells and experiments. Use a hemocytometer or an automated cell counter for accurate cell counts.
-
-
Compound Handling:
-
Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid degradation.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically below 0.1%).
-
-
Assay-Specific Issues:
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and drug concentration. To mitigate this, either avoid using the outermost wells or fill them with sterile PBS or media.
-
Incubation Time: The optimal incubation time with this compound can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint for your specific model.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the Mer receptor tyrosine kinase (MerTK). MerTK is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. In many cancers, MerTK is overexpressed and contributes to tumor growth, survival, and resistance to therapy by activating downstream signaling pathways such as PI3K/AKT and MAPK/ERK.[3] this compound binds to the ATP-binding pocket of the MerTK kinase domain, preventing its autophosphorylation and the subsequent activation of these downstream pathways.
Q2: How do I generate a this compound resistant cell line?
A2: A common method for generating a drug-resistant cell line is through continuous exposure to a gradually increasing concentration of the drug.[4][5] This process mimics the selective pressure that cancer cells face during therapy.
-
Protocol Outline:
-
Determine the initial concentration: Start by treating the parental cell line with a concentration of this compound that causes a low level of cell death (e.g., the IC10 or IC20).
-
Stepwise dose escalation: Once the cells have recovered and are growing steadily at this concentration, increase the dose of this compound by a small increment (e.g., 1.5 to 2-fold).
-
Repeat and expand: Continue this process of stepwise dose escalation over several months. At each step, allow the surviving cells to repopulate before increasing the drug concentration.
-
Characterize the resistant population: Periodically, test the IC50 of the cell population to monitor the development of resistance. Once a stable resistant population is established (e.g., with a >10-fold increase in IC50), you can expand the culture and perform further characterization.
-
Q3: What are the primary known mechanisms of resistance to tyrosine kinase inhibitors like this compound?
A3: The two main categories of resistance are on-target and off-target mechanisms.
-
On-Target Resistance: This involves genetic changes to the drug target itself. The most common on-target mechanism is the acquisition of secondary mutations in the kinase domain of the target protein. These mutations can interfere with inhibitor binding, often through steric hindrance, while still allowing the kinase to remain active. A well-known example is the "gatekeeper" mutation.
-
Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass the need for the targeted kinase. This can involve the upregulation of other receptor tyrosine kinases (like AXL or TYRO3 in the case of MerTK inhibition) or the activation of parallel signaling cascades that converge on the same downstream effectors (like the PI3K/AKT and MAPK/ERK pathways).
Q4: Can resistance to this compound be reversed?
A4: In some cases, resistance can be overcome. If resistance is due to the activation of a bypass signaling pathway, a combination therapy approach may be effective. For example, if AXL is upregulated in this compound resistant cells, co-treatment with an AXL inhibitor may restore sensitivity. Similarly, if the PI3K/AKT pathway is reactivated, combining this compound with a PI3K inhibitor could be a viable strategy. If resistance is due to a specific on-target mutation, a next-generation inhibitor designed to bind to the mutated kinase may be required.
Experimental Protocols
Protocol 1: Western Blot for MerTK Pathway Activation
This protocol is for assessing the phosphorylation status of MerTK and its downstream targets, AKT and ERK.
-
Materials:
-
Parental and this compound resistant cells
-
This compound
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-MerTK (Tyr749), anti-MerTK, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed parental and resistant cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations (e.g., 0, 100 nM, 1 µM) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Then, incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
Caption: MerTK signaling pathway and mechanisms of resistance to this compound.
Caption: A logical workflow for troubleshooting resistance to this compound.
References
- 1. MERTK controls melanoma cell migration and survival and differentially regulates cell behavior relative to AXL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MERTK mediates intrinsic and adaptive resistance to AXL-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MERTK Inhibition: Potential as a Treatment Strategy in EGFR Tyrosine Kinase Inhibitor-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Inconsistent Results with MerTK Inhibitors: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals encountering variability in their experiments with MerTK inhibitors, specifically addressing issues related to inconsistent results that may arise from different batches of compounds like MerTK-IN-1. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you identify and resolve common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant batch-to-batch variability with this compound, leading to inconsistent IC50 values in our assays. What are the potential causes?
Inconsistent IC50 values for kinase inhibitors are a frequent challenge and can stem from several factors related to the compound itself and the experimental setup.[1][2]
Compound-Related Issues:
-
Purity and Impurities: The primary cause of batch-to-batch variability often lies in the purity of the starting materials and the final compound.[3] Inconsistent synthesis and purification processes can lead to varying levels of impurities that may have off-target effects or interfere with the assay.
-
Solubility: Small molecule kinase inhibitors are often lipophilic and have low aqueous solubility.[4] If a new batch has slightly different physical properties, it may not fully dissolve in your assay buffer, leading to a lower effective concentration and a higher apparent IC50.
-
Stability: The stability of the inhibitor in your solvent and assay buffer is critical. Degradation of the compound over time will result in decreased potency.[3]
Experimental Variables:
-
Cell-Based Assays:
-
Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and in the logarithmic growth phase.[1][5]
-
Cell Seeding Density: Use a consistent cell seeding density across all experiments.[5]
-
Serum and Media Lots: Variations between different lots of fetal bovine serum (FBS) or cell culture media can impact cell growth and drug response.[5]
-
-
Biochemical Assays:
-
Enzyme and Substrate Concentrations: The concentrations of the MerTK enzyme and its substrate can influence the apparent IC50 value.[1][2]
-
ATP Concentration: Since many kinase inhibitors are ATP-competitive, variations in the ATP concentration in your assay will directly impact the inhibitor's potency.[2]
-
Q2: How can we ensure the quality and consistency of our this compound batches?
To minimize variability, it is crucial to implement stringent quality control measures for each new batch of this compound.
-
Request a Certificate of Analysis (CoA): Always obtain a detailed CoA from your supplier for each batch. This document should provide information on the compound's identity, purity (as determined by methods like HPLC and NMR), and other relevant physicochemical properties.
-
In-House Quality Control: If possible, perform your own analytical chemistry to verify the purity and concentration of your stock solutions.
-
Functional Quality Control: Before starting a large series of experiments, test each new batch in a standardized, small-scale assay to determine its IC50 value. This will allow you to confirm its potency relative to previous batches.
Q3: My this compound is precipitating when I dilute it from the DMSO stock into my aqueous assay buffer. How can I improve its solubility?
Precipitation is a common issue with hydrophobic kinase inhibitors.[4] Here are some strategies to address this:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (ideally below 0.5%) to avoid solvent effects on your cells or enzyme.[4]
-
Modify Buffer Conditions: The solubility of many kinase inhibitors is pH-dependent. If your experimental system allows, testing a range of pH values for your assay buffer may improve solubility.[4]
-
Use of Surfactants: Adding a low concentration of a non-ionic surfactant, such as Tween-20 (e.g., 0.01%), to your aqueous buffer can help to keep the inhibitor in solution.[3]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer to gradually decrease the solvent polarity.[4]
Q4: We are seeing a drift in the potency of our this compound stock solution over time. What are the best practices for storage and handling?
Proper storage and handling are critical for maintaining the stability and potency of kinase inhibitors.[6]
| Form | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C | Up to 36 months | Keep desiccated and protected from light. |
| Stock Solution in DMSO | -20°C | 1-3 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[6] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[6] |
General Handling Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[7]
-
Handle the compound in a well-ventilated area to avoid inhalation of the powder.[7]
-
Prepare fresh dilutions from a frozen stock for each experiment to ensure consistent potency.[3]
Experimental Protocols
Here are detailed methodologies for key experiments to assess the activity of MerTK inhibitors.
In Vitro MerTK Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available kinase assay kits and is designed to measure the direct inhibitory effect of a compound on MerTK enzymatic activity.
Materials:
-
Recombinant human MerTK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
This compound (or other inhibitor)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. The final concentration range should span at least 3-4 orders of magnitude around the expected IC50. Include a DMSO-only vehicle control.
-
Kinase Reaction:
-
In the wells of the microplate, add the diluted this compound or vehicle control.
-
Add the MerTK enzyme and substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for MerTK if known, as this will affect the IC50 of ATP-competitive inhibitors.[2]
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ kit according to the manufacturer's instructions. This typically involves a two-step process of first stopping the kinase reaction and depleting the remaining ATP, followed by the conversion of ADP to ATP and a luciferase-based detection of the newly synthesized ATP.[8]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Western Blot Analysis of MerTK Phosphorylation in Cells
This protocol allows for the assessment of MerTK inhibition in a cellular context by measuring the phosphorylation status of the receptor.
Materials:
-
Cell line expressing MerTK (e.g., a cancer cell line with known MerTK expression)
-
Complete cell culture medium
-
MerTK ligand (e.g., Gas6)
-
This compound (or other inhibitor)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MerTK (p-MerTK) and anti-total-MerTK (t-MerTK)
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
PVDF membrane
-
Standard Western blotting equipment
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a MerTK ligand like Gas6 for 10-15 minutes to induce MerTK phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
-
Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-MerTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[10]
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped and reprobed with an anti-t-MerTK antibody and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for p-MerTK and t-MerTK using densitometry software.
-
Calculate the ratio of p-MerTK to t-MerTK for each treatment condition to determine the extent of inhibition.
-
Visualizations
MerTK Signaling Pathway
Caption: Overview of the MerTK signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Troubleshooting Inconsistent IC50 Values
Caption: A logical workflow for troubleshooting inconsistent IC50 results with MerTK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 10. MerTK signaling in macrophages promotes the synthesis of inflammation resolution mediators by suppressing CaMKII activity - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum concentration on MerTK-IN-1 activity
Welcome to the technical support center for MerTK-IN-1. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues, particularly concerning the impact of serum concentration on the inhibitor's activity.
Frequently Asked Questions (FAQs)
Q1: We are observing a significantly higher IC50 value for this compound in our cell-based assays compared to our biochemical assays. What could be the reason for this discrepancy?
A1: This is a common observation for many small molecule kinase inhibitors. The difference in potency is often attributed to the presence of serum in the cell culture medium. This compound can bind to serum proteins, such as albumin, which reduces the free concentration of the inhibitor available to enter the cells and bind to its target, MerTK. This phenomenon is known as the "serum shift," where a higher total concentration of the inhibitor is required in the presence of serum to achieve the same level of biological activity. For instance, a similar MerTK inhibitor, UNC2025, has a potent enzymatic IC50 of 0.74 nM but a cellular IC50 of 2.7 nM in media containing serum[1][2].
Q2: How does serum protein binding affect the potency of this compound?
A2: Serum proteins, particularly albumin, act as a sponge, sequestering the inhibitor and making it unavailable to interact with MerTK on the cell surface or within the cell. Only the unbound, or "free," fraction of the inhibitor is able to exert its inhibitory effect. Consequently, in the presence of serum, the apparent IC50 value of this compound will increase. The magnitude of this shift depends on the binding affinity of the inhibitor to serum proteins. The MerTK inhibitor UNC2025, for example, was found to have a plasma protein binding of 98.6% in mice[3].
Q3: How can I experimentally determine the impact of serum on my this compound experiments?
A3: You can perform a "serum shift assay." This involves conducting a dose-response experiment to determine the IC50 of this compound in the presence of varying concentrations of serum (e.g., 0%, 2%, 5%, 10% Fetal Bovine Serum). A rightward shift in the IC50 curve with increasing serum concentration will confirm and quantify the effect of serum protein binding.
Q4: My this compound activity is inconsistent between experiments. What are the potential causes?
A4: Inconsistent activity can arise from several factors. Regarding serum, lot-to-lot variability in serum composition can affect inhibitor binding and thus, the apparent potency. Using a single, qualified batch of serum for a series of experiments is recommended. Other factors include the health and confluency of your cells, the accuracy of inhibitor dilutions, and the duration of inhibitor treatment.
Troubleshooting Guides
Issue 1: Higher than expected IC50 in cell-based assays
-
Possible Cause 1: Serum Protein Binding.
-
Troubleshooting Step: Perform a serum shift assay by measuring the IC50 of this compound in media containing different concentrations of FBS (e.g., 0%, 1%, 5%, 10%).
-
Expected Outcome: You should observe an increase in the IC50 value as the serum concentration increases. This will help you quantify the impact of serum in your specific assay system.
-
-
Possible Cause 2: High Cell Density.
-
Troubleshooting Step: Optimize your cell seeding density. High cell numbers can metabolize the compound or present a higher target mass, requiring more inhibitor.
-
Expected Outcome: A lower, more consistent IC50 value at an optimal cell density.
-
-
Possible Cause 3: ATP Competition.
-
Troubleshooting Step: In cell-based assays, intracellular ATP concentrations are high (millimolar range). As this compound is likely an ATP-competitive inhibitor, its apparent potency will be lower than in a biochemical assay with a lower ATP concentration. This is an inherent difference between the assay formats.
-
Expected Outcome: A consistently higher IC50 in cellular assays compared to biochemical assays is expected. Understanding this difference is key to interpreting your results.
-
Issue 2: Poor reproducibility of IC50 values
-
Possible Cause 1: Inconsistent Serum Concentration or Lot.
-
Troubleshooting Step: Standardize the serum percentage in your culture medium for all experiments. If possible, use the same lot of FBS for an entire study to minimize variability.
-
Expected Outcome: Reduced variability in IC50 values between experiments.
-
-
Possible Cause 2: Inhibitor Precipitation.
-
Troubleshooting Step: Visually inspect the media for any precipitate after adding this compound, especially at higher concentrations. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells.
-
Expected Outcome: Clear media with no visible precipitate, ensuring the inhibitor is fully solubilized.
-
-
Possible Cause 3: Variable Cell Health and Passage Number.
-
Troubleshooting Step: Use cells within a consistent range of passage numbers and ensure they are healthy and in the exponential growth phase at the time of the experiment.
-
Expected Outcome: More consistent cellular response to the inhibitor, leading to more reproducible IC50 values.
-
Quantitative Data
The following table provides representative data on how serum concentration can affect the potency of a MerTK inhibitor. While this data is for UNC2025, a close analog of this compound, it illustrates the expected trend.
| Assay Type | Target | Inhibitor | IC50 (nM) | Serum Concentration |
| Enzymatic Assay | MerTK | UNC2025 | 0.74 | 0% |
| Cell-Based Assay | p-Mer | UNC2025 | 2.7 | Not specified, but typically 10% FBS |
| Cell-Based Assay | p-Flt3 | UNC2025 | 14 | Not specified, but typically 10% FBS |
Data compiled from multiple sources[1][2][4].
Experimental Protocols
Protocol: Serum Shift Assay for this compound
This protocol is designed to quantify the effect of serum on the inhibitory activity of this compound in a cell-based assay.
1. Cell Seeding:
- Seed a MerTK-expressing cell line (e.g., 697 B-ALL cells) in a 96-well plate at a pre-determined optimal density.
- Allow cells to adhere and grow overnight in their standard growth medium containing 10% FBS.
2. Serum Starvation (Optional but Recommended):
- The following day, gently aspirate the growth medium and wash the cells once with serum-free medium.
- Add medium with a low serum concentration (e.g., 0.5% FBS) and incubate for 4-6 hours to reduce the background phosphorylation of MerTK.
3. Inhibitor Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Prepare serial dilutions of this compound in serum-free medium at 2x the final desired concentration.
- Prepare media containing different percentages of FBS (e.g., 0%, 2%, 10%, 20%).
- Mix equal volumes of the 2x inhibitor dilutions with the different serum-containing media to achieve the final desired inhibitor and serum concentrations.
- Remove the low-serum medium from the cells and add the inhibitor/serum-containing media to the respective wells.
- Include a vehicle control (DMSO) for each serum concentration.
- Incubate the cells with the inhibitor for 1-2 hours at 37°C.
4. MerTK Activation and Cell Lysis:
- If studying ligand-induced phosphorylation, stimulate the cells with a known concentration of Gas6 for 15 minutes.
- To stabilize the phosphorylated form of MerTK, you can treat the cells with a phosphatase inhibitor like pervanadate for a short period (e.g., 3 minutes) before lysis.
- Wash the cells with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
5. Analysis:
- Determine the protein concentration of each lysate.
- Analyze the levels of phosphorylated MerTK (p-Mer) and total MerTK by Western blot or a suitable immunoassay (e.g., ELISA).
- Quantify the band intensities and normalize the p-Mer signal to the total MerTK signal.
- Plot the normalized p-Mer signal against the logarithm of the inhibitor concentration for each serum condition.
- Calculate the IC50 value for each serum concentration using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
Visualizations
Caption: MerTK Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for a Serum Shift Assay.
Caption: Troubleshooting Logic for High IC50 Values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Non-specific binding of MerTK-IN-1 in assays
Welcome to the technical support center for MerTK-IN-1. This resource provides troubleshooting guides and answers to frequently asked questions regarding the use of this compound, with a focus on addressing potential non-specific binding and off-target effects in your experiments. For the purposes of this guide, we will focus on UNC2025, a well-characterized and potent MerTK inhibitor that is representative of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (UNC2025) and what are its primary targets?
A1: this compound, exemplified by the compound UNC2025, is a potent, ATP-competitive small molecule inhibitor of the MER proto-oncogene, tyrosine kinase (MerTK).[1][2] It also potently inhibits Fms-like tyrosine kinase 3 (FLT3).[3][4][5] Both targets are inhibited with IC50 values in the sub-nanomolar range, making it a dual Mer/Flt3 inhibitor.[1] This activity makes it a valuable tool for studying the roles of these kinases in cancer and immunology.[4][6]
Q2: How selective is UNC2025? What are its known off-targets?
A2: UNC2025 is highly selective for MerTK and FLT3. It displays greater than 45-fold selectivity for MerTK over Axl, another member of the TAM (Tyro3, Axl, Mer) kinase family.[1][4] A broad kinase screen of over 300 kinases showed that at concentrations more than 100 times its MerTK IC50, only 66 other kinases were inhibited by more than 50%.[4][7] However, researchers should be aware of potential off-target activities, especially at higher concentrations. A summary of key targets is provided in Table 1.
Q3: What are the expected downstream effects of effective MerTK inhibition in cells?
A3: Successful inhibition of MerTK in responsive cell lines is expected to decrease the phosphorylation of MerTK itself and its key downstream signaling proteins. These commonly include STAT6, AKT, and ERK1/2.[1][4][7] Functionally, this can lead to reduced cell proliferation, decreased colony-forming potential, and induction of apoptosis.[4][8]
Troubleshooting Guide: Non-Specific Binding and Off-Target Effects
Problem 1: I'm observing an effect in my cell-based assay at a high concentration of the inhibitor. How do I know if it's a specific, on-target effect?
High concentrations of any small molecule inhibitor can lead to off-target binding.[9] It is crucial to differentiate between the desired on-target effect and non-specific pharmacology.
Solution:
-
Generate a Dose-Response Curve: Test a wide range of inhibitor concentrations. On-target effects should occur at concentrations consistent with the known IC50 for MerTK in cellular assays (typically in the low nanomolar range for UNC2025).[1][5] Effects observed only at micromolar concentrations are more likely to be off-target.
-
Confirm Target Engagement: Directly measure the phosphorylation status of MerTK and its downstream effectors (p-AKT, p-ERK) via Western Blot. A specific effect should show a dose-dependent decrease in phosphorylation of these targets.[4]
-
Use a Structural Analog Control: If available, use a structurally similar but inactive analog of the inhibitor. This control should not produce the same biological effect.
-
Genetic Knockdown/Knockout: The most definitive validation is to compare the inhibitor's effect with the phenotype observed after shRNA-mediated knockdown or CRISPR-Cas9 knockout of the MerTK gene. A true on-target effect of the inhibitor should mimic the genetic perturbation.[4][6]
Problem 2: My in vitro kinase assay shows inhibition of a control kinase that shouldn't be a target. What's causing this?
This issue often points to non-specific binding of the inhibitor within the assay system itself, which can be caused by several factors.[9]
Solution:
-
Review Inhibitor Concentration: Ensure you are not using an excessively high concentration of the inhibitor. Stick to a range appropriate for the on-target kinase.
-
Optimize Assay Buffer Conditions: Non-specific binding can be highly sensitive to buffer components.[10][11]
-
Add Detergents: Include a low concentration (e.g., 0.01%) of a non-ionic detergent like Tween-20 or Triton X-100 to disrupt non-specific hydrophobic interactions.[9][11]
-
Include a Carrier Protein: Add Bovine Serum Albumin (BSA) at a concentration of 0.1 mg/mL to the buffer. BSA can help block non-specific binding to plastic surfaces and prevent inhibitor aggregation.[9][10]
-
Adjust Ionic Strength: Increasing the salt concentration of the buffer can sometimes reduce non-specific electrostatic interactions.[11]
-
-
Check for Compound Aggregation: "Promiscuous" inhibitors can form aggregates that non-specifically sequester and inhibit enzymes. The inclusion of detergents can often mitigate this.[10] Visually inspect solutions for any precipitation.
Quantitative Data Summary
Table 1: Kinase Inhibition Profile of UNC2025 This table summarizes the inhibitory activity of UNC2025 against its primary targets and key off-targets.
| Kinase Target | IC50 (nM) | Reference(s) |
| MerTK | 0.46 - 0.74 | [1][3][12] |
| FLT3 | 0.35 - 0.8 | [1][3][12] |
| AXL | 1.65 - 122 | [1][12] |
| TYRO3 | 5.83 | [12] |
| TRKA | 1.67 | [12] |
| TRKC | 4.38 | [12] |
| Kit (c-Kit) | 8.18 | [12] |
| Met (c-Met) | 364 | [12] |
Experimental Protocols & Workflows
Protocol 1: Validating On-Target MerTK Inhibition in Cultured Cells
This protocol outlines a standard Western Blot experiment to confirm that UNC2025 inhibits MerTK signaling in a dose-dependent manner.
Materials:
-
MerTK-expressing cell line (e.g., 697 B-ALL cells)[5]
-
UNC2025 (this compound)
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphatase and protease inhibitor cocktails
-
RIPA Lysis Buffer
-
Primary antibodies: anti-p-MerTK, anti-total-MerTK, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-Actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Plating: Seed cells at an appropriate density and allow them to adhere or recover overnight.
-
Inhibitor Treatment: Prepare serial dilutions of UNC2025 in culture medium. A suggested range is 0 nM (vehicle), 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, and 300 nM. Ensure the final DMSO concentration is constant across all wells (e.g., ≤0.1%).
-
Incubation: Replace the medium with the inhibitor-containing medium and incubate for 1-2 hours at 37°C.[1][4]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
Wash thoroughly and apply chemiluminescent substrate.
-
-
Imaging: Capture the signal using a digital imager. The results should show a decrease in the p-MerTK, p-AKT, and p-ERK signals with increasing concentrations of UNC2025, while total protein levels remain unchanged.
Diagrams and Visualizations
Caption: Simplified MerTK signaling pathway and the point of inhibition by this compound (UNC2025).
Caption: Workflow for troubleshooting unexpected results and differentiating on-target vs. off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. nicoyalife.com [nicoyalife.com]
- 12. selleckchem.com [selleckchem.com]
Validation & Comparative
Validating the Inhibitory Effect of MerTK-IN-1 on MerTK: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of MerTK-IN-1, a representative small molecule inhibitor of MerTK, with other alternative inhibitors. It includes supporting experimental data and detailed protocols to aid researchers in validating the inhibitory effects of compounds targeting the MerTK receptor tyrosine kinase.
MerTK Signaling Pathway and Inhibition
MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and efferocytosis.[1][2] Its aberrant expression and activation are implicated in the progression of numerous cancers, making it an attractive therapeutic target.[3][4] Upon ligand binding (e.g., Gas6, Protein S), MerTK dimerizes and autophosphorylates on specific tyrosine residues, initiating downstream signaling cascades. These cascades involve key pathways such as Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/AKT, and Signal Transducer and Activator of Transcription (STAT).[1][5][6] Small molecule inhibitors like this compound act by competing with ATP for binding to the kinase domain of MerTK, thereby preventing its phosphorylation and subsequent activation of downstream signaling.
References
- 1. The small-molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Confirming Cellular Target Engagement of MerTK-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the cellular target engagement of MerTK-IN-1, a potent inhibitor of Mer Tyrosine Kinase (MerTK). We will explore well-established techniques, compare the performance of this compound with alternative inhibitors, and provide detailed experimental protocols and data to support your research.
MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a crucial regulator of cellular processes such as efferocytosis, cell survival, and migration. Its dysregulation is implicated in various cancers, making it an attractive therapeutic target. Verifying that a small molecule inhibitor like this compound directly binds to and inhibits MerTK within a cellular environment is a critical step in drug development.
MerTK Signaling Pathway Overview
Upon binding of its ligand, such as Gas6, MerTK dimerizes and autophosphorylates on specific tyrosine residues within its intracellular kinase domain. This phosphorylation creates docking sites for downstream signaling molecules, activating pro-survival and pro-migration pathways, including the PI3K/AKT and MAPK/ERK cascades. Inhibition of MerTK by compounds like this compound is expected to block this autophosphorylation and subsequent downstream signaling.
Figure 1. Simplified MerTK signaling pathway and the inhibitory action of this compound.
Comparative Analysis of MerTK Inhibitors
The efficacy of this compound in engaging its cellular target can be benchmarked against other known MerTK inhibitors. This comparison is crucial for understanding its relative potency and selectivity. The following tables summarize key performance data obtained from various target engagement assays. This compound is also known in scientific literature as UNC2025.
| Compound | Biochemical IC50 (nM) | Cellular pMerTK IC50 (nM) | Notes | References |
| This compound (UNC2025) | 0.74 | 2.7 (in 697 B-ALL cells) | Potent dual Mer/Flt3 inhibitor with excellent oral bioavailability. | [1][2] |
| MRX-2843 | - | ~10-100 (dose-dependent inhibition) | Dual MERTK/FLT3 inhibitor, has advanced to clinical trials. | [3][4] |
| UNC5293 | 0.19 (Ki) | - | Extremely potent and selective MerTK inhibitor. | [5] |
| AZD7762 | - | - | Chk inhibitor with off-target MerTK activity, demonstrated thermal shift. | [6] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Methodologies for Confirming Target Engagement
Several robust methods can be employed to confirm the direct binding of this compound to its target within cells. Below is a comparison of three widely used techniques.
| Assay | Principle | Pros | Cons |
| Western Blot (pMerTK) | Measures the inhibition of MerTK autophosphorylation, a direct downstream consequence of inhibitor binding. | Relatively straightforward, uses standard lab equipment, provides functional readout of inhibition. | Indirect measure of binding, can be less sensitive, requires specific and validated antibodies. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc®-tagged MerTK by a competing inhibitor in live cells. | Direct measure of target binding in live cells, quantitative, high-throughput compatible. | Requires genetic modification of cells (transfection), dependent on a specific tracer. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature. | Label-free, measures engagement in a native cellular environment, applicable to a wide range of targets. | Can be lower throughput, requires optimization of heating conditions, may not be suitable for all targets. |
Experimental Protocols
Western Blot for Phospho-MerTK (pMerTK) Inhibition
This protocol assesses the ability of this compound to inhibit the autophosphorylation of MerTK in a cellular context.
Workflow:
Figure 2. Western blot workflow for assessing pMerTK inhibition.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a MerTK-expressing cell line (e.g., 697 B-ALL or Kasumi-1 AML cells) to approximately 80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours at 37°C. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against phospho-MerTK (e.g., anti-MerTK Tyr749/753/754) overnight at 4°C, following the manufacturer's recommended dilution.[7]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total MerTK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify band intensities using densitometry software to determine the IC50 value.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay directly measures the binding of this compound to MerTK in live cells through bioluminescence resonance energy transfer (BRET).
Workflow:
Figure 3. NanoBRET™ Target Engagement Assay workflow.
Detailed Protocol:
-
Cell Transfection:
-
Transfect HEK293 cells with a vector encoding a MerTK-NanoLuc® fusion protein.[8] Co-transfection with a carrier DNA may be required to optimize expression levels.
-
-
Cell Seeding:
-
Twenty-four hours post-transfection, harvest the cells and resuspend them in Opti-MEM.
-
Seed the cells into a 384-well white assay plate.
-
-
Compound and Tracer Addition:
-
Incubation:
-
Incubate the plate for 1 hour at 37°C in a CO2 incubator.
-
-
Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Incubate for 3-5 minutes at room temperature.
-
-
Signal Measurement:
-
Measure the donor (460 nm) and acceptor (610 nm) emission signals using a BRET-capable plate reader.
-
Calculate the BRET ratio and plot the dose-response curve to determine the IC50 of this compound.
-
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the change in thermal stability of MerTK upon binding to this compound.
Workflow:
Figure 4. Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Protocol:
-
Cell Treatment:
-
Culture MerTK-expressing cells and treat them with a high concentration of this compound or vehicle (DMSO) for 1 hour at 37°C.[10]
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[10] A melting temperature for MerTK of around 48°C has been reported in biochemical assays, providing a starting point for optimization.[11]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[10]
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble MerTK remaining at each temperature for both the treated and vehicle control samples by Western blotting, as described in the previous protocol.
-
-
Data Interpretation:
-
A positive target engagement is indicated by a shift of the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control.
-
Conclusion
Confirming the cellular target engagement of this compound is paramount for its validation as a specific and potent MerTK inhibitor. This guide has outlined and compared three key methodologies: Western blotting for pMerTK, the NanoBRET™ Target Engagement Assay, and the Cellular Thermal Shift Assay. Each technique offers a unique perspective on the interaction between this compound and its target. By presenting quantitative data, detailed protocols, and clear visualizations, researchers can select and implement the most appropriate methods to robustly validate the cellular activity of this compound and other novel kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 4. MERTK Inhibition as a Targeted Novel Cancer Therapy [mdpi.com]
- 5. The Synthesis and Initial Evaluation of MerTK Targeted PET Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. nld.promega.com [nld.promega.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to MerTK-IN-1 and Other Commercially Available MerTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MerTK-IN-1 with other commercially available inhibitors of Mer tyrosine kinase (MerTK), a key receptor tyrosine kinase involved in cancer progression and immune regulation. The information presented is based on available experimental data to assist researchers in selecting the most appropriate inhibitor for their specific needs.
Overview of MerTK and Its Role in Disease
MerTK is a member of the TYRO3, AXL, and MERTK (TAM) family of receptor tyrosine kinases. It plays a crucial role in various cellular processes, including cell survival, migration, and the phagocytosis of apoptotic cells (efferocytosis).[1] Dysregulation of MerTK signaling has been implicated in the progression of various cancers, where it can promote tumor growth and create an immunosuppressive tumor microenvironment.[2] As such, MerTK has emerged as a promising therapeutic target in oncology.
MerTK Signaling Pathway
The binding of ligands, such as GAS6, to the extracellular domain of MerTK induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and proliferation.
Caption: MerTK Signaling Pathway.
Biochemical Potency of MerTK Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported biochemical IC50 values of this compound and other commercially available MerTK inhibitors. Note: Data for this compound is based on the published data for a compound referred to as "MerTK-1".[3]
| Inhibitor | MerTK IC50 (nM) | Reference |
| This compound (as MerTK-1) | 4.2 | [3] |
| UNC2025 | 0.74 | [4] |
| MRX-2843 | 1.3 | [4] |
| UNC2250 | 1.7 | [4] |
| UNC2881 | 4.3 | [4] |
| LDC1267 | <5 | [4] |
| UNC5293 | 0.9 | [4] |
Kinase Selectivity Profile
Kinase inhibitors are often evaluated for their selectivity across a panel of kinases to understand their potential off-target effects. The following table presents the IC50 values of various MerTK inhibitors against other related kinases, namely Axl and Tyro3 (other TAM family members) and Flt3.
| Inhibitor | MerTK IC50 (nM) | Axl IC50 (nM) | Tyro3 IC50 (nM) | Flt3 IC50 (nM) | Reference |
| This compound (as MerTK-1) | 4.2 | >1000 | >1000 | 48 | [3] |
| UNC2025 | 0.74 | ~15 | ~15 | 0.8 | [4] |
| MRX-2843 | 1.3 | - | - | 0.64 | [4] |
| UNC2250 | 1.7 | ~272 | ~102 | - | [4] |
| UNC2881 | 4.3 | ~357 | ~250 | - | [4] |
| LDC1267 | <5 | 29 | 8 | - | [4] |
| UNC5293 | 0.9 | - | - | - | [4] |
| Sitravatinib | - | Potent inhibitor | Potent inhibitor | - | [5] |
Note: A higher IC50 value indicates lower potency against the specified kinase, suggesting greater selectivity for MerTK.
Experimental Workflow for Inhibitor Comparison
A systematic approach is crucial for the accurate comparison of kinase inhibitors. The following diagram outlines a typical experimental workflow.
Caption: Inhibitor Comparison Workflow.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)
This protocol describes a general method for determining the biochemical potency of an inhibitor against MerTK using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human MerTK enzyme
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
MerTK inhibitor compounds (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the MerTK inhibitor in kinase assay buffer.
-
Add the diluted inhibitor or vehicle control to the wells of the assay plate.
-
Add the MerTK enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cellular MerTK Phosphorylation Assay (Western Blot)
This protocol outlines the steps to assess the ability of an inhibitor to block MerTK autophosphorylation in a cellular context.
Materials:
-
Cells expressing MerTK (e.g., engineered cell line or a cancer cell line with endogenous expression)
-
Cell culture medium and supplements
-
MerTK ligand (e.g., GAS6)
-
MerTK inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MerTK and anti-total-MerTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of the MerTK inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the MerTK ligand GAS6 for a short period (e.g., 10-15 minutes) to induce MerTK phosphorylation.
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary anti-phospho-MerTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-MerTK antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of MerTK phosphorylation.
Kinase Selectivity Profiling
This protocol provides a general overview of how to assess the selectivity of a MerTK inhibitor against a broader panel of kinases.
Methodology: Kinase selectivity is typically determined by screening the inhibitor against a large panel of purified kinases (e.g., the KinomeSCAN™ platform from DiscoverX or similar services). These assays are often based on binding competition or enzymatic activity.
General Steps:
-
The MerTK inhibitor is tested at one or more concentrations (e.g., 1 µM) against a panel of hundreds of kinases.
-
The percent inhibition for each kinase is determined.
-
The results are often visualized as a dendrogram (kinome map) or a table, highlighting the kinases that are significantly inhibited.
-
For key off-targets, full IC50 curves can be generated to quantify the potency of the inhibitor against those kinases.
-
Selectivity scores (e.g., S-score) can be calculated to provide a quantitative measure of the inhibitor's selectivity.
Conclusion
The selection of a MerTK inhibitor for research or therapeutic development requires careful consideration of its potency, selectivity, and cellular activity. This guide provides a comparative overview of this compound and other commercially available inhibitors based on publicly available data. For critical applications, it is recommended that researchers perform their own head-to-head comparisons using standardized assays to ensure the data is relevant to their specific experimental conditions and goals.
References
- 1. uniprot.org [uniprot.org]
- 2. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis and Initial Evaluation of MerTK Targeted PET Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of MerTK Inhibitors: MerTK-IN-1 (UNC1062) vs. UNC2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent MerTK inhibitors, MerTK-IN-1 (also known as UNC1062) and UNC2025. This analysis is supported by experimental data on their biochemical and cellular activity, kinase selectivity, and pharmacokinetic profiles.
Mer Receptor Tyrosine Kinase (MerTK) has emerged as a promising therapeutic target in oncology due to its role in promoting tumor survival, proliferation, and chemoresistance. Both this compound (UNC1062) and its successor, UNC2025, are potent inhibitors of this kinase. While UNC1062 served as a foundational tool compound, UNC2025 was developed to overcome the former's limitations, particularly its poor pharmacokinetic properties, to enable robust in vivo studies and potential clinical translation.
Executive Summary
UNC2025 demonstrates superior overall efficacy compared to its predecessor, this compound (UNC1062). While both compounds exhibit potent in vitro inhibition of MerTK, UNC2025 was specifically engineered for improved pharmacokinetic properties, including high oral bioavailability, which allows for effective in vivo studies. In contrast, the utility of UNC1062 is largely confined to in vitro applications due to its poor pharmacokinetic profile. Furthermore, UNC2025 is a dual inhibitor of MerTK and FMS-like tyrosine kinase 3 (Flt3), another important target in certain leukemias, offering a potential advantage in specific cancer contexts.
Data Presentation
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity Notes |
| This compound (UNC1062) | MerTK | 1.1[1][2] | 0.33[2] | Exhibits good selectivity over other TAM family members (TYRO3 IC50 = 60 nM, AXL IC50 = 85 nM)[2]. |
| UNC2025 | MerTK | 0.74[1] | 0.16[3] | Potent dual inhibitor of MerTK and Flt3 (IC50 = 0.8 nM)[1]. Over 45-fold more selective for MerTK relative to Axl (IC50 = 122 nM)[1]. |
| Flt3 | 0.8[1] | 0.59[4] | ||
| Axl | 122[1] | 13.3[1] | ||
| Tyro3 | 301[4] | 4.67[4] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Effect | Concentration |
| This compound (UNC1062) | Various Cancer Cell Lines | Proliferation/Colony Formation | Inhibition | 0.5-10 µM[1] |
| Melanoma, AML, Gastric Cancer | Apoptosis | Induction | 0.5-2 µM[1] | |
| UNC2025 | 697 B-ALL | Mer Phosphorylation | Inhibition (IC50 = 2.7 nM)[3][5] | 0-60 nM[1] |
| Molm-14 AML | Flt3 Phosphorylation | Inhibition (IC50 = 14 nM)[1] | 0-60 nM[1] | |
| Various Leukemia Cell Lines | Apoptosis/Proliferation/Colony Formation | Inhibition/Induction | 100-200 nM[3] |
Table 3: Pharmacokinetic Properties
| Compound | Parameter | Value | Species | Administration |
| This compound (UNC1062) | Pharmacokinetics | Poor, preventing in vivo assessment[4][6] | - | - |
| UNC2025 | Bioavailability | 100%[3] | Mouse | Oral |
| Half-life (t1/2) | 3.8 hours[3] | Mouse | Intravenous | |
| Clearance | Low (9.2 mL/min/kg)[1] | Mouse | Intravenous | |
| Cmax (3 mg/kg) | 1.6 µM[1] | Mouse | Oral | |
| Tmax (3 mg/kg) | 0.5 hours[1] | Mouse | Oral |
Mandatory Visualization
Caption: MerTK Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is designed to measure the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to MerTK.
-
Reagent Preparation :
-
Prepare 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute Kinase Tracer 236 to the desired concentration in Kinase Buffer A.
-
Prepare a solution of MerTK enzyme and Europium-labeled anti-tag antibody in Kinase Buffer A.
-
-
Assay Procedure :
-
In a 384-well plate, add 5 µL of the test compound (this compound or UNC2025) at various concentrations.
-
Add 5 µL of the MerTK/antibody mixture.
-
Add 5 µL of the tracer solution.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition :
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
The emission ratio of the acceptor (Alexa Fluor 647) to the donor (Europium) is calculated. A decrease in FRET signal indicates displacement of the tracer by the inhibitor.
-
-
Data Analysis :
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment :
-
Treat the cells with various concentrations of this compound or UNC2025. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition :
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization :
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Reading :
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot for Phospho-MerTK
This technique is used to detect the phosphorylation status of MerTK in cells treated with inhibitors.
-
Cell Lysis :
-
Treat cells with this compound or UNC2025 for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification :
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer :
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-MerTK (p-MerTK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection :
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis :
-
Quantify the band intensities and normalize the p-MerTK signal to total MerTK or a loading control (e.g., GAPDH or β-actin).
-
In Vivo Xenograft Model (Leukemia)
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation :
-
Inject human leukemia cells (e.g., 697 B-ALL) intravenously or subcutaneously into immunodeficient mice (e.g., NOD/SCID).
-
-
Tumor Establishment :
-
Allow the tumors to establish and reach a palpable size (for subcutaneous models) or show signs of engraftment (for systemic models, monitored by bioluminescence imaging if cells are luciferase-tagged).
-
-
Compound Administration :
-
Randomize the mice into treatment and control groups.
-
Administer UNC2025 orally at the desired dose and schedule (e.g., 50-75 mg/kg, once daily). The control group receives the vehicle.
-
-
Efficacy Evaluation :
-
Monitor tumor growth by measuring tumor volume with calipers (subcutaneous) or by bioluminescence imaging (systemic).
-
Monitor the health and body weight of the mice.
-
For survival studies, monitor mice until they reach predefined humane endpoints.
-
-
Pharmacodynamic Analysis :
-
At the end of the study, tumors and/or relevant tissues can be harvested to assess target inhibition (e.g., p-MerTK levels by Western blot or immunohistochemistry).
-
Conclusion
The development of UNC2025 represents a significant advancement over its predecessor, this compound (UNC1062). While both are potent MerTK inhibitors in vitro, UNC2025's superior pharmacokinetic profile makes it a viable candidate for in vivo preclinical and potentially clinical development. Its dual activity against MerTK and Flt3 further enhances its therapeutic potential in specific hematological malignancies. For researchers, UNC1062 remains a useful tool for in vitro studies, but for investigations requiring in vivo efficacy, UNC2025 is the demonstrably superior compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
MerTK-IN-1: A Sharpshooter in the TAM Kinase Family Compared to Broader-Spectrum Inhibitors
For researchers in oncology, immunology, and drug discovery, the selective inhibition of specific TAM (Tyro3, Axl, MerTK) family receptor tyrosine kinases is a critical strategy. While pan-TAM inhibitors offer broad activity against this family, highly selective agents like MerTK-IN-1 provide precision tools to dissect the specific roles of MerTK in disease. This guide offers an objective comparison of the selectivity and performance of this compound against established pan-TAM inhibitors, supported by experimental data and detailed methodologies.
This compound, and its closely related analogue UNC2025, demonstrate exceptional selectivity for MerTK, a key player in efferocytosis and immune regulation.[1][2][3] This contrasts with pan-TAM inhibitors such as R428 (Bemcentinib) and BMS-777607, which target multiple members of the TAM family.[4][5][6] The choice between a selective and a pan-inhibitor depends on the specific research question or therapeutic strategy, with this compound offering a more targeted approach to understanding and potentially treating MerTK-driven pathologies.
Comparative Selectivity Profile
The inhibitory activity of this compound (represented by UNC2025) and representative pan-TAM inhibitors against the three TAM kinases is summarized below. The data, presented as half-maximal inhibitory concentrations (IC50), highlight the distinct selectivity profiles of these compounds.
| Inhibitor | MerTK IC50 (nM) | Axl IC50 (nM) | Tyro3 IC50 (nM) | Other Notable Targets (IC50 nM) | Selectivity Profile |
| This compound (UNC2025) | 0.74 | 122 | >1000 | FLT3 (0.8) | Highly MerTK/FLT3 selective |
| R428 (Bemcentinib) | ~700 | 14 | >1400 | - | Highly Axl selective |
| BMS-777607 | low-mid nM | low-mid nM | low-mid nM | c-Met (3.9) | Pan-TAM |
Note: IC50 values can vary between different assay formats and conditions.
As the data illustrates, UNC2025 is a potent inhibitor of MerTK with over 160-fold selectivity against Axl. In contrast, R428 is highly selective for Axl, with at least 50-fold greater potency for Axl over Mer and Tyro3.[5] BMS-777607 exhibits a broader profile, inhibiting all three TAM kinases with similar potency.[4][6]
Signaling Pathway and Inhibitor Action
The TAM family of receptor tyrosine kinases plays a crucial role in signaling pathways that regulate cell survival, proliferation, and immune responses. The following diagram illustrates the canonical TAM signaling pathway and the points of intervention for MerTK-selective and pan-TAM inhibitors.
Experimental Protocols
The determination of inhibitor selectivity and potency relies on robust biochemical and cellular assays. Below are representative methodologies for assessing the activity of kinase inhibitors.
Biochemical Kinase Assay (e.g., Radiometric or Fluorescence-Based)
This assay directly measures the enzymatic activity of the purified kinase and its inhibition by a test compound.
Objective: To determine the IC50 value of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant TAM kinases (MerTK, Axl, Tyro3)
-
Kinase-specific peptide substrate
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) for radiometric assays or fluorescently labeled ATP analogues for fluorescence-based assays.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
96-well or 384-well assay plates
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or a fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Reaction Setup: In a multi-well plate, combine the kinase assay buffer, the purified kinase, and the specific peptide substrate.
-
Inhibitor Addition: Add the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and the labeled ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection:
-
Radiometric Assay: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated radiolabeled ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Fluorescence-Based Assay (e.g., LanthaScreen™): This assay measures the displacement of a fluorescent tracer from the kinase's ATP binding pocket by the inhibitor, resulting in a change in fluorescence resonance energy transfer (FRET). The signal is read on a fluorescence plate reader.[7]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Kinase Assay (e.g., Ba/F3 Cell Proliferation Assay)
This assay assesses the ability of an inhibitor to block the kinase-dependent proliferation of a specific cell line.
Objective: To determine the cellular potency (IC50) of an inhibitor in a kinase-dependent cellular context.
Materials:
-
Ba/F3 cells engineered to express a specific TAM kinase (e.g., MerTK). These cells are dependent on the kinase activity for survival and proliferation in the absence of IL-3.
-
Cell culture medium (e.g., RPMI-1640) with and without IL-3.
-
Test inhibitor serially diluted in DMSO.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®).
-
Plate reader for absorbance or luminescence.
Procedure:
-
Cell Seeding: Seed the engineered Ba/F3 cells into 96-well plates in a medium lacking IL-3.
-
Inhibitor Treatment: Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4]
References
- 1. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MERTK tyrosine kinase: Virtual screening and molecular dynamics insights for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MERTK Inhibition Induces Polyploidy and Promotes Cell Death and Cellular Senescence in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tools.thermofisher.com [tools.thermofisher.com]
MerTK-IN-1 In Vitro and In Vivo Correlation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo activity of the MerTK inhibitor, UNC2025, presented here as a representative example for "MerTK-IN-1". The performance of UNC2025 is compared with other alternative MerTK inhibitors, supported by experimental data, to aid in the evaluation and selection of compounds for research and development.
Data Presentation: Quantitative Comparison of MerTK Inhibitors
The following tables summarize the in vitro and in vivo activities of UNC2025 and other selected MerTK inhibitors.
Table 1: In Vitro Activity of MerTK Inhibitors
| Compound | Target(s) | Biochemical IC50 (nM) | Cellular IC50 (pMerTK Inhibition, nM) | Cell Viability IC50 (nM) | Reference(s) |
| UNC2025 | Mer, FLT3 | Mer: 0.74, FLT3: 0.8 | 2.7 (697 B-ALL cells) | Not explicitly stated, but inhibits cell proliferation | [1][2] |
| MRX-2843 | Mer, FLT3 | Mer: 1.3, FLT3: 0.64 | ~10-100 (Kasumi-1 cells) | 143.5 (Kasumi-1 cells) | [3][4] |
| AZD7762 | Chk1, MerTK | MerTK: 37.96 (at 35 µM ATP), 376 (at 1 mM ATP) | ~1000 (Partial inhibition at 1µM in H1299 & A549 cells) | Induces apoptosis at 10 µM | [5] |
Table 2: In Vivo Activity of MerTK Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing | Efficacy | Reference(s) |
| UNC2025 | 697 B-ALL Orthotopic Xenograft | 75 mg/kg, p.o., daily | ~2-fold increase in median survival | [1] |
| UNC2025 | Patient-Derived AML Xenograft | Not specified | Induced disease regression | [1] |
| UNC2025 | H2228 or A549 NSCLC Xenograft | 50 mg/kg, p.o. | Inhibits tumor growth | [2] |
| MRX-2843 | NOMO-1 AML Orthotopic Xenograft | Not specified | Increased median survival from 37 to 51 days | [6][7] |
| MRX-2843 | Arf-/- p185+ ALL Syngeneic Model | 60 mg/kg | Significant decrease in leukemia burden in bone marrow and spleen | [8] |
| AZD7762 | Glioblastoma Xenograft | 5, 15, 25 mg/kg | Dose-dependent tumor growth inhibition | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Inhibition Assay (IC50 Determination)
-
Principle: To measure the concentration of an inhibitor required to reduce the enzymatic activity of purified MerTK by 50%.
-
Method (Example: LanthaScreen™ Eu Kinase Binding Assay):
-
A 3-fold serial dilution of the test compound (e.g., UNC2025) is prepared in a 384-well plate.
-
A mixture of purified recombinant MerTK kinase domain and a europium-labeled anti-tag antibody is added to the wells.
-
An Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) is added to initiate the binding reaction.
-
The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
The plate is read on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The FRET signal is proportional to the amount of tracer bound to the kinase.
-
IC50 values are calculated by fitting the dose-response curves to a sigmoidal model.[10]
-
Cellular MerTK Autophosphorylation Assay
-
Principle: To assess the ability of an inhibitor to block MerTK autophosphorylation in a cellular context.
-
Method (Example: Western Blot):
-
Cancer cells expressing MerTK (e.g., 697 B-ALL cells) are seeded in 6-well plates.
-
Cells are treated with various concentrations of the MerTK inhibitor (e.g., UNC2025) for a specified time (e.g., 1 hour).
-
To stabilize phosphoproteins, cells are treated with a phosphatase inhibitor like pervanadate for a short period (e.g., 3 minutes).
-
Cells are lysed, and protein concentration is determined.
-
MerTK is immunoprecipitated from the cell lysates using an anti-MerTK antibody.
-
The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated MerTK (p-MerTK) and a primary antibody for total MerTK as a loading control.
-
After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
The band intensities are quantified by densitometry to determine the relative levels of p-MerTK and total MerTK. The cellular IC50 is calculated from the dose-response curve.[11][12]
-
Cell Viability and Colony Formation Assays
-
Principle: To evaluate the effect of MerTK inhibition on cancer cell proliferation and survival.
-
Method (Example: Soft Agar Colony Formation Assay):
-
A base layer of 0.5% agar in culture medium is prepared in 6-well plates.
-
Cancer cells (e.g., A549 NSCLC cells) are suspended in 0.35% agar in culture medium containing various concentrations of the MerTK inhibitor or vehicle control.
-
The cell suspension is overlaid onto the base layer.
-
The plates are incubated for 2-3 weeks, with the medium and inhibitor being refreshed periodically.
-
Colonies are stained with crystal violet and counted. The percentage of colony formation inhibition is calculated relative to the vehicle control.[12]
-
In Vivo Xenograft Tumor Model
-
Principle: To assess the anti-tumor efficacy of a MerTK inhibitor in a living organism.
-
Method (Example: Orthotopic Leukemia Xenograft):
-
Immunocompromised mice (e.g., NOD/SCID/gamma) are inoculated with human leukemia cells (e.g., 697 B-ALL cells) via tail vein injection.
-
Tumor engraftment and burden are monitored, often using bioluminescence imaging if the cancer cells are engineered to express luciferase.
-
Once the disease is established, mice are randomized into treatment and control groups.
-
The MerTK inhibitor (e.g., UNC2025) is administered to the treatment group, typically by oral gavage, at a specified dose and schedule. The control group receives the vehicle.
-
Tumor burden and animal survival are monitored throughout the study.
-
At the end of the study, tissues such as bone marrow and spleen may be harvested to assess tumor infiltration.[1][13]
-
Mandatory Visualizations
Caption: MerTK Signaling Pathway.
Caption: MerTK Inhibitor Evaluation Workflow.
Caption: In Vitro to In Vivo Correlation Logic.
References
- 1. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Crystal Structure of the Kinase Domain of MerTK in Complex with AZD7762 Provides Clues for Structure-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 8. JCI Insight - MERTK inhibition alters the PD-1 axis and promotes anti-leukemia immunity [insight.jci.org]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Dual MerTK and Axl Inhibition: A Comparative Guide to In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases plays a crucial role in cell survival, proliferation, and immune regulation. In the context of oncology, both MerTK and Axl have emerged as significant targets due to their roles in promoting tumor growth and mediating resistance to therapies. Notably, the inhibition of one of these receptors can lead to a compensatory upregulation of the other, providing a strong rationale for the development of dual inhibitors. This guide provides a comparative overview of several key dual MerTK and Axl inhibitors, their in vivo activity, and the experimental methodologies used to evaluate their efficacy. While the specific compound "MerTK-IN-1" is not widely documented, this guide focuses on well-characterized dual inhibitors that align with the probable intent of the query.
In Vivo Inhibition of MerTK and Axl: A Comparative Analysis
Recent preclinical studies have highlighted the therapeutic potential of simultaneously targeting both MerTK and Axl. Dual inhibition has been shown to be more effective than targeting either kinase alone, leading to synergistic anti-tumor activity in various cancer models[1]. This approach not only directly inhibits tumor cell growth but can also modulate the tumor microenvironment to enhance anti-tumor immunity[1][2].
Summary of In Vivo Efficacy
| Compound | Cancer Model(s) | Key In Vivo Findings | Reference(s) |
| INCB081776 | Head and Neck Cancer (MOC1 syngeneic model), Sarcoma (PDX models) | Slowed tumor growth, increased pro-inflammatory immune infiltration, and enhanced the efficacy of anti-PD-L1 therapy. Antitumor activity was linked to the inhibition of phospho-AKT. | [2][3] |
| BMS-777607 | Glioblastoma (SF126 and U118MG xenografts), Triple-Negative Breast Cancer (E0771 syngeneic model) | Reduced tumor volume by 56% in SF126 xenografts and induced remission of over 91% in U118MG xenografts. In combination with anti-PD-1, it significantly decreased tumor growth and lung metastasis in a breast cancer model. | [4][5][6][7] |
| TP-0903 | Pancreatic Cancer (Orthotopic and GEMMs), Acute Myeloid Leukemia (MOLM13-Luc xenograft) | Suppressed tumor growth and metastasis in pancreatic cancer models. Showed in vivo activity against drug-resistant AML. | [8][9][10] |
| UNC4241 | Melanoma | Diminished the suppressive capability of myeloid-derived suppressor cells (MDSCs), slowed tumor growth, increased CD8+ T-cell infiltration, and augmented anti-PD-1 therapy. | [11] |
| BPR5K230 | Various preclinical models | Demonstrated in vivo anti-tumor efficacy, both alone and in combination with immune checkpoint inhibitors. The anti-tumor effect was reported to be more efficacious than the clinical-stage agent Ono-7475. | [12] |
| MerTK/Axl-IN-1 (A-910) | Not specified in provided abstracts | A highly potent and orally bioavailable dual MerTK/Axl inhibitor identified as a tool compound for in vivo studies. | [13][14] |
Biochemical Potency of Dual Inhibitors
The following table summarizes the in vitro inhibitory concentrations (IC50) of several dual MerTK and Axl inhibitors, providing a basis for comparing their biochemical potency.
| Compound | MerTK IC50 (nM) | Axl IC50 (nM) | Reference(s) |
| BMS-777607 | Not specified, but inhibits pan-TAM | 1.1 | [4][15] |
| TP-0903 | Inhibits all TAM family members | Potent Axl inhibitor | [8] |
| UNC2025 (related to UNC4241) | 2.7 | >100 (40-fold selective for MerTK over Axl) | [16] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies derived from the cited literature for evaluating the in vivo efficacy of dual MerTK and Axl inhibitors.
General In Vivo Xenograft and Syngeneic Models
Objective: To assess the anti-tumor activity of a dual MerTK/Axl inhibitor in a living organism.
Workflow:
Detailed Steps:
-
Cell Culture: Tumor cell lines (e.g., human head and neck squamous cell carcinoma, triple-negative breast cancer, or non-small cell lung cancer) are cultured under standard conditions.
-
Animal Models: Immunocompromised mice (e.g., nude mice) are used for xenograft models with human cell lines, while immunocompetent mice (e.g., C57BL/6) are used for syngeneic models with murine cell lines to study immune effects.
-
Tumor Implantation: A specific number of tumor cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into different treatment groups (e.g., vehicle control, inhibitor alone, combination therapy).
-
Drug Administration: The inhibitor is formulated in an appropriate vehicle and administered to the mice, typically via oral gavage or intraperitoneal injection, at a specified dose and schedule (e.g., twice daily).
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers or through in vivo imaging techniques.
-
Endpoint and Tissue Collection: At the end of the study, mice are euthanized, and tumors are excised for further analysis.
-
Downstream Analysis: Excised tumors are processed for various analyses, including immunoblotting to assess target inhibition (e.g., pMerTK, pAxl), immunohistochemistry (IHC) to examine biomarkers, and flow cytometry to analyze immune cell populations within the tumor microenvironment.
TAM Signaling Pathway
The TAM receptors, upon binding to their ligands (Gas6 or Protein S), activate downstream signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways. Dual inhibitors block these signaling cascades.
Conclusion
The concurrent inhibition of MerTK and Axl represents a promising strategy in cancer therapy. The available data on compounds like INCB081776, BMS-777607, and others demonstrate significant in vivo anti-tumor activity, often accompanied by a favorable modulation of the tumor immune microenvironment. While the specific inhibitor "this compound" remains elusive in the scientific literature, the principles of dual TAM inhibition are well-supported by a growing body of preclinical evidence. For researchers pursuing this therapeutic avenue, the selection of an appropriate dual inhibitor will depend on the specific cancer type, the desired balance between direct tumor-targeting and immunomodulatory effects, and the pharmacokinetic and pharmacodynamic properties of the compound. The experimental frameworks outlined in this guide provide a foundation for the continued in vivo investigation of this important class of anti-cancer agents.
References
- 1. MERTK/AXL dual inhibitors provide novel treatment for cancer by targeting tumor cells and activating anti-tumor immunity - Douglas Graham [grantome.com]
- 2. Dual Axl/MerTK inhibitor INCB081776 creates a proinflammatory tumor immune microenvironment and enhances anti-PDL1 efficacy in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti-PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TP-0903 is active in models of drug-resistant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Request Rejected [ibpr.nhri.edu.tw]
- 13. Discovery of A-910, a Highly Potent and Orally Bioavailable Dual MerTK/Axl-Selective Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. selleckchem.com [selleckchem.com]
- 16. MERTK mediates intrinsic and adaptive resistance to AXL-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MerTK-IN-1 and MerTK Knockout Models: Phenotypic Effects and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phenotypic effects of the small molecule inhibitor MerTK-IN-1 (also known as UNC2025) versus genetic knockout of the Mer tyrosine kinase (MerTK). By presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to equip researchers with the necessary information to select the most appropriate model for their studies in immunology, oncology, and beyond.
Introduction to MerTK
MerTK is a member of the TYRO3, AXL, and MerTK (TAM) family of receptor tyrosine kinases. It plays a crucial role in efferocytosis—the clearance of apoptotic cells—and the subsequent dampening of inflammatory responses. Dysregulation of MerTK signaling is implicated in various pathologies, including cancer, autoimmune diseases, and retinal degeneration, making it an attractive therapeutic target. Both pharmacological inhibition and genetic deletion are employed to investigate its function and therapeutic potential.
At a Glance: this compound vs. MerTK Knockout
| Feature | This compound (UNC2025) | MerTK Knockout |
| Mechanism | Potent, orally bioavailable dual inhibitor of MerTK and Flt3.[1][2] | Genetic ablation of the Mertk gene. |
| Selectivity | Highly selective for MerTK over other TAM kinases like Axl and Tyro3.[2] | Specific to MerTK, but different knockout models can have confounding genetic variables. |
| Application | Acute, reversible inhibition of MerTK activity. Useful for studying the therapeutic potential of targeting MerTK. | Chronic, irreversible loss of MerTK function. Ideal for studying the fundamental biological roles of MerTK. |
| Key Phenotypes | Decreased efferocytosis, reduced tumor growth, and modulation of the tumor microenvironment.[3][4] | Impaired efferocytosis, altered immune responses, and susceptibility to retinal degeneration (model dependent).[3] |
Quantitative Comparison of Phenotypic Effects
The following tables summarize key quantitative data from studies utilizing this compound (UNC2025) and MerTK knockout models.
Table 1: Inhibitor Potency and Selectivity
| Compound | Target | IC50 (nM) | Reference |
| This compound (UNC2025) | MerTK | 0.74 | [2] |
| Flt3 | 0.8 | [2] | |
| Axl | 122 | [2] | |
| Tyro3 | >1000 | [2] |
Table 2: Effects on Efferocytosis
| Model | Cell Type | Assay | Result | Reference |
| This compound (UNC2025) | Mouse Bone Marrow-Derived Macrophages | In vitro efferocytosis of apoptotic K7M2 cells | Significant decrease in efferocytosis. | [3][4] |
| MerTK Knockout | Mouse Bone Marrow-Derived Macrophages | In vitro efferocytosis of apoptotic thymocytes | ~50% reduction in phagocytic activity compared to wild-type. | [3] |
Table 3: Impact on Anti-Tumor Immunity
| Model | Cancer Model | Key Finding | Quantitative Data | Reference |
| This compound (UNC2025) | Osteosarcoma (K7M2) | Inhibition of tumor progression. | Significant reduction in tumor volume over 14 days. | [1][4] |
| MerTK Knockout (C57BL/6 background) | Melanoma (YUMM1.7), Brain Tumor (GL261) | No significant resistance to tumor growth. | Tumor growth similar to wild-type mice. | [5] |
| MerTK Knockout (mixed B6;129 background) | Melanoma (YUMM1.7), Brain Tumor (GL261) | Resistance to tumor growth. | Significantly smaller tumors compared to wild-type mice. | [5] |
Signaling Pathways and Experimental Workflows
MerTK Signaling Pathway
Activation of MerTK by its ligands, such as Gas6 and Protein S, which bridge the receptor to phosphatidylserine on apoptotic cells, triggers a downstream signaling cascade. This cascade involves the PI3K/Akt and MAPK/ERK pathways, which are pivotal for cell survival and proliferation, and also leads to the suppression of pro-inflammatory signaling.[6][7]
MerTK Signaling Cascade and Point of Inhibition.
Experimental Workflow: In Vitro Efferocytosis Assay
This workflow outlines the key steps in assessing the impact of MerTK inhibition or knockout on the ability of macrophages to engulf apoptotic cells.
Workflow for In Vitro Efferocytosis Assay.
Detailed Experimental Protocols
In Vitro Efferocytosis Assay
Objective: To quantify the phagocytic capacity of macrophages following MerTK inhibition or in MerTK knockout models.
Materials:
-
Bone marrow-derived macrophages (BMDMs) from wild-type and Mertk knockout mice.
-
Target cells for apoptosis (e.g., Jurkat T-cells).
-
This compound (UNC2025).
-
Fluorescent dye for labeling apoptotic cells (e.g., CFSE or pHrodo Red).
-
Annexin V/Propidium Iodide (PI) kit for apoptosis confirmation.
-
Flow cytometer.
Protocol:
-
Macrophage Preparation: Isolate bone marrow from the femurs and tibias of wild-type and Mertk knockout mice. Differentiate bone marrow cells into macrophages by culturing in DMEM supplemented with 10% FBS and 20% L929-cell conditioned medium for 7 days.
-
Induction of Apoptosis: Resuspend Jurkat T-cells in PBS and expose to UV irradiation (254 nm) for 10 minutes to induce apoptosis. Culture the cells for 2-3 hours to allow apoptosis to proceed. Confirm apoptosis using Annexin V/PI staining.
-
Labeling of Apoptotic Cells: Label the apoptotic Jurkat cells with a fluorescent dye according to the manufacturer's protocol.
-
Treatment (for inhibitor studies): Pre-incubate wild-type BMDMs with this compound (UNC2025) at various concentrations (e.g., 10-1000 nM) or vehicle control for 1 hour.
-
Co-culture: Add the labeled apoptotic cells to the macrophage cultures (both treated and knockout) at a ratio of 5:1 (apoptotic cells:macrophages). Incubate for 1-2 hours.
-
Analysis: Gently wash the cells to remove non-engulfed apoptotic cells. Detach the macrophages and analyze by flow cytometry. The percentage of macrophages that are positive for the fluorescent label indicates the efferocytosis efficiency.
Syngeneic Mouse Tumor Model
Objective: To evaluate the effect of MerTK inhibition or knockout on tumor growth and the tumor microenvironment in an immunocompetent host.[8][9]
Materials:
-
Wild-type and Mertk knockout mice (on a C57BL/6 background for immunological studies).
-
Syngeneic tumor cell line (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma).
-
This compound (UNC2025) formulated for oral gavage.
-
Calipers for tumor measurement.
-
Flow cytometry antibodies for immune cell phenotyping (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, CD206, MHC-II).
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of wild-type and Mertk knockout mice.[8]
-
Treatment (for inhibitor studies): Once tumors are palpable, begin daily treatment of wild-type mice with this compound (UNC2025) or vehicle control via oral gavage.
-
Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).
-
Endpoint Analysis: At the study endpoint, euthanize the mice and excise the tumors.
-
Immune Cell Profiling: A portion of the tumor can be dissociated into a single-cell suspension for flow cytometric analysis of tumor-infiltrating immune cells.
-
Histological Analysis: A portion of the tumor can be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining, immunohistochemistry).
Assessment of Retinal Degeneration
Objective: To evaluate the retinal phenotype in MerTK knockout mice or mice treated with a MerTK inhibitor.
Materials:
-
Wild-type and Mertk knockout mice.
-
MerTK inhibitor.
-
Fundus camera and electroretinography (ERG) equipment.
-
Fixatives for histology (e.g., paraformaldehyde, glutaraldehyde).
-
Microtome and histology stains (e.g., hematoxylin and eosin).
Protocol:
-
In Vivo Imaging: Perform fundus photography to visualize the retina and ERG to assess retinal function at various time points.
-
Treatment (for inhibitor studies): Administer the MerTK inhibitor to wild-type mice for a specified duration (e.g., 28 days).[10]
-
Tissue Processing: At the endpoint, euthanize the mice and enucleate the eyes. Fix the eyes in an appropriate fixative.
-
Histology: Process the fixed eyes for paraffin or plastic embedding. Section the eyes and stain with hematoxylin and eosin.
-
Microscopic Analysis: Examine the retinal sections under a light microscope to assess the thickness of the outer nuclear layer and the integrity of the photoreceptor outer segments.
Discussion and Conclusion
The choice between using a MerTK inhibitor like this compound and a MerTK knockout mouse model depends on the specific research question.
This compound (UNC2025) offers the advantage of temporal control, allowing for the study of acute inhibition and its potential therapeutic effects. This is particularly relevant for preclinical drug development. However, off-target effects, even with highly selective inhibitors, should always be considered. The dual inhibition of MerTK and Flt3 by UNC2025 could be a confounding factor in some experimental contexts but beneficial in others, such as in certain leukemias where both kinases are therapeutic targets.[2]
MerTK knockout mice provide a model for the complete and chronic absence of MerTK function. This is invaluable for dissecting the fundamental biological roles of MerTK. However, it is crucial to use the appropriate knockout model. The original Mertk knockout mouse (V1 on a mixed B6;129 background) exhibits severe retinal degeneration and enhanced anti-tumor immunity, phenotypes that are not fully recapitulated in newer models on a "clean" C57BL/6 background (V2 and V3).[5] This suggests that some of the phenotypes observed in the V1 model may be due to linked genes from the 129 strain rather than the loss of MerTK alone. For immunological studies, the C57BL/6 background is preferred.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The small molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MerTK decreases efferocytosis and increases anti-tumor immune infiltrate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MerTK-mediated efferocytosis promotes immune tolerance and tumor progression in osteosarcoma through enhancing M2 polarization and PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MERTK Inhibition as a Targeted Novel Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 9. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of MERTK induces in vivo retinal degeneration: a multimodal imaging ocular safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
MerTK Inhibition in Combination with Immune Checkpoint Blockade: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Mer receptor tyrosine kinase (MerTK) has emerged as a promising strategy in cancer therapy, primarily due to its dual role in promoting tumor cell survival and fostering an immunosuppressive tumor microenvironment. This guide provides a comparative overview of preclinical findings for MerTK inhibitors in combination with immune checkpoint inhibitors (ICIs), with a focus on the synergistic anti-tumor effects and the underlying immunological mechanisms. While specific data for a compound designated "MerTK-IN-1" is not extensively available in public literature, this guide will utilize data from well-characterized MerTK inhibitors such as RXDX-106, MRX-2843, and sitravatinib to illustrate the therapeutic potential of this combination approach.
Mechanism of Action: A Two-Pronged Attack on Cancer
MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is often overexpressed in various cancers. Its activation, typically through ligands like Gas6 and Protein S, triggers downstream signaling pathways, including PI3K/Akt and MAPK/ERK, which promote cancer cell proliferation, survival, and resistance to therapy[1].
In the tumor microenvironment (TME), MerTK plays a crucial role in suppressing the innate immune response[2][3]. It is highly expressed on tumor-associated macrophages (TAMs) and other myeloid cells, where it mediates the clearance of apoptotic cells (efferocytosis) in a non-inflammatory manner[4][5]. This process leads to the polarization of macrophages towards an anti-inflammatory, pro-tumoral M2 phenotype and the release of immunosuppressive cytokines. Furthermore, MerTK signaling can lead to the upregulation of the immune checkpoint ligand PD-L1 on both tumor cells and immune cells, contributing to T-cell exhaustion and immune evasion[3][6][7].
The combination of a MerTK inhibitor with an immune checkpoint inhibitor, such as an anti-PD-1 or anti-PD-L1 antibody, is based on a strong scientific rationale. By inhibiting MerTK, the immunosuppressive TME can be remodeled to be more pro-inflammatory ("hot"), thereby enhancing the efficacy of ICIs that work by releasing the "brakes" on the adaptive immune system[3][8].
Signaling Pathway of MerTK and Immune Checkpoint Inhibitors
Caption: MerTK signaling promotes tumor survival and an immunosuppressive microenvironment. MerTK inhibitors block these effects, while immune checkpoint inhibitors prevent T-cell exhaustion, leading to a synergistic anti-tumor response.
Comparative Preclinical Efficacy
The following tables summarize key preclinical data for several MerTK inhibitors in combination with anti-PD-1/PD-L1 antibodies. It is important to note that direct head-to-head comparisons are limited, and experimental conditions may vary between studies.
Table 1: In Vitro Potency of MerTK Inhibitors
| Compound | MerTK IC50 (nM) | Axl IC50 (nM) | Tyro3 IC50 (nM) | Flt3 IC50 (nM) | Reference |
| MerTK-1 | 4.2 | >1000 | >1000 | >1000 | N/A |
| UNC2541 | Low nM | - | - | 110-fold selective vs MerTK | [8] |
| RXDX-106 | 9.1 (phagocytosis IC50) | 10.8 (phagocytosis IC50) | - | - | [9] |
| AZD7762 | ~38 | >37.96 | - | - | [10] |
Note: IC50 values can vary depending on the assay conditions. Data for this compound was not available, so "MerTK-1" from a relevant study is included for illustrative purposes.
Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
| MerTK Inhibitor | Cancer Model | Treatment Groups | Key Findings | Reference |
| RXDX-106 | CT26 Colon Carcinoma | 1. Vehicle2. RXDX-1063. anti-PD-14. RXDX-106 + anti-PD-1 | Combination therapy resulted in enhanced tumor growth inhibition and improved survival compared to monotherapies. | [4][9][11] |
| 4T1 Breast Cancer | 1. Vehicle2. RXDX-1063. anti-CTLA-44. RXDX-106 + anti-CTLA-4 | Combination therapy demonstrated further tumor growth inhibition. | [9] | |
| MRX-2843 | Acute Lymphoblastic Leukemia (ALL) | 1. Vehicle2. MRX-2843 | In immunocompetent mice with MERTK-negative ALL, MRX-2843 treatment decreased tumor burden and prolonged survival, suggesting an immune-mediated effect. | [2][4] |
| Sitravatinib | Pancreatic Cancer (syngeneic) | 1. Vehicle2. Sitravatinib3. anti-PD-L14. Sitravatinib + anti-PD-L1 | Combination therapy sensitized resistant HCC to anti-PD-L1 therapy. | [12] |
| NSCLC (CPI-resistant model) | 1. Vehicle2. Sitravatinib3. anti-PD-14. Sitravatinib + anti-PD-1 | Sitravatinib enhanced the efficacy of PD-1 blockade. | [13] |
Table 3: Immunomodulatory Effects in the Tumor Microenvironment
| MerTK Inhibitor | Cancer Model | Key Immunological Changes | Reference |
| RXDX-106 | CT26 Colon Carcinoma | - Increased tumor-infiltrating leukocytes- Polarization of TAMs to M1 phenotype- Increased intratumoral CD8+ T cells- Increased IFNγ production | [4][9][11] |
| MRX-2843 | Acute Lymphoblastic Leukemia (ALL) | - Decreased PD-L1 and PD-L2 on monocytes/macrophages- Decreased PD-1 on CD4+ and CD8+ T cells- Decreased regulatory T cells (Tregs) | [2][4] |
| Sitravatinib | Various syngeneic models | - Reduced markers of immune suppression in macrophages- Promoted an anti-tumor immune microenvironment | [8] |
| MerTK knockout/inhibition | Prostate Cancer | - Increased anti-tumor M1-like macrophage phenotype- Increased CD8+ T cell infiltration | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vivo Syngeneic Mouse Model Efficacy Studies
Experimental Workflow
Caption: A typical workflow for in vivo efficacy studies of combination therapies in mouse models.
Protocol:
-
Cell Culture and Tumor Implantation:
-
Syngeneic tumor cells (e.g., CT26 colon carcinoma, 4T1 breast cancer) are cultured under standard conditions.
-
A specified number of cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of immunocompetent mice (e.g., BALB/c).
-
-
Tumor Growth and Randomization:
-
Tumor growth is monitored using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
-
Treatment Administration:
-
MerTK Inhibitor (e.g., RXDX-106): Administered orally (p.o.) daily at a specified dose (e.g., 30 mg/kg).
-
Immune Checkpoint Inhibitor (e.g., anti-PD-1 antibody): Administered intraperitoneally (i.p.) on a specific schedule (e.g., 10 mg/kg, twice a week).
-
Control groups receive vehicle and/or an isotype control antibody.
-
-
Efficacy Endpoints:
-
Tumor volumes are measured 2-3 times per week.
-
Animal survival is monitored, and mice are euthanized when tumors reach a predetermined endpoint or if they show signs of excessive morbidity.
-
-
Pharmacodynamic and Immune Analysis:
-
At the end of the study, tumors and spleens are harvested for analysis.
-
Tissues are processed to single-cell suspensions for flow cytometry or fixed for immunohistochemistry.
-
Flow Cytometry Analysis of Tumor-Infiltrating Leukocytes
Objective: To quantify the changes in immune cell populations within the tumor microenvironment following treatment.
Protocol:
-
Tissue Processing:
-
Harvested tumors are mechanically dissociated and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.
-
Cells are filtered through a cell strainer (e.g., 70 µm) and red blood cells are lysed.
-
-
Antibody Staining:
-
Cells are stained with a cocktail of fluorescently-labeled antibodies to identify different immune cell subsets. A typical panel might include:
-
General Leukocytes: CD45
-
T Cells: CD3, CD4, CD8, FoxP3 (for Tregs), PD-1
-
Myeloid Cells: CD11b, F4/80 (macrophages), Ly6G/Ly6C (myeloid-derived suppressor cells - MDSCs)
-
Macrophage Polarization: CD86 (M1), CD206 (M2)
-
Natural Killer (NK) Cells: NK1.1
-
-
-
Data Acquisition and Analysis:
-
Stained cells are analyzed on a flow cytometer.
-
Data is analyzed using appropriate software (e.g., FlowJo) to gate on specific cell populations and quantify their frequencies and activation status.
-
Conclusion
The preclinical data strongly support the combination of MerTK inhibitors with immune checkpoint inhibitors as a promising therapeutic strategy for a variety of cancers. By targeting both the tumor cells directly and the immunosuppressive tumor microenvironment, this combination has the potential to overcome resistance to immunotherapy and improve patient outcomes. The selection of a specific MerTK inhibitor for clinical development will depend on its potency, selectivity, and pharmacokinetic properties. Further preclinical studies are warranted to optimize dosing and scheduling and to identify predictive biomarkers to guide patient selection. The detailed experimental protocols provided in this guide can serve as a foundation for such investigations.
References
- 1. Leukemia/Lymphoma Phenotyping Evaluation by Flow Cytometry | Test Fact Sheet [arupconsult.com]
- 2. researchgate.net [researchgate.net]
- 3. Mertk: An emerging target in cancer biology and immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Sitravatinib plus nivolumab in NSCLC | Cancer Biology [blogs.shu.edu]
- 6. Combination immunotherapy before surgery may increase survival in people with head and neck cancer - UNC Lineberger [unclineberger.org]
- 7. mdpi.com [mdpi.com]
- 8. JCI Insight - Sitravatinib potentiates immune checkpoint blockade in refractory cancer models [insight.jci.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting MerTK enhances adaptive immune responses following radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunotherapy and targeted therapy combination proves effective against metastatic colorectal cancer - UNC Lineberger [unclineberger.org]
- 12. researchgate.net [researchgate.net]
- 13. MRTX-500 Phase 2 Trial: Sitravatinib With Nivolumab in Patients With Nonsquamous NSCLC Progressing On or After Checkpoint Inhibitor Therapy or Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: MerTK-IN-1 in Combination with Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing emphasis on combination strategies to overcome resistance and enhance therapeutic efficacy. One such promising avenue involves the targeting of MER Tyrosine Kinase (MerTK), a receptor tyrosine kinase implicated in tumor survival, proliferation, and immune evasion. This guide provides a comprehensive evaluation of the synergistic potential of MerTK-IN-1, a potent MerTK inhibitor, when combined with other targeted therapies, supported by preclinical experimental data.
This compound: A Key Player in Combination Therapy
This compound, also known as UNC1062, is a small molecule inhibitor that has demonstrated significant anti-cancer effects in various preclinical models. Its mechanism of action involves the inhibition of MerTK, thereby disrupting downstream signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways. The rationale for combining this compound with other targeted therapies stems from its potential to overcome resistance mechanisms and induce synthetic lethality.
Synergy with BRAF/MEK Inhibitors in Melanoma
BRAF and MEK inhibitors have revolutionized the treatment of BRAF-mutant melanoma. However, acquired resistance is a significant clinical challenge. Preclinical studies have explored the combination of a close analog of this compound, UNC2025, with the BRAF inhibitor vemurafenib and the MEK inhibitor cobimetinib.
Experimental Findings
In BRAF-mutated melanoma cell lines, the combination of UNC2025 and vemurafenib resulted in a more profound inhibition of cell viability and a significant increase in apoptosis compared to either agent alone. Similarly, in NRAS-mutated melanoma cell lines, combining UNC2025 with the MEK inhibitor cobimetinib led to enhanced cell death and a reduction in colony-forming potential.[1]
Table 1: In Vitro Efficacy of UNC2025 in Combination with Vemurafenib and Cobimetinib in Melanoma Cell Lines
| Cell Line (Mutation) | Treatment | Key Observations |
| G361 (BRAF V600E) | UNC2025 + Vemurafenib | Increased induction of cell death compared to single agents.[1] |
| HMCB (NRAS Q61L) | UNC2025 + Cobimetinib | Increased cell death and decreased colony-forming potential.[1] |
In vivo studies using patient-derived xenograft (PDX) models of BRAF-mutated melanoma demonstrated that the combination of UNC2025 and vemurafenib significantly delayed tumor growth compared to vemurafenib monotherapy, suggesting a potent synergistic interaction in a more clinically relevant setting.[1]
Table 2: In Vivo Efficacy of UNC2025 and Vemurafenib Combination in a BRAF-Mutated Melanoma PDX Model
| Treatment Group | Outcome |
| Vehicle | Progressive tumor growth. |
| Vemurafenib | Initial tumor growth inhibition followed by regrowth. |
| UNC2025 + Vemurafenib | Significantly delayed tumor growth compared to vemurafenib alone.[1] |
MerTK Signaling and Synergy Mechanism
The synergistic effect of combining MerTK inhibitors with BRAF/MEK inhibitors is rooted in the intricate signaling networks within cancer cells. MerTK activation can lead to the reactivation of the MAPK and PI3K/Akt pathways, which are primary escape routes for resistance to BRAF/MEK inhibition. By co-targeting MerTK, these resistance pathways are effectively blocked, leading to a more comprehensive shutdown of pro-survival signaling.
Caption: MerTK signaling and points of therapeutic intervention.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the evaluation of this compound combination therapies.
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Cells are seeded in opaque-walled 96-well plates at a density of 1,500–3,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of single agents or combinations of drugs for 72 hours.
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.
-
Incubation and Lysis: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization and Measurement: The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal, which is then measured using a plate reader.
Apoptosis Assay (Annexin V Staining)
Apoptosis is assessed by flow cytometry using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, in conjunction with a viability dye like propidium iodide (PI) or DAPI.
-
Cell Treatment: Cells are treated with the indicated drugs for 48-72 hours.
-
Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using a gentle dissociation reagent.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of fluorescently-labeled Annexin V and a viability dye.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Cell Seeding: A low density of cells (e.g., 500-1000 cells per well) is seeded in 6-well plates.
-
Drug Treatment: Cells are treated with the drugs of interest. The treatment duration can vary, after which the drug-containing medium is replaced with fresh medium.
-
Colony Growth: Cells are allowed to grow for 10-14 days until visible colonies are formed.
-
Fixation and Staining: Colonies are fixed with methanol and stained with crystal violet.
-
Quantification: The number of colonies is counted manually or using an automated colony counter.
In Vivo Patient-Derived Xenograft (PDX) Model
PDX models provide a more clinically relevant system to evaluate drug efficacy.
-
Tumor Implantation: Tumor fragments from a patient's melanoma are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 150-200 mm³), mice are randomized into treatment groups.
-
Drug Administration: Mice are treated with vehicle, single agents, or combination therapies according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: The study is concluded when tumors reach a predetermined maximum size or at a specified time point, at which point tumors can be harvested for further analysis.
Caption: Workflow of preclinical evaluation of this compound combinations.
Conclusion and Future Directions
The preclinical data strongly suggest that combining the MerTK inhibitor this compound (or its analogs) with targeted therapies like BRAF and MEK inhibitors is a promising strategy, particularly for overcoming resistance in melanoma. The synergistic effects observed in both in vitro and in vivo models provide a solid rationale for further clinical investigation. Future studies should focus on elucidating the precise molecular mechanisms of this synergy, identifying predictive biomarkers to select patients most likely to benefit, and exploring the potential of this combination strategy in other cancer types where MerTK signaling plays a critical role. The detailed experimental protocols provided herein offer a foundation for researchers to build upon these promising findings.
References
Navigating the Kinome: A Comparative Analysis of MerTK Inhibitor Selectivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a kinase inhibitor is paramount to predicting its therapeutic window and potential off-target effects. This guide provides a comparative analysis of the selectivity of potent inhibitors targeting MerTK, a receptor tyrosine kinase implicated in cancer and immune regulation. While specific cross-reactivity data for a compound designated "MerTK-IN-1" is not publicly available, this guide will focus on the well-characterized inhibitors UNC2025 and MRX-2843, offering a framework for evaluating inhibitor selectivity.
MerTK (MER proto-oncogene, tyrosine kinase) is a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases.[1][2] Its signaling is crucial in processes such as efferocytosis (the clearance of apoptotic cells), immune suppression, and cell survival.[2][3] Dysregulation of MerTK activity has been linked to various cancers, making it an attractive target for therapeutic intervention. However, the high degree of conservation within the human kinome presents a significant challenge in developing truly selective inhibitors.
In Vitro Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases. The results are often presented as the percentage of kinases inhibited above a certain threshold at a specific inhibitor concentration or as IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity).
UNC2025: A Potent Mer/Flt3 Dual Inhibitor
UNC2025 is a potent, orally bioavailable dual inhibitor of Mer and FMS-like tyrosine kinase 3 (Flt3). Its selectivity has been profiled against a panel of 305 kinases. At a concentration of 100 nM, which is over 100 times its IC50 for MerTK, UNC2025 inhibited 66 kinases by more than 50%. This demonstrates a degree of promiscuity at higher concentrations, a critical consideration for in vivo studies.
| Target Kinase | IC50 (nM) |
| MerTK | 0.74 |
| Flt3 | 0.8 |
| AXL | 122 |
| TYRO3 | 301 |
| TRKA | 1.67 |
| TRKC | 4.38 |
| QIK | 5.75 |
| SLK | 6.14 |
| Nuak1 | 7.97 |
| KIT | 8.18 |
| Met | 364 |
Table 1: In vitro inhibitory activity of UNC2025 against a selection of kinases. Data compiled from multiple sources.
MRX-2843: A Dual MerTK and FLT3 Inhibitor
MRX-2843 is another potent, orally active inhibitor that targets both MerTK and FLT3. While a comprehensive kinome scan against a large panel is not as readily available in the public domain, its high potency against both targets is well-documented.
| Target Kinase | Enzymatic IC50 (nM) |
| MerTK | 1.3 |
| Flt3 | 0.64 |
Table 2: Enzymatic IC50 values for MRX-2843 against MerTK and Flt3.
Experimental Protocols
The data presented in this guide was generated using established in vitro kinase assay methodologies. Understanding these protocols is crucial for interpreting the results and designing further experiments.
KINOMEscan™ Assay Platform
The KINOMEscan™ platform is a widely used competition binding assay for profiling inhibitor selectivity. The fundamental principle involves measuring the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the solid support is quantified, typically by qPCR. This method provides a direct measure of binding affinity and can be used to determine dissociation constants (Kd) or percentage of control, offering a comprehensive view of an inhibitor's interactions across the kinome.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF assays are another common method for determining enzyme activity and inhibitor potency. For kinase assays, this typically involves a substrate peptide that is phosphorylated by the kinase. The detection system uses two antibodies, one that binds to the substrate and another that specifically binds to the phosphorylated form of the substrate. These antibodies are labeled with a donor and an acceptor fluorophore. When in close proximity (i.e., when the substrate is phosphorylated), they generate a FRET (Förster Resonance Energy Transfer) signal that is proportional to the kinase activity.
MerTK Signaling Pathway
Inhibitors of MerTK aim to block its downstream signaling cascades, which are involved in cell survival and proliferation. A simplified representation of the MerTK signaling pathway highlights the key players that are ultimately affected by these small molecules.
Conclusion
The development of selective MerTK inhibitors holds significant promise for cancer therapy. While the cross-reactivity profile of a specific compound named "this compound" remains to be publicly disclosed, the detailed analysis of inhibitors like UNC2025 and MRX-2843 provides a valuable benchmark for the field. Researchers developing novel MerTK inhibitors should aim for comprehensive kinome profiling to fully understand the on- and off-target activities of their compounds. This knowledge is essential for advancing the most promising candidates into further preclinical and clinical development, ultimately leading to safer and more effective targeted therapies.
References
- 1. Focus on Molecules: MERTK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure and functions of Mer, an innate immune checkpoint [frontiersin.org]
- 3. Pharmacological inhibition of MERTK induces in vivo retinal degeneration: a multimodal imaging ocular safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of MerTK Inhibitors: MerTK-IN-1 (UNC1062) and MRX-2843
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of the Mer receptor tyrosine kinase (MerTK) have emerged as a promising class of therapeutics. MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is aberrantly expressed in a variety of hematological and solid tumors, where it plays a crucial role in promoting cell survival, proliferation, and chemoresistance. This guide provides a detailed head-to-head comparison of two notable MerTK inhibitors: MerTK-IN-1 (also known as UNC1062), a potent and selective MerTK inhibitor, and MRX-2843, a dual inhibitor of MerTK and FMS-like tyrosine kinase 3 (FLT3).
This comparison will delve into their mechanisms of action, biochemical and cellular activities, and preclinical efficacy, supported by experimental data. Detailed methodologies for key experiments are also provided to aid in the critical evaluation and potential replication of these findings.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound (UNC1062) and MRX-2843, offering a clear comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Activity of this compound and MRX-2843
| Compound | Target | IC50 (nM) | Notes |
| This compound (UNC1062) | MerTK | 1.1[1][2] | Highly potent and selective for MerTK. |
| MRX-2843 | MerTK | 1.3[3][4] | Potent dual inhibitor. |
| FLT3 | 0.64[3][4] | Also potently inhibits FLT3. |
Table 2: Cellular Activity of this compound and MRX-2843 in Acute Myeloid Leukemia (AML) Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound (UNC1062) | OCI/AML5, TMD7 | Cell Growth | Suppression | Dose-dependent suppression of cell growth[1][2][5]. |
| OCI/AML5, TMD7 | Apoptosis | Induction | Induced apoptosis in all tested cell lines[1][2][5]. | |
| (General) | Colony Formation | Inhibition | Inhibited colony formation in soft agar[1]. | |
| MRX-2843 | Kasumi-1 | Proliferation | IC50 | 143.5 ± 14.1 nM[6]. |
| Kasumi-1, NOMO-1 | Colony Formation | Inhibition | Significant inhibition at 50-100 nM concentrations[6]. | |
| MOLM-14 (FLT3-ITD) | Apoptosis | Induction | Potent induction of apoptosis[7]. |
Mechanism of Action and Signaling Pathways
MerTK activation, typically initiated by its ligands Gas6 or Protein S, triggers a cascade of downstream signaling pathways that promote cancer cell survival and proliferation. Both this compound and MRX-2843 are ATP-competitive inhibitors that bind to the kinase domain of MerTK, thereby blocking its autophosphorylation and subsequent activation of downstream signaling molecules.
The key signaling pathways inhibited by these compounds include:
-
PI3K/AKT Pathway: A central regulator of cell survival and proliferation.
-
RAS/RAF/MEK/ERK Pathway: Crucial for cell growth and differentiation.
-
STAT Pathway: Involved in cytokine signaling and cell survival.
MRX-2843 possesses the additional ability to inhibit FLT3, a receptor tyrosine kinase frequently mutated in AML, making it a dual-targeting agent with potential advantages in this specific malignancy.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the key assays used to characterize MerTK inhibitors.
Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is designed to measure the binding of an inhibitor to the MerTK kinase domain.
-
Reagents: Recombinant human MerTK enzyme, LanthaScreen™ Eu-anti-tag antibody, Alexa Fluor™ 647-labeled tracer, and kinase buffer.
-
Procedure:
-
A 3-fold serial dilution of the test compound (this compound or MRX-2843) is prepared in a 384-well plate.
-
A mixture of MerTK enzyme and Eu-anti-tag antibody is added to each well.
-
The Alexa Fluor™ 647-labeled tracer is then added.
-
The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
The plate is read on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis: The TR-FRET signal is inversely proportional to the amount of inhibitor bound to the kinase. IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Cellular Proliferation (MTS) Assay
This colorimetric assay is used to assess the effect of the inhibitors on cell viability and proliferation.
-
Cell Seeding: AML cells (e.g., Kasumi-1) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or MRX-2843 for 72 hours.
-
MTS Reagent Addition: MTS reagent is added to each well and the plate is incubated for 1-4 hours at 37°C.
-
Absorbance Reading: The absorbance at 490 nm is measured using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. IC50 values are determined by plotting the percentage of cell viability against the log of the inhibitor concentration.
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies, a measure of long-term cell survival.
-
Cell Plating: A single-cell suspension of AML cells is plated in a semi-solid medium (e.g., methylcellulose) in a 6-well plate.
-
Inhibitor Treatment: The cells are treated with various concentrations of this compound or MRX-2843.
-
Incubation: The plates are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are stained with crystal violet and counted manually or using an automated colony counter. A colony is typically defined as a cluster of at least 50 cells[8][9].
-
Data Analysis: The number of colonies in treated wells is compared to the number in untreated control wells to determine the surviving fraction.
In Vivo Efficacy (AML Xenograft Model)
This model is used to evaluate the anti-tumor activity of the inhibitors in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used[10][11][12][13][14].
-
Cell Inoculation: Human AML cells (e.g., MOLM-14) are injected intravenously or subcutaneously into the mice.
-
Tumor Growth Monitoring: Tumor burden is monitored by bioluminescence imaging (if cells are luciferase-tagged) or by measuring tumor volume with calipers.
-
Drug Administration: Once tumors are established, mice are treated with this compound, MRX-2843, or a vehicle control, typically via oral gavage.
-
Efficacy Assessment: The primary endpoint is typically overall survival. Tumor growth inhibition is also assessed.
-
Pharmacodynamic Studies: Tumor and blood samples can be collected to assess target engagement (e.g., by measuring phosphorylated MerTK levels).
Preclinical and Clinical Development
This compound (UNC1062) has demonstrated potent and selective inhibition of MerTK in preclinical studies, showing efficacy in suppressing the growth of AML cells in vitro[1][2][5]. Its development appears to be primarily in the research setting, with limited publicly available information on its progression into clinical trials.
MRX-2843 , on the other hand, has a more advanced preclinical and clinical development profile. Its dual activity against MerTK and FLT3 makes it a particularly attractive candidate for AML therapy. Preclinical studies have demonstrated its ability to overcome resistance to other FLT3 inhibitors[7][15]. MRX-2843 is currently being evaluated in Phase 1 clinical trials for the treatment of relapsed/refractory acute myeloid leukemia, acute lymphoblastic leukemia, and advanced solid tumors (NCT03510104, NCT04872478)[6][16][17][18].
Conclusion
Both this compound (UNC1062) and MRX-2843 are potent inhibitors of MerTK with demonstrated anti-leukemic activity in preclinical models. The primary distinction between the two lies in their selectivity profile. This compound is a selective MerTK inhibitor, which may offer advantages in terms of minimizing off-target effects. In contrast, MRX-2843 is a dual MerTK/FLT3 inhibitor, a characteristic that could provide a therapeutic advantage in malignancies driven by both signaling pathways, such as FLT3-mutated AML.
The choice between a selective and a dual-targeted inhibitor will ultimately depend on the specific therapeutic context and the underlying molecular drivers of the disease. The ongoing clinical evaluation of MRX-2843 will provide valuable insights into the clinical utility of targeting MerTK, both alone and in combination with FLT3 inhibition. Further research on selective MerTK inhibitors like this compound will continue to be important for elucidating the specific roles of MerTK in cancer and for the development of novel therapeutic strategies.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Effects of MERTK Inhibitors UNC569 and UNC1062 on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AML Mouse Xenograft Model [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. journal.waocp.org [journal.waocp.org]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. winshipcancer.emory.edu [winshipcancer.emory.edu]
- 18. researchgate.net [researchgate.net]
Unveiling the Dual Action of MerTK-IN-1: A Comparative Guide to Functional Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective assessment of the dual inhibitory activity of MerTK-IN-1 (also known as UNC2025) in key functional assays. Through a comparative analysis with other kinase inhibitors, supported by experimental data and detailed protocols, this document serves as a comprehensive resource for evaluating its therapeutic potential.
MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a significant target in oncology and immunology. Its aberrant expression and activation are implicated in tumor survival, proliferation, and the suppression of anti-tumor immunity. This compound is a potent small molecule inhibitor that has demonstrated a dual inhibitory profile, targeting both MerTK and FMS-like tyrosine kinase 3 (FLT3), another crucial kinase involved in hematological malignancies.
Comparative Inhibitory Activity
The potency and selectivity of this compound against its dual targets, MerTK and FLT3, have been evaluated alongside other well-characterized kinase inhibitors. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a quantitative comparison of their biochemical and cellular activities.
| Inhibitor | MerTK IC50 (nM) | FLT3 IC50 (nM) | Assay Type | Reference |
| This compound (UNC2025) | 0.46 - 0.74 | 0.35 - 0.8 | Biochemical | [1][2] |
| 2.7 | 14 | Cellular (Phosphorylation) | [1] | |
| Gilteritinib | ~5 (as MER) | 0.29 | Biochemical | [3] |
| - | 0.92 - 2.9 | Cellular (Proliferation) | [3] | |
| Quizartinib | - | 0.56 | Cellular (Proliferation) | |
| Midostaurin | - | <10 | Cellular (Proliferation) | [4] |
| Sitravatinib | Potent Inhibition | 0.556 - 1.511 | Cellular (Proliferation) |
Key Functional Assays and Experimental Protocols
To rigorously assess the functional consequences of MerTK and FLT3 inhibition, several key in vitro assays are employed. These assays provide insights into the inhibitor's ability to modulate specific cellular processes.
Cellular Kinase Phosphorylation Assay
This assay directly measures the inhibitor's ability to block the autophosphorylation of MerTK and FLT3 within a cellular context, a critical step in their activation.
Protocol:
-
Cell Culture: Culture cells expressing endogenous or recombinant MerTK or FLT3 (e.g., 697 B-ALL cells for MerTK, MOLM-14 cells for FLT3-ITD) in appropriate media.[1]
-
Inhibitor Treatment: Seed cells in multi-well plates and treat with a serial dilution of the inhibitor (e.g., this compound) or vehicle control for a specified duration (e.g., 1-4 hours).
-
Ligand Stimulation (for MerTK): For non-constitutively active MerTK, stimulate with its ligand, Gas6, to induce phosphorylation. This step is not necessary for constitutively active mutants like FLT3-ITD.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated MerTK (p-MerTK) or phosphorylated FLT3 (p-FLT3) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with antibodies for total MerTK and total FLT3 to confirm equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. The percentage of inhibition is calculated relative to the vehicle-treated control.
Efferocytosis Assay
Efferocytosis, the clearance of apoptotic cells by phagocytes, is a key physiological process mediated by MerTK. This assay evaluates an inhibitor's ability to block this function.
Protocol:
-
Preparation of Phagocytes: Isolate and culture primary macrophages (e.g., bone marrow-derived macrophages) or use a suitable macrophage cell line.
-
Induction of Apoptosis: Induce apoptosis in a target cell line (e.g., Jurkat cells) using methods like UV irradiation or treatment with staurosporine.[5]
-
Labeling of Apoptotic Cells: Label the apoptotic cells with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces brightly in the acidic environment of the phagosome.[5]
-
Inhibitor Treatment: Pre-incubate the phagocytes with the test inhibitor (e.g., this compound) or control for 1 hour.[6]
-
Co-culture: Add the labeled apoptotic cells to the phagocytes and co-culture for a defined period (e.g., 1-2 hours).
-
Quantification:
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry to quantify the percentage of phagocytes that have engulfed the fluorescently labeled apoptotic cells.
-
Fluorescence Microscopy/Live-Cell Imaging: Visualize and quantify the uptake of apoptotic cells using a fluorescence microscope or a live-cell imaging system.[5]
-
-
Data Analysis: Calculate the efferocytosis index or the percentage of phagocytosis inhibition compared to the control group.
Cell Proliferation Assay
This assay assesses the impact of the inhibitor on the growth and viability of cancer cells that are dependent on MerTK or FLT3 signaling for their proliferation.
Protocol:
-
Cell Seeding: Seed cancer cell lines dependent on MerTK or FLT3 signaling (e.g., Ba/F3 cells engineered to express the target kinase) in 96-well plates.[7]
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the inhibitor (e.g., this compound) for a prolonged period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as MTT, MTS, or a reagent that measures ATP levels (e.g., CellTiter-Glo®) to each well.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the molecular mechanisms and the experimental process, the following diagrams illustrate the MerTK and FLT3 signaling pathways, and a general workflow for evaluating a kinase inhibitor.
Caption: MerTK Signaling Pathway.
Caption: FLT3 Signaling Pathway.
Caption: Kinase Inhibitor Evaluation Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Real-Time Image-Based Efferocytosis Assay for the Discovery of Functionally Inhibitory Anti-MerTK Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MerTK-mediated efferocytosis promotes immune tolerance and tumor progression in osteosarcoma through enhancing M2 polarization and PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
Reproducibility of MerTK-IN-1 Data: A Comparative Guide for Researchers
It is highly probable that "MerTK-IN-1" is an internal identifier or synonym for the well-characterized MerTK inhibitor, UNC2025. This guide will therefore focus on the reproducibility of published data for UNC2025 and compare its performance with other known MerTK inhibitors.
UNC2025 is a potent, orally bioavailable dual inhibitor of Mer and FMS-like tyrosine kinase 3 (FLT3). Its activity has been documented in numerous publications, providing a basis for assessing the reproducibility of its biological effects. This guide provides a comprehensive overview of the available data, detailed experimental protocols for key assays, and a comparison with alternative MerTK inhibitors to aid researchers in their drug development efforts.
Comparative Analysis of MerTK Inhibitor Activity
The following table summarizes the reported inhibitory activities (IC50) of UNC2025 and other notable MerTK inhibitors. The consistency of IC50 values for UNC2025 across different studies suggests a good degree of reproducibility for its in vitro activity.
| Inhibitor | MerTK IC50 (nM) | Other Key Targets (IC50, nM) | Selectivity Highlights | Reference |
| UNC2025 | 0.74 (enzymatic) | FLT3 (0.8) | >45-fold selective for MerTK over Axl | [1] |
| 2.7 (cellular, 697 B-ALL cells) | FLT3 (14, Molm-14 cells) | [2][3] | ||
| 0.46 (enzymatic) | FLT3 (0.35), Axl (1.65), TYRO3 (5.83) | [4][5] | ||
| MRX-2843 | 1.3 (enzymatic) | FLT3 (0.64) | [1][6][7][8] | |
| ONO-7475 | 1.0 (enzymatic) | Axl (0.7) | Selective for Axl and Mer over FLT3 (147) | [9][10] |
| INCB081776 | 14 (enzymatic) | Axl (16) | >30-fold selective over TYRO3 | [11] |
| 3.17 (enzymatic) | Axl (0.61) | ~30-fold selective over TYRO3 | [12][13][14][15] |
Kinase Selectivity Profile of UNC2025
A key aspect of a targeted inhibitor is its selectivity. UNC2025 has been profiled against a large panel of kinases, demonstrating high selectivity for MerTK and FLT3.
| Kinase | IC50 (nM) | Reference |
| Mer | 0.46 | [4][5] |
| FLT3 | 0.35 | [4][5] |
| Axl | 1.65 | [4][5] |
| TRKA | 1.67 | [4][5] |
| TRKC | 4.38 | [4][5] |
| QIK | 5.75 | [4][5] |
| TYRO3 | 5.83 | [4][5] |
| SLK | 6.14 | [4][5] |
| NuAK1 | 7.97 | [4][5] |
| KIT | 8.18 | [4][5] |
| Met | 364 | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental findings. Below are summaries of protocols used in the characterization of UNC2025.
In Vitro Kinase Assay (Microcapillary Electrophoresis)
This assay is used to determine the enzymatic potency of an inhibitor.
References
- 1. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 3. scbt.com [scbt.com]
- 4. Mertk: An emerging target in cancer biology and immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Trial Summary | NMDP℠ CTSS [ctsearchsupport.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. What are MerTK modulators and how do they work? [synapse.patsnap.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of MerTK-IN-1: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of potent compounds like MerTK-IN-1 is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a procedural framework based on best practices for the disposal of potent, potentially hazardous research chemicals. Adherence to these guidelines is essential to ensure a safe laboratory environment and compliance with regulatory standards.
Core Principles of this compound Disposal
Given its nature as a potent tyrosine kinase inhibitor, all materials contaminated with this compound must be treated as hazardous chemical waste. This includes the pure compound, solutions, and any labware that has come into contact with the substance.
| Waste Stream | Recommended Disposal Method |
| Unused/Expired this compound | Dispose of as hazardous chemical waste. Do not mix with regular trash or pour down the drain. |
| Solutions Containing this compound | Collect in a designated, sealed, and leak-proof hazardous waste container that is properly labeled. |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Place in a dedicated, sealed, and clearly labeled hazardous waste container. |
Step-by-Step Disposal Protocol
Researchers must follow this detailed protocol to ensure the safe management and disposal of this compound and associated waste materials.
-
Segregation at the Source : Immediately upon generation, all waste contaminated with this compound should be segregated from other laboratory waste streams. This includes unused compounds, prepared solutions, and all contaminated consumables.
-
Proper Containment :
-
Solid Waste : Unused or expired this compound, along with contaminated solids such as weighing paper, gloves, and pipette tips, must be placed in a robust, sealable hazardous waste container designated for this purpose.
-
Liquid Waste : Solutions containing this compound should be collected in a leak-proof, sealable hazardous waste container. Ensure the container is compatible with the solvents used.
-
-
Clear and Accurate Labeling : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Potent Compound," "Toxic"). The date of waste accumulation should also be clearly marked.
-
Secure Storage : Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. It is crucial to segregate incompatible waste types to prevent any adverse chemical reactions.
-
Thorough Decontamination : Any surfaces or equipment that have come into contact with this compound must be decontaminated. A standard procedure involves wiping the surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. All cleaning materials used in this process must also be disposed of as hazardous waste[1].
-
Arrange for Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste. Under no circumstances should this waste be disposed of through standard municipal channels[1].
MerTK Signaling Pathway
MerTK is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including the clearance of apoptotic cells (efferocytosis)[2]. Upon binding to its ligands, such as GAS6, MerTK dimerizes and autophosphorylates, initiating a downstream signaling cascade.
Caption: MerTK signaling is initiated by ligand binding, leading to downstream pathway activation.
Handling and Safety Precautions
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE).
-
Gloves : Wear chemical-impermeable gloves.
-
Eye Protection : Use safety glasses or goggles.
-
Lab Coat : A lab coat should be worn to protect clothing.
-
Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols[3].
In case of accidental exposure:
-
Skin Contact : Immediately wash the affected area with soap and plenty of water and seek medical attention[3].
-
Eye Contact : Rinse with pure water for at least 15 minutes and consult a doctor[3].
-
Inhalation : Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3].
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately[3].
By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure a safe and compliant research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
